molecular formula C7H15NO B1315711 2-(Pyrrolidin-3-YL)propan-2-OL CAS No. 351369-41-0

2-(Pyrrolidin-3-YL)propan-2-OL

Cat. No.: B1315711
CAS No.: 351369-41-0
M. Wt: 129.2 g/mol
InChI Key: IYRJODMZHWPACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-YL)propan-2-OL is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-3-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRJODMZHWPACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351369-41-0
Record name 2-(pyrrolidin-3-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(Pyrrolidin-3-YL)propan-2-OL, a heterocyclic alcohol of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in published literature, this document combines established information with scientifically grounded extrapolations for synthesis and potential biological relevance. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the pyrrolidinyl propanol scaffold.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-(3-Pyrrolidinyl)-2-propanol, α,α-Dimethyl-3-pyrrolidinemethanolPubChem[1], CLEARSYNTH[2]
CAS Number 351369-41-0CLEARSYNTH[2]
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
Physical State Not specified (likely a liquid or low-melting solid at room temperature)General chemical knowledge
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
XLogP3-AA 0.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established organometallic reactions. A common method for the formation of tertiary alcohols is the Grignard reaction, where a Grignard reagent reacts with a suitable ketone or ester.

Proposed Synthetic Workflow

A potential two-step synthesis could involve the protection of the pyrrolidine nitrogen, followed by the addition of a methyl Grignard reagent to a suitable ester precursor.

Step 1: N-Protection of a Pyrrolidine-3-carboxylic acid ester. To prevent the acidic N-H proton from quenching the Grignard reagent, the pyrrolidine nitrogen must first be protected. A common protecting group for secondary amines is the tert-butyloxycarbonyl (Boc) group.

Step 2: Grignard Reaction. The N-Boc protected pyrrolidine-3-carboxylic acid ester can then be reacted with an excess of methylmagnesium bromide (CH₃MgBr) to form the tertiary alcohol. The reaction typically proceeds in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

Step 3: Deprotection (Optional). If the final product with a free secondary amine is desired, the Boc group can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Below is a DOT script for a Graphviz diagram illustrating this proposed synthetic workflow.

G cluster_0 Proposed Synthesis of this compound A Pyrrolidine-3-carboxylic acid ester B N-Boc-pyrrolidine-3-carboxylic acid ester A->B Boc₂O, Base C N-Boc-2-(pyrrolidin-3-yl)propan-2-ol B->C CH₃MgBr (excess), THF D This compound C->D TFA or HCl

Figure 1: Proposed synthetic workflow for this compound.

Analytical Characterization (Predicted)

While experimental spectra for this compound are not available, the expected features in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals for the two equivalent methyl groups as a singlet, multiplets for the protons on the pyrrolidine ring, and broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.

  • ¹³C NMR: The spectrum should display distinct signals for the quaternary carbon of the propan-2-ol group, the two equivalent methyl carbons, and the carbons of the pyrrolidine ring.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 129. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 114) and the loss of water (m/z = 111).

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the pyrrolidine scaffold is a common motif in a wide range of biologically active compounds and approved drugs.

The pyrrolidine ring's prevalence in medicinal chemistry stems from its ability to introduce a three-dimensional character to a molecule, which can be crucial for specific interactions with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of a compound to its target protein.

The general significance of the pyrrolidine scaffold in drug discovery is illustrated in the following diagram.

G cluster_1 Role of Pyrrolidine Scaffold in Drug Discovery A Pyrrolidine-Containing Compound (e.g., this compound) C Binding Interaction (H-bonding, van der Waals, etc.) A->C Binding B Biological Target (e.g., Receptor, Enzyme) B->C D Modulation of Biological Pathway C->D Initiates E Therapeutic Effect D->E Leads to

Figure 2: General role of pyrrolidine-containing compounds in biological systems.

Safety and Handling

According to available Safety Data Sheet (SDS) information for this compound and its hydrochloride salt, the compound is associated with the following hazards[1][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical entity with potential for application in drug discovery, largely owing to its pyrrolidine moiety. This guide has consolidated the limited available information on its chemical properties and has proposed a viable synthetic route. The absence of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential pharmacological activities. Researchers are encouraged to use this guide as a starting point for their investigations into this and related molecules.

References

Technical Guide: Elucidation of the Structure of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-3-YL)propan-2-OL is a substituted pyrrolidine derivative. The pyrrolidine ring is a core structural motif in a wide array of biologically active compounds, including many pharmaceuticals.[1] The substitution at the 3-position with a tertiary alcohol group, specifically a 2-hydroxypropan-2-yl moiety, presents an interesting scaffold for further chemical exploration and potential pharmacological evaluation. This document provides a comprehensive overview of the structural elucidation of this compound, including its chemical properties, a proposed synthetic protocol, and predicted spectroscopic data to aid in its identification and characterization.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in further research.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem
Molecular Weight 129.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 351369-41-0PubChem
SMILES CC(C)(C1CCNC1)OPubChem
InChI InChI=1S/C7H15NO/c1-7(2,9)6-3-4-8-5-6/h6,8-9H,3-5H2,1-2H3PubChem
Predicted XlogP -0.1PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem

Proposed Synthesis Protocol

Step 1: N-Boc Protection of Pyrrolidine-3-carboxylic acid

This step is necessary if starting with unprotected pyrrolidine-3-carboxylic acid to prevent side reactions with the Grignard reagent.

  • Reagents: Pyrrolidine-3-carboxylic acid, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.

  • Procedure:

    • Dissolve pyrrolidine-3-carboxylic acid in a 1:1 mixture of DCM and water.

    • Add sodium hydroxide to basify the solution.

    • Add Boc₂O portion-wise while stirring vigorously at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-pyrrolidine-3-carboxylic acid.

Step 2: Esterification of N-Boc-pyrrolidine-3-carboxylic acid

Esterification is required to create a suitable electrophile for the Grignard reaction.

  • Reagents: N-Boc-pyrrolidine-3-carboxylic acid, Methanol (or Ethanol), Sulfuric acid (catalytic amount).

  • Procedure:

    • Dissolve N-Boc-pyrrolidine-3-carboxylic acid in an excess of the desired alcohol (e.g., methanol).

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring by TLC.

    • After completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the ester with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield the corresponding ester.

Step 3: Grignard Reaction with Methylmagnesium Bromide

This is the key step to form the tertiary alcohol.

  • Reagents: N-Boc-pyrrolidine-3-carboxylate ester, Methylmagnesium bromide (CH₃MgBr) solution in THF, Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the N-Boc-pyrrolidine-3-carboxylate ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add at least two equivalents of methylmagnesium bromide solution dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to yield the target compound.

  • Reagents: N-Boc-2-(pyrrolidin-3-yl)propan-2-ol, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude product from the previous step in DCM.

    • Add an excess of TFA or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitor by TLC).

    • Remove the solvent and excess acid under reduced pressure.

    • If the hydrochloride salt is formed, it can be neutralized with a base (e.g., NaOH solution) and the free base extracted with an organic solvent.

    • Purify the final product by column chromatography on silica gel to obtain pure this compound.

Proposed Synthetic Workflow

SynthesisWorkflow Start Pyrrolidine-3-carboxylic acid Step1 N-Boc Protection (Boc)₂O, NaOH, DCM/H₂O Start->Step1 Intermediate1 N-Boc-pyrrolidine-3-carboxylic acid Step1->Intermediate1 Step2 Esterification MeOH, H₂SO₄ (cat.) Intermediate1->Step2 Intermediate2 Methyl N-Boc-pyrrolidine-3-carboxylate Step2->Intermediate2 Step3 Grignard Reaction 2 eq. CH₃MgBr, THF Intermediate2->Step3 Intermediate3 N-Boc-2-(pyrrolidin-3-yl)propan-2-ol Step3->Intermediate3 Step4 Deprotection TFA or HCl/Dioxane Intermediate3->Step4 End This compound Step4->End

Caption: Proposed multi-step synthesis of this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known chemical structure and spectral data of analogous compounds.

5.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.0 - 3.4m2HH-2, H-5 (axial)
~ 2.6 - 2.9m2HH-2, H-5 (equatorial)
~ 2.5br s2H-NH, -OH
~ 2.2 - 2.4m1HH-3
~ 1.8 - 2.0m1HH-4 (one proton)
~ 1.5 - 1.7m1HH-4 (one proton)
1.15s6H2 x -CH₃

5.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 72.0C(CH₃)₂OH
~ 50.0C-2
~ 46.0C-5
~ 45.0C-3
~ 30.0C-4
~ 25.02 x -CH₃

5.3. Predicted Mass Spectrometry Data (EI)

m/zInterpretation
129[M]⁺ (Molecular Ion)
114[M - CH₃]⁺
111[M - H₂O]⁺
70[C₄H₈N]⁺ (Pyrrolidine fragment)
59[C₃H₇O]⁺ (Isopropyl alcohol fragment)

5.4. Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H and N-H stretching
2970 - 2850StrongC-H stretching (aliphatic)
1460MediumC-H bending
1380MediumC-H bending (gem-dimethyl)
1150StrongC-O stretching (tertiary alcohol)

Biological Activity

To date, there is no specific published data on the biological activity or signaling pathway involvement of this compound. However, the pyrrolidine scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1] Derivatives of 3-substituted pyrrolidines have been investigated for a range of biological targets, including activity as anticholinergic agents.[2] The presence of both a basic nitrogen and a hydrogen-bonding tertiary alcohol group suggests that this molecule could be a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. Further research through biological screening is warranted to explore its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of this compound. While experimental data for this specific molecule is scarce, this document offers a robust framework for its synthesis and characterization based on well-established chemical principles and data from analogous structures. The provided information is intended to support researchers and drug development professionals in the synthesis, identification, and further investigation of this and related pyrrolidine derivatives for potential applications in medicinal chemistry and pharmacology.

References

Technical Guide: Physicochemical Properties and Synthetic Considerations for 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular characteristics of 2-(Pyrrolidin-3-YL)propan-2-OL. Due to the limited publicly available information on specific experimental applications and detailed synthetic protocols for this exact molecule, this document focuses on its fundamental properties and outlines a generalized synthetic approach based on established pyrrolidine chemistry. A conceptual workflow for the characterization of such a novel compound is also presented.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for any experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueReference
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 351369-41-0[1][2]

Experimental Protocols

Conceptual Synthetic Protocol: Grignard Reaction

This hypothetical protocol outlines the synthesis of this compound from a suitable N-protected pyrrolidin-3-yl ketone precursor.

Materials:

  • N-Boc-pyrrolidin-3-one

  • Methylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane for deprotection

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with N-Boc-pyrrolidin-3-one dissolved in anhydrous diethyl ether.

  • Grignard Addition: The flask is cooled in an ice bath. Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the ketone. The reaction is typically exothermic.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.

  • Purification of Intermediate: The crude product can be purified by column chromatography on silica gel.

  • Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as trifluoroacetic acid or hydrochloric acid in dioxane to remove the Boc protecting group.

  • Final Product Isolation: After the deprotection is complete (monitored by TLC), the solvent and excess acid are removed under reduced pressure. The resulting residue is then appropriately worked up, which may involve neutralization and extraction, to yield the final product, this compound.

Note: This is a generalized procedure and would require optimization of reaction conditions, concentrations, and purification methods for practical application.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization and preliminary biological screening of a novel pyrrolidine derivative like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation A Precursor Selection (e.g., N-protected pyrrolidinone) B Chemical Synthesis (e.g., Grignard Reaction) A->B C Purification (e.g., Column Chromatography) B->C D Spectroscopic Analysis (NMR, IR, Mass Spec) C->D E Purity Assessment (HPLC, Elemental Analysis) D->E F Initial Biological Screening (e.g., Enzyme Inhibition Assay) E->F G Hit Identification F->G H Lead Optimization G->H

Caption: A conceptual workflow for the synthesis, characterization, and biological evaluation of a novel pyrrolidine derivative.

This guide provides foundational information for researchers interested in this compound. Further empirical studies are necessary to establish detailed synthetic protocols and to explore its potential biological activities and applications in drug discovery.

References

In-Depth Technical Guide: 2-(Pyrrolidin-3-YL)propan-2-OL (CAS Number: 351369-41-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(Pyrrolidin-3-YL)propan-2-OL, CAS Number 351369-41-0. The document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed, generalized experimental protocol, and discusses its application in drug discovery, particularly as an intermediate in the synthesis of monoacylglycerol lipase (MAGL) inhibitors. Safety and handling information is also included. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a propan-2-ol group. Its structure makes it a valuable building block in medicinal chemistry. The pyrrolidine moiety is a common scaffold in a wide array of biologically active molecules and approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties. The tertiary alcohol group provides a potential point for further chemical modification. This compound is notably used as a key intermediate in the synthesis of novel therapeutics, such as MAGL inhibitors, which are being investigated for the treatment of neurodegenerative diseases and other neurological disorders.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. The data is a combination of information from chemical suppliers and computed values from scientific databases.

PropertyValueSource
CAS Number 351369-41-0[2]
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
IUPAC Name This compound[2]
Synonyms α,α-Dimethyl-3-pyrrolidinemethanol, 2-(3-Pyrrolidinyl)-2-propanol
Appearance Not specified (likely an oil or low-melting solid)-
Boiling Point Not available-
Melting Point Not available-
Purity Typically >97% (as offered by suppliers)
XLogP3-AA 0.1[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Exact Mass 129.115364102 g/mol [2]
Monoisotopic Mass 129.115364102 g/mol [2]

Synthesis

3.1. Proposed Synthetic Pathway

The proposed synthesis starts from the commercially available N-Boc-3-pyrrolidinone (tert-butyl 3-oxopyrrolidine-1-carboxylate).

Synthetic Pathway N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate N-Boc-3-pyrrolidinone->tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate 1. CH3MgBr, THF 2. H2O quench This compound This compound tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate->this compound TFA or HCl in DCM or Dioxane

Caption: Proposed two-step synthesis of this compound.

3.2. Experimental Protocols

The following are generalized experimental protocols for the proposed synthetic steps. These should be adapted and optimized by the researcher based on laboratory conditions and scale.

Step 1: Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

This step involves the nucleophilic addition of a methyl Grignard reagent to the ketone functionality of N-Boc-3-pyrrolidinone.

  • Materials:

    • N-Boc-3-pyrrolidinone (1.0 eq)

    • Methylmagnesium bromide (3.0 M solution in diethyl ether, 2.2 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-3-pyrrolidinone and dissolve in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the methylmagnesium bromide solution dropwise via a syringe, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.

Step 2: Deprotection to Yield this compound

This step involves the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group.

  • Materials:

    • tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) or 1,4-dioxane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM or 1,4-dioxane.

    • Add an excess of TFA or the 4M HCl solution in dioxane.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Neutralize the residue by the careful addition of a saturated aqueous NaHCO₃ solution until the pH is basic.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by distillation or crystallization if necessary.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

4.1. Intermediate in the Synthesis of MAGL Inhibitors

A notable application of this compound is in the preparation of piperazine derivatives that act as inhibitors of monoacylglycerol lipase (MAGL).[1] MAGL is an enzyme that plays a significant role in the endocannabinoid system and lipid metabolism. Its inhibition is a promising therapeutic strategy for a range of conditions including neurodegenerative diseases, neuroinflammation, pain, and cancer.

The synthesis of these inhibitors involves the reaction of this compound with a suitable carboxylic acid to form an amide bond, followed by further chemical transformations.

MAGL_Inhibitor_Synthesis Compound_A This compound Amide_Intermediate Amide Intermediate Compound_A->Amide_Intermediate Amide Coupling Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Amide_Intermediate MAGL_Inhibitor MAGL Inhibitor Amide_Intermediate->MAGL_Inhibitor Further Transformations

References

A Technical Guide to 2-(Pyrrolidin-3-yl)propan-2-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical compound 2-(pyrrolidin-3-yl)propan-2-ol (CAS No: 351369-41-0). While not extensively studied for its own biological activity, this molecule serves as a critical chiral building block and intermediate in the synthesis of advanced pharmaceutical agents. This guide covers its chemical and physical properties, a detailed conceptual synthesis protocol, and its application in the development of therapeutic compounds, with a focus on its role in creating potent enzyme inhibitors. Safety and handling information is also provided.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a 2-hydroxypropan-2-yl group. Its formal IUPAC name is this compound, and it is also systematically named α,α-Dimethyl-3-pyrrolidinemethanol.[1] The presence of a chiral center on the pyrrolidine ring and a tertiary alcohol makes it a valuable and versatile intermediate in synthetic organic chemistry.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 2-pyrrolidin-3-ylpropan-2-ol PubChem[1]
CAS Number 351369-41-0 PubChem[1]
Molecular Formula C₇H₁₅NO PubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
Canonical SMILES CC(C)(C1CCNC1)O PubChem[1]
InChI Key IYRJODMZHWPACV-UHFFFAOYSA-N PubChem[1]
Monoisotopic Mass 129.115364102 Da PubChem[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 2 PubChem[1]
Rotatable Bond Count 1 PubChem[1]
Topological Polar Surface Area 32.3 Ų PubChem[1]

| XLogP3-AA | 0.1 | PubChem[1] |

Conceptual Synthesis and Experimental Protocol

Conceptual Synthesis Workflow

The following diagram illustrates a logical two-step workflow for the synthesis, starting from commercially available N-Boc-pyrrolidine-3-carboxylic acid.

G Conceptual Synthesis of this compound cluster_0 Step 1: Esterification cluster_1 Step 2: Grignard Reaction & Deprotection Start N-Boc-pyrrolidine-3-carboxylic acid Ester Methyl N-Boc-pyrrolidine-3-carboxylate Start->Ester  MeOH, H₂SO₄ (cat.)   Grignard Protected Intermediate Ester->Grignard  1. MeMgBr (excess), THF  2. NH₄Cl (aq. quench)   Final This compound Grignard->Final  TFA or HCl in Dioxane  

Caption: A two-step conceptual synthesis pathway for this compound.

Detailed Experimental Protocol (Conceptual)

This protocol describes the synthesis of this compound from methyl N-Boc-pyrrolidine-3-carboxylate.

Materials:

  • Methyl N-Boc-pyrrolidine-3-carboxylate

  • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for inert atmosphere synthesis, magnetic stirrer, and rotary evaporator.

Procedure:

  • Grignard Reaction:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl N-Boc-pyrrolidine-3-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methylmagnesium bromide solution (2.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C. The excess Grignard reagent ensures complete conversion of the ester to the tertiary alcohol.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

  • Boc-Deprotection:

    • Dissolve the crude intermediate from the previous step in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (4-5 eq) or an equivalent amount of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc protecting group.

    • Concentrate the reaction mixture under reduced pressure.

    • If using TFA, dissolve the residue in water and basify to pH >10 with 2M NaOH. Extract the product into DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product. If using HCl, the hydrochloride salt can be isolated or neutralized as described.

    • The crude product can be purified further by silica gel chromatography or distillation if necessary.

Applications in Drug Development and Biological Context

The primary value of this compound lies in its role as a versatile building block for more complex, pharmacologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. Its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

A notable application of this specific intermediate is in the synthesis of monoacylglycerol lipase (MAGL) inhibitors .[2][3] MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid neurotransmitter 2-arachidonoylglycerol (2-AG).

Role in MAGL Inhibitor Synthesis

Inhibiting MAGL increases the levels of 2-AG in the brain, which can produce therapeutic effects such as analgesia, anxiolysis, and anti-inflammatory actions. This makes MAGL a promising target for treating neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), chronic pain, anxiety, and some cancers.[2][3] this compound provides a key structural fragment for building the core of these inhibitor molecules.

Signaling Pathway of the Downstream Target: MAGL

The diagram below illustrates the role of MAGL in the endocannabinoid system and the therapeutic principle of its inhibition.

G Endocannabinoid Signaling & MAGL Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DAG Diacylglycerol (DAG) two_AG 2-Arachidonoylglycerol (2-AG) DAG->two_AG DAGLα MAGL MAGL Enzyme two_AG->MAGL Hydrolysis CB1R CB1 Receptor two_AG->CB1R Binds & Activates ArachidonicAcid Arachidonic Acid MAGL->ArachidonicAcid Ca_channel Ca²⁺ Channel CB1R->Ca_channel Inhibits Neurotransmitter Neurotransmitter Release Inhibition Ca_channel->Neurotransmitter Drug MAGL Inhibitor (Synthesized using the pyrrolidine intermediate) Drug->MAGL Inhibits

Caption: Mechanism of MAGL inhibition in the endocannabinoid signaling pathway.

General Workflow for Bioactivity Screening

Given the prevalence of the pyrrolidine scaffold in bioactive compounds, derivatives of this compound are excellent candidates for screening programs. A typical workflow for assessing the biological potential of novel compounds derived from this intermediate is outlined below.

G General Bioactivity Screening Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Secondary & In Vivo Evaluation Start This compound Derivatization Chemical Derivatization Start->Derivatization Library Compound Library Derivatization->Library PrimaryAssay Primary Screening (e.g., Enzyme Inhibition, Receptor Binding) Library->PrimaryAssay HitID Hit Identification PrimaryAssay->HitID DoseResponse Dose-Response & IC₅₀/EC₅₀ Determination HitID->DoseResponse CellAssay Cell-Based Assays (Toxicity, Pathway Analysis) DoseResponse->CellAssay ADME ADME/Tox Profiling CellAssay->ADME InVivo In Vivo Efficacy Models (e.g., Animal Models of Disease) ADME->InVivo

Caption: A generalized workflow for the screening of novel pyrrolidine derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Handling Recommendations:

  • Work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, rinse affected areas thoroughly with water. Seek immediate medical attention for eye contact.

  • Store in a tightly sealed container in a cool, dry place. Refer to the Safety Data Sheet (SDS) for complete information.

References

SMILES string for 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-YL)propan-2-OL, a pyrrolidine-containing organic molecule. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known information and presents hypothetical, yet plausible, experimental protocols and potential biological activities based on the well-established chemistry and pharmacology of the pyrrolidine scaffold. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel pyrrolidine derivatives in drug discovery and development.

Introduction

The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle that is a key structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to introduce conformational rigidity, improve pharmacokinetic properties, and serve as a versatile scaffold for stereoselective functionalization. This compound incorporates this important heterocyclic core with a tertiary alcohol functionality, suggesting potential for hydrogen bonding interactions and further chemical modification.

Compound Profile: this compound

SMILES String

The Simplified Molecular Input Line Entry System (SMILES) string for this compound is: CC(C)(C1CCNC1)O

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound, sourced from the PubChem database.[1]

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
IUPAC Name This compound
CAS Number 351369-41-0
Topological Polar Surface Area 32.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
LogP (octanol/water) 0.2

Hypothetical Synthesis Protocol

Reaction Scheme

The proposed synthesis involves the Grignard reaction of a suitable pyrrolidine-based ketone with methylmagnesium bromide.

Materials and Methods
  • Starting Material: 1-(tert-Butoxycarbonyl)pyrrolidin-3-one

  • Reagents: Methylmagnesium bromide (3.0 M in diethyl ether), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Magnesium sulfate (anhydrous), Di-tert-butyl dicarbonate, Trifluoroacetic acid (TFA), Dichloromethane (DCM)

  • Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, column chromatography apparatus.

Experimental Procedure
  • Protection of Pyrrolidin-3-one: To a solution of pyrrolidin-3-one hydrochloride (1 eq) in dichloromethane, add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain N-Boc-pyrrolidin-3-one.

  • Grignard Reaction: To a solution of N-Boc-pyrrolidin-3-one (1 eq) in anhydrous THF at 0 °C, add methylmagnesium bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification of Protected Intermediate: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2 hours.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with sodium hydroxide. Extract the final product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Start Pyrrolidin-3-one HCl Protection Boc Protection (Boc)2O, Et3N, DCM Start->Protection Grignard_Reaction Grignard Reaction Protection->Grignard_Reaction Grignard_Reagent Methylmagnesium Bromide (CH3MgBr in THF) Grignard_Reagent->Grignard_Reaction Quench_Extract Quench (NH4Cl) & Extraction Grignard_Reaction->Quench_Extract Purification Column Chromatography Quench_Extract->Purification Deprotection Boc Deprotection (TFA/DCM) Purification->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Significance and Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Derivatives of pyrrolidine have demonstrated a wide range of biological activities, including but not limited to:

  • Neurological Disorders: The pyrrolidine ring is a core component of nootropic drugs like piracetam and its analogs, which are used to enhance cognitive function.

  • Antimicrobial Activity: Many natural and synthetic pyrrolidine-containing compounds exhibit antibacterial and antifungal properties.

  • Enzyme Inhibition: The conformational constraints of the pyrrolidine ring make it an effective scaffold for designing enzyme inhibitors, such as those targeting dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

Given the structural features of this compound, it could be investigated for its potential as a modulator of various biological targets. The tertiary alcohol may act as a hydrogen bond donor or acceptor, while the pyrrolidine nitrogen provides a basic center that can be protonated at physiological pH, potentially influencing its interaction with biological macromolecules.

Hypothetical Signaling Pathway Modulation

As a speculative example, a pyrrolidine-containing molecule could potentially act as an antagonist for a G-protein coupled receptor (GPCR). The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a compound.

GPCR_Signaling_Pathway Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->GPCR Blocks G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR signaling pathway modulated by an antagonist.

Conclusion

This compound is a small molecule with a chemically interesting structure that warrants further investigation. While specific biological data and established synthetic protocols are currently lacking in the public domain, this technical guide provides a foundational understanding of the compound based on its structural relationship to a well-validated class of bioactive molecules. The hypothetical synthesis and signaling pathway information presented herein are intended to stimulate further research and development efforts into this and related pyrrolidine derivatives.

Disclaimer: The experimental protocols and biological pathways described in this document are hypothetical and for illustrative purposes only. Any laboratory work should be conducted with appropriate safety precautions and after a thorough literature review.

References

The Diverse Biological Activities of Pyrrolidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its unique structural and physicochemical properties, including its ability to form hydrogen bonds, its chirality, and its role as a versatile synthetic building block, make it a cornerstone in the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the principal biological activities of pyrrolidine derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective effects. The content herein is supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to aid researchers in the field of drug discovery and development.

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and disruption of cellular signaling pathways critical for cancer cell survival.[1]

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various classes of pyrrolidine derivatives against different human cancer cell lines. Lower IC50 values indicate greater potency.

Derivative ClassCompound Example(s)Cancer Cell LineIC50 (µM)Reference(s)
Spirooxindole-pyrrolidineAnalogs 4a, 4b, 4e, 4g, 5c, 5e, 5fA549 (Lung)< 10[6]
Compound 5fA549 (Lung)1.2[6]
Compound 5eA549 (Lung)3.48[6]
AnalogsHeLa (Cervical)70[7]
Compound 7iHeLa (Cervical)1.80[8]
Compound 7aHeLa (Cervical)0.32[8]
Compound 38iMCF-7 (Breast)3.53[4]
Compound 38hMCF-7 (Breast)4.01[4]
Compound 38dMCF-7 (Breast)6.00[4]
N-Arylpyrrolidine-2,5-dione----
Pyrrolidinone-hydrazoneCompound 13 (bearing 5-nitrothiophene)IGR39 (Melanoma)2.50[9]
Compound 13PPC-1 (Prostate)3.63[9]
Compound 13MDA-MB-231 (Breast)5.10[9]
Compound 13Panc-1 (Pancreatic)5.77[9]
Thiophen-containing PyrrolidinesCompound 37eMCF-7 (Breast)17[4]
Compound 37eHeLa (Cervical)19[4]
Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many pyrrolidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A key signaling cascade involved is the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

Pyrrolidine Derivative Pyrrolidine Derivative Mitochondrion Mitochondrion Pyrrolidine Derivative->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Signaling pathway of apoptosis induction by pyrrolidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrrolidine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Compound Addition Compound Addition Compound Dilution->Compound Addition Cell Seeding->Compound Addition Incubation Incubation Compound Addition->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Viability Calculation Viability Calculation Absorbance Reading->Viability Calculation IC50 Determination IC50 Determination Viability Calculation->IC50 Determination

Experimental workflow for the MTT assay.

Antimicrobial Activity

Pyrrolidine derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] Their mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[12]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrrolidine derivatives against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Derivative ClassCompound Example(s)Microbial StrainMIC (µg/mL)Reference(s)
Pyrrolidine-2,5-dione Fused DerivativesCompound 8Staphylococcus aureus16[11]
Compound 8Vibrio cholerae16[11]
Compound 5Staphylococcus aureus32[11]
Compound 3Staphylococcus aureus64[11]
Spiropyrrolidine DerivativesCompound 5aStaphylococcus aureus ATCC 259233.9[13]
Compound 5hMicrococcus luteus NCIMB 816631.5[13]
Compound 5pMicrococcus luteus NCIMB 816662.5[13]
Pyrrolidine-2,3-dionesDimer 30Methicillin-susceptible S. aureus (MSSA)Single-digit[3]
Dimer 30Methicillin-resistant S. aureus (MRSA)Single-digit[3]
Halogenated Pyrrolidine DerivativesCompound 7Staphylococcus aureus ATCC 2592332[10]
Compound 6Staphylococcus aureus ATCC 2592364[10]
Compound 5Candida albicans32[10]
Compound 6Candida albicans64[10]
Compound 7Candida albicans64[10]
Mechanism of Action: Inhibition of Bacterial Topoisomerases

Certain pyrrolamide derivatives act as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA supercoiling during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.

Pyrrolidine Derivative Pyrrolidine Derivative DNA Gyrase DNA Gyrase Pyrrolidine Derivative->DNA Gyrase Inhibition Topoisomerase IV Topoisomerase IV Pyrrolidine Derivative->Topoisomerase IV Inhibition DNA Replication DNA Replication DNA Gyrase->DNA Replication Required for Cell Division Cell Division Topoisomerase IV->Cell Division Required for Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Disruption leads to Cell Division->Bacterial Cell Death Disruption leads to

Inhibition of bacterial topoisomerases by pyrrolidine derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Pyrrolidine derivatives

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the pyrrolidine derivative in the broth medium directly in the wells of a 96-well plate. The concentration range should be chosen to encompass the expected MIC.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add a standardized volume of the bacterial or fungal inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without the drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the well is clear).

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound Dilution Compound Dilution Plate Inoculation Plate Inoculation Compound Dilution->Plate Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for MIC determination by broth microdilution.

Antiviral Activity

Pyrrolidine derivatives have shown considerable promise as antiviral agents, with activity against a range of viruses, including influenza virus and hepatitis B virus.[14][15] A key target for many of these derivatives is the viral neuraminidase enzyme, which is essential for the release of new virus particles from infected cells.[16]

Quantitative Antiviral Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values of pyrrolidine derivatives against viral enzymes or viral replication.

Derivative ClassCompound Example(s)Virus/TargetIC50 (µM)Reference(s)
Pyrrolidine-based Neuraminidase InhibitorsCompound 6eInfluenza A (H3N2) Neuraminidase1.56[17][18]
Compound 9cInfluenza A (H3N2) Neuraminidase1.89[17][18]
Compound 9fInfluenza A (H3N2) Neuraminidase2.40[18]
Compound 10eInfluenza A (H3N2) Neuraminidase2.12[17][18]
Compound 9eInfluenza A (H3N2) Neuraminidase2.71[17]
Pyrrolidine-scaffold Capsid InhibitorsCompound CU11Hepatitis B Virus (HBV)0.035[15]
Mechanism of Action: Neuraminidase Inhibition

Pyrrolidine-based inhibitors of influenza neuraminidase are designed to mimic the natural substrate of the enzyme, sialic acid. By binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid residues from the surface of infected cells, thereby trapping the newly formed virus particles and preventing their release and spread to other cells.

Pyrrolidine Derivative Pyrrolidine Derivative Neuraminidase Neuraminidase Pyrrolidine Derivative->Neuraminidase Inhibition Sialic Acid Cleavage Sialic Acid Cleavage Neuraminidase->Sialic Acid Cleavage Catalyzes Infection Spread Infection Spread Neuraminidase->Infection Spread Virus Release Virus Release Sialic Acid Cleavage->Virus Release Enables Virus Release->Infection Spread Leads to

Mechanism of neuraminidase inhibition by pyrrolidine derivatives.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Susceptible host cell line (e.g., MDCK for influenza virus)

  • Virus stock

  • Pyrrolidine derivatives

  • Culture medium

  • Overlay medium (containing agar or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Virus Infection: Dilute the virus stock to a concentration that will produce a countable number of plaques. Infect the cell monolayers with the diluted virus for a short adsorption period (e.g., 1 hour).

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium containing various concentrations of the pyrrolidine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days). The semi-solid overlay restricts the spread of the virus, resulting in localized areas of cell death (plaques).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The viable cells will be stained, while the areas of viral plaques will remain clear.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value, the concentration that reduces the plaque number by 50%, can then be determined.

cluster_0 Preparation cluster_1 Infection & Treatment cluster_2 Visualization & Analysis Cell Monolayer Cell Monolayer Virus Adsorption Virus Adsorption Cell Monolayer->Virus Adsorption Virus Dilution Virus Dilution Virus Dilution->Virus Adsorption Compound Dilution Compound Dilution Compound Overlay Compound Overlay Compound Dilution->Compound Overlay Virus Adsorption->Compound Overlay Incubation Incubation Compound Overlay->Incubation Cell Staining Cell Staining Incubation->Cell Staining Plaque Counting Plaque Counting Cell Staining->Plaque Counting IC50 Calculation IC50 Calculation Plaque Counting->IC50 Calculation

Workflow for the plaque reduction assay.

Neuroprotective Activity

Certain pyrrolidine derivatives, particularly those belonging to the pyrrolidone class, have demonstrated significant neuroprotective effects in various models of neuronal damage, such as ischemic stroke.[2][19] A key mechanism underlying their neuroprotective action is the blockade of neuronal voltage-gated sodium channels.[2]

Quantitative Neuroprotective Activity Data

The following table provides examples of the neuroprotective effects of pyrrolidine derivatives in preclinical models.

Derivative ClassCompound Example(s)ModelEndpointResultReference(s)
Phenylpyrrolidine DerivativeCompound 1Glutamate-induced neurotoxicity in primary cortical neuronsCell survival37% increase in cell survival at 50 µM[20]
Compound 1Rat MCAO modelNeurological deficit scoreSignificant improvement[20]
Pyrrolidone DerivativesAniracetam, OxiracetamECS-induced amnesia in mice (Passive Avoidance)Antiamnestic actionSignificant antiamnestic effect[21]
Mechanism of Action: Sodium Channel Blockade

In conditions like cerebral ischemia, excessive influx of sodium ions (Na+) into neurons through voltage-gated sodium channels leads to cytotoxic edema and triggers a cascade of events culminating in neuronal death. Pyrrolidine-based sodium channel blockers can mitigate this damage by stabilizing the inactivated state of these channels, thereby reducing the excessive sodium influx and its downstream detrimental effects.

Ischemic Insult Ischemic Insult Voltage-gated Na+ Channel Voltage-gated Na+ Channel Ischemic Insult->Voltage-gated Na+ Channel Activation Excessive Na+ Influx Excessive Na+ Influx Neuronal Swelling Neuronal Swelling Excessive Na+ Influx->Neuronal Swelling Ca2+ Overload Ca2+ Overload Excessive Na+ Influx->Ca2+ Overload Neuronal Death Neuronal Death Neuronal Swelling->Neuronal Death Ca2+ Overload->Neuronal Death Pyrrolidine Derivative Pyrrolidine Derivative Pyrrolidine Derivative->Voltage-gated Na+ Channel Blockade Voltage-gated Na+ Channel->Excessive Na+ Influx cluster_0 Pre-Surgery cluster_1 Surgery cluster_2 Post-Surgery & Analysis Animal Preparation Animal Preparation Anesthesia Anesthesia Animal Preparation->Anesthesia Compound Preparation Compound Preparation Compound Administration Compound Administration Compound Preparation->Compound Administration Artery Exposure Artery Exposure Anesthesia->Artery Exposure MCA Occlusion MCA Occlusion Artery Exposure->MCA Occlusion Reperfusion (optional) Reperfusion (optional) MCA Occlusion->Reperfusion (optional) Reperfusion (optional)->Compound Administration Behavioral Testing Behavioral Testing Compound Administration->Behavioral Testing Infarct Analysis Infarct Analysis Behavioral Testing->Infarct Analysis

References

Potential Pharmacological Applications of 2-(Pyrrolidin-3-YL)propan-2-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its stereochemical complexity and synthetic tractability make it a privileged structure in drug discovery. This technical guide explores the potential pharmacological applications of 2-(Pyrrolidin-3-YL)propan-2-OL, a 3-substituted pyrrolidine derivative. While specific research on this exact molecule is limited, this document extrapolates its potential based on the well-established biological activities of structurally similar pyrrolidine-containing compounds. The guide will delve into potential therapeutic areas, relevant biological targets, and the experimental methodologies used to evaluate such compounds.

Potential Therapeutic Areas and Biological Targets

Based on the pharmacological profiles of analogous 3-substituted pyrrolidine derivatives, this compound could exhibit a range of biological activities. The presence of a hydroxyl group and a tertiary alcohol moiety attached to the pyrrolidine ring suggests potential interactions with various biological targets.

Anticancer Activity

Pyrrolidine derivatives have shown significant promise as anticancer agents. Their mechanisms of action are diverse, often involving the inhibition of key enzymes or receptors crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Pyrrolidine Derivatives:

Compound ClassCell LineActivityReference
Spirooxindole Pyrrolidine DerivativesA549 (Lung)IC50 = 1.2 µM - 3.48 µM[1]
Diphenylamine-Pyrrolidin-2-one-Hydrazone DerivativesPPC-1 (Prostate), IGR39 (Melanoma)EC50 = 2.5–20.2 µM[2]
Pyrrolidine Chalcone DerivativesMCF-7 (Breast)IC50 = 25-30 µg/mL[3]
N-caffeoylmorpholine (structurally related amide)P388 (Murine Leukemia)IC50 = 1.48 µg/ml[4]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549 (Lung)Reduces viability to 28.0%[5]
Neurological Disorders

The pyrrolidine scaffold is a key component of many compounds targeting the central nervous system (CNS). Derivatives have been investigated for their potential in treating neurodegenerative diseases and other neurological conditions, often through the modulation of neurotransmitter systems. A significant area of interest is the inhibition of cholinesterases.

Quantitative Data on Cholinesterase Inhibition by Pyrrolidine Derivatives:

Compound ClassEnzymeActivityReference
Pyrrolidine-based benzenesulfonamide derivativesAcetylcholinesterase (AChE)Ki = 22.34 ± 4.53 nM and 27.21 ± 3.96 nM[6]
Spirooxindole pyrrolidine derivativesAcetylcholinesterase (AChE)64.95% ± 1.64% to 94.66% ± 3.26% inhibition[6]
Metabolic Diseases

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a potential target for the treatment of type 2 diabetes. Pyrrolidine-containing compounds have been explored as GPR40 agonists.

Key Signaling Pathways

The potential pharmacological effects of this compound and its analogs are likely mediated through various intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[7][8] Many diseases are associated with the dysregulation of this pathway. The canonical pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1.[7]

NF_kB_Signaling_Pathway cluster_nucleus cluster_cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene_Expression induces IkB_NFkB IκB-NF-κB Complex (inactive) IkB_NFkB->IKK_Complex

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling cascades are key pathways involved in cellular processes like proliferation, differentiation, and stress responses.[9][10][11] The p38 MAPK and JNK pathways are often associated with inflammatory and stress responses.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response regulates

Caption: A generalized MAPK signaling cascade.

GPR40 Signaling Pathway

Activation of GPR40 by agonists in pancreatic β-cells leads to the potentiation of glucose-stimulated insulin secretion.[12][13][14][15] This occurs through Gq- and potentially Gs-coupled signaling pathways.

GPR40_Signaling_Pathway FFA_Agonist Free Fatty Acid / Agonist GPR40 GPR40 FFA_Agonist->GPR40 Gq Gq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion triggers PKC->Insulin_Secretion potentiates

Caption: GPR40 signaling pathway in pancreatic β-cells.

Experimental Protocols

The evaluation of the pharmacological potential of a compound like this compound would involve a series of in vitro assays.

General Experimental Workflow

A typical workflow for the initial pharmacological screening of a novel pyrrolidine derivative is outlined below.

Experimental_Workflow Synthesis Compound Synthesis & Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Primary_Screening Primary Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) Cytotoxicity->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive/Modify Secondary_Screening Secondary & Functional Assays (e.g., Cell-based assays, Signaling studies) Hit_Identification->Secondary_Screening Active Lead_Optimization Lead Optimization (SAR Studies) Secondary_Screening->Lead_Optimization Lead_Optimization->Synthesis In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: General workflow for pharmacological evaluation.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][16][17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase (AChE) activity.[19][20][21][22][23]

Principle: AChE hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • AChE enzyme solution of a known concentration.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, AChE solution, DTNB solution, and the test compound at various concentrations (or solvent for control).

    • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature.

    • Initiate the reaction by adding the ATCI substrate solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

    • Calculate the IC50 value from the dose-response curve.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[24][25][26][27][28]

Principle: A constant concentration of a high-affinity radioligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Protocol:

  • Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor.

  • Assay Setup (in microcentrifuge tubes or a 96-well plate):

    • Add assay buffer, the membrane preparation, the radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is used in a separate set of tubes.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature are dependent on the specific receptor and ligands.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value, which can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion

While direct pharmacological data for this compound is not currently available in the public domain, the extensive research on structurally related 3-substituted pyrrolidine derivatives provides a strong foundation for predicting its potential therapeutic applications. The presence of the pyrrolidine scaffold, a privileged structure in medicinal chemistry, suggests that this compound could be a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology, neurology, and metabolic diseases. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for the systematic evaluation of this compound and its future analogs. Further investigation into its synthesis, in vitro and in vivo activities, and structure-activity relationships is warranted to fully elucidate its pharmacological potential.

References

The Strategic Deployment of 2-(Pyrrolidin-3-YL)propan-2-OL in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Significance of 3D-Rich Building Blocks

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its ability to confer advantageous physicochemical properties upon therapeutic candidates.[1][2] As a saturated heterocycle, its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[1][3] This contrasts with the flat, two-dimensional nature of many aromatic scaffolds. The strategic functionalization of the pyrrolidine core is therefore a key focus in drug design.

This guide provides an in-depth technical overview of a particularly valuable building block: 2-(Pyrrolidin-3-YL)propan-2-OL . We will explore its synthesis, key chemical properties, and its application in medicinal chemistry, with a specific focus on its role in the development of novel therapeutics. The incorporation of a tertiary alcohol on the 3-position of the pyrrolidine ring introduces a unique combination of features, including a chiral center and a hydrogen bond donor, which can be exploited to fine-tune a molecule's biological activity and pharmacokinetic profile.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
CAS Number 351369-41-0[4]
Topological Polar Surface Area 32.3 Ų[4]
XLogP3-AA 0.1[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]

The presence of both a secondary amine and a hydroxyl group makes this molecule relatively polar, which can be advantageous for improving solubility and forming key interactions with biological targets. The tertiary nature of the alcohol provides increased metabolic stability compared to primary or secondary alcohols, as it is not susceptible to oxidation.

Synthesis of Enantiomerically Pure this compound Building Blocks

Access to enantiomerically pure forms of this compound is crucial, as the stereochemistry at the 3-position can have a profound impact on biological activity. The most common strategy for preparing this building block involves the use of a chiral starting material, typically a protected 3-hydroxypyrrolidine, followed by oxidation and subsequent Grignard addition. The N-Boc protecting group is frequently employed due to its stability and ease of removal under acidic conditions.

Experimental Protocol: Synthesis of (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

This protocol describes a two-step synthesis starting from commercially available (R)-N-Boc-3-hydroxypyrrolidine.

Step 1: Oxidation to (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate

  • Rationale: The secondary alcohol of the starting material is oxidized to a ketone to allow for the subsequent addition of a methyl group via a Grignard reaction to form the desired tertiary alcohol. A mild oxidizing agent such as Dess-Martin periodinane is often chosen to avoid over-oxidation or side reactions.

  • Procedure:

    • To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add Dess-Martin periodinane (1.5 equivalents) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate as a white solid.[5]

Step 2: Grignard Addition to form (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

  • Rationale: A Grignard reagent, methylmagnesium bromide, is used to add a methyl group to the ketone, forming the tertiary alcohol. The reaction is typically carried out at low temperatures to control reactivity.

  • Procedure:

    • Dissolve (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.

A similar procedure can be followed starting from (S)-N-Boc-3-hydroxypyrrolidine to obtain the (S)-enantiomer of the final product.

Synthesis_Workflow start (R)-N-Boc-3-hydroxypyrrolidine ketone (R)-N-Boc-3-pyrrolidinone start->ketone Dess-Martin Periodinane, DCM product (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate ketone->product 1. MeMgBr, THF, -78°C 2. aq. NH4Cl

Caption: Synthetic workflow for (R)-tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.

Application in Medicinal Chemistry: A Case Study of Acetyl-CoA Carboxylase (ACC) Inhibitors

A prominent example of the utility of this compound in drug discovery is its incorporation into inhibitors of acetyl-CoA carboxylase (ACC). ACC is a key enzyme in the fatty acid synthesis pathway and is a target for the treatment of metabolic disorders such as type 2 diabetes and obesity.

A patent for pyrrolidine derivatives as ACC inhibitors describes compounds with the following general structure:

One exemplary compound is 2-(4-(1-[5-Chloro-6-(2-hydroxy-2-methyl-propoxy)-pyrimidin-4-yl]-(R)-pyrrolidin-3-yloxy)-phenyl)-N-cyclopropyl-propionamide . In this molecule, the (R)-enantiomer of the this compound derivative is utilized. The pyrrolidine nitrogen is attached to a substituted pyrimidine ring, and the hydroxyl group of the propan-2-ol moiety is used to form an ether linkage.

Structure-Activity Relationship (SAR) Insights

While the patent does not provide extensive public SAR data, we can infer the importance of the 2-(hydroxypropan-2-yl)pyrrolidine moiety based on its design.

  • Three-Dimensionality: The chiral center at the 3-position of the pyrrolidine ring, along with the appended propan-2-ol derivative, introduces a distinct three-dimensional vector that can be crucial for optimal binding to the ACC enzyme.

  • Hydrogen Bonding: The oxygen atom of the ether linkage derived from the tertiary alcohol can act as a hydrogen bond acceptor, forming a key interaction within the enzyme's active site.

  • Metabolic Stability: As previously mentioned, the tertiary nature of the alcohol precursor enhances metabolic stability at this position.

  • Vector for Further Modification: The propan-2-ol side chain provides a point for further derivatization to explore additional binding pockets and optimize pharmacokinetic properties.

SAR_Logic BuildingBlock This compound Derivative Chirality Defined Stereochemistry (R) BuildingBlock->Chirality H_Bonding Hydrogen Bond Acceptor (Ether O) BuildingBlock->H_Bonding Metabolic_Stability Tertiary Alcohol Precursor BuildingBlock->Metabolic_Stability Vector Modification Vector BuildingBlock->Vector Binding_Affinity Enhanced Binding Affinity & Selectivity Chirality->Binding_Affinity H_Bonding->Binding_Affinity Metabolic_Stability->Binding_Affinity

Caption: Key contributions of the building block to the ACC inhibitor's profile.

Protecting Group Strategies

The successful incorporation of this compound into a larger molecule requires a carefully considered protecting group strategy. The secondary amine of the pyrrolidine ring is nucleophilic and will react with various electrophilic reagents used in coupling reactions.

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is the most common protecting group for the pyrrolidine nitrogen. It is stable to a wide range of reaction conditions, including those used for Grignard reactions and many coupling reactions. It is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

  • Orthogonal Protection: In more complex syntheses, an orthogonal protecting group strategy may be necessary. For example, if the final molecule contains an acid-labile group, a different protecting group for the pyrrolidine nitrogen, such as the benzyloxycarbonyl (Cbz) group (removable by hydrogenolysis), might be employed.

The tertiary alcohol is generally stable and does not typically require protection during subsequent synthetic steps.

Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound. For the this compound building block, several bioisosteric replacements for the tertiary alcohol moiety could be considered to fine-tune properties such as polarity, lipophilicity, and metabolic stability.

Original MoietyPotential BioisostereRationale for Replacement
Tertiary Alcohol (-C(CH₃)₂OH)Tertiary Carbinol with Fluorine (-C(CH₃)₂F)Reduce hydrogen bond donating capacity, potentially increase metabolic stability.
Tertiary Alcohol (-C(CH₃)₂OH)Cyclopropylmethanol (-C(c-Pr)OH)Introduce conformational rigidity and alter lipophilicity.
Tertiary Alcohol (-C(CH₃)₂OH)1-Hydroxy-1-cyclobutaneModify the spatial arrangement of the hydroxyl group and surrounding alkyl groups.
Tertiary Alcohol (-C(CH₃)₂OH)2-Amino-propan-2-ol (-C(CH₃)₂NH₂)Introduce a basic center and a hydrogen bond donor/acceptor.

The choice of a bioisosteric replacement will depend on the specific goals of the drug design project, such as improving potency, selectivity, or pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent three-dimensionality, the presence of a chiral center, and the metabolically robust tertiary alcohol functionality make it an attractive scaffold for the design of novel therapeutics. The successful application of a derivative of this building block in the development of acetyl-CoA carboxylase inhibitors highlights its potential for creating potent and selective drug candidates. A thorough understanding of its synthesis, protecting group strategies, and potential bioisosteric replacements will enable medicinal chemists to fully exploit the potential of this important molecular fragment in the ongoing quest for new and improved medicines.

References

An In-depth Technical Guide to 2-(Pyrrolidin-3-YL)propan-2-OL and its Analogs as Potential Muscarinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-3-YL)propan-2-OL and its analogs, focusing on their potential as modulators of muscarinic acetylcholine receptors (mAChRs). While specific pharmacological data for this compound is not extensively available in the public domain, this document synthesizes information on structurally related compounds, outlining potential therapeutic applications, synthetic strategies, and detailed experimental protocols for biological evaluation. The pyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1]

Core Compound and Analogs: A Structural Overview

This compound features a central pyrrolidine ring substituted at the 3-position with a tertiary alcohol, propan-2-ol. This core structure offers several points for chemical modification to explore structure-activity relationships (SAR). Key analogs include variations in the substitution on the pyrrolidine nitrogen (N-alkylation, N-arylation), modifications of the tertiary alcohol, and stereochemical isomers. The exploration of such analogs is crucial in the development of selective ligands for the five subtypes of muscarinic receptors (M1-M5).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C7H15NOPubChem
Molecular Weight 129.20 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 351369-41-0PubChem
SMILES CC(C)(C1CCNC1)OPubChem

Therapeutic Potential: Targeting Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. Their subtypes (M1-M5) are implicated in a wide range of physiological processes, making them attractive targets for therapeutic intervention in various diseases.[2]

  • M1 and M4 Receptors: Primarily located in the central nervous system, these receptors are involved in cognitive function and are targets for the treatment of Alzheimer's disease and schizophrenia.[3]

  • M2 Receptors: Predominantly found in the heart, their modulation can affect heart rate.

  • M3 Receptors: Located in smooth muscles and glands, they are targets for treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[4]

  • M5 Receptors: Implicated in dopamine release, they are being investigated as targets for substance abuse disorders.[5]

The development of subtype-selective muscarinic antagonists is a key goal in medicinal chemistry to minimize side effects associated with non-selective ligands.[3] The pyrrolidine scaffold has shown promise in achieving this selectivity.

Synthesis of this compound and Analogs

Below is a generalized synthetic workflow for obtaining 3-substituted pyrrolidines.

G cluster_synthesis General Synthesis of 3-Substituted Pyrrolidines start Commercially Available Pyrrolidine Precursor (e.g., N-Boc-3-pyrrolidinone) step1 Introduction of Propan-2-ol Moiety (e.g., Grignard Reaction) start->step1 step2 Purification of Protected Intermediate step1->step2 step3 Deprotection of Pyrrolidine Nitrogen step2->step3 end Final Product: This compound step3->end

A generalized synthetic workflow for 3-substituted pyrrolidines.

Experimental Protocols for Biological Evaluation

The biological activity of this compound and its analogs can be assessed through a series of in vitro and in vivo assays to determine their affinity, selectivity, and functional activity at muscarinic receptors.

In Vitro Assays

1. Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype. The principle involves the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Table 2: Example Radioligands for Muscarinic Receptor Subtypes

Receptor SubtypeRadioligand
M1, M2, M3, M4, M5 [³H]-N-methylscopolamine ([³H]-NMS)
M1 (preferential) [³H]-pirenzepine
Agonist sites [³H]-oxotremorine-M

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).

  • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare Receptor Membranes step1 Incubate Membranes with Radioligand and Test Compound start->step1 step2 Separate Bound and Free Ligand (Filtration) step1->step2 step3 Quantify Radioactivity (Scintillation Counting) step2->step3 end Calculate IC50 and Ki step3->end

Workflow for a typical radioligand binding assay.

2. Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor.

  • Calcium Mobilization Assays: For M1, M3, and M5 receptors, which couple to Gq proteins, agonist activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

  • cAMP Assays: M2 and M4 receptors couple to Gi/o proteins and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.

In Vivo Models

Preclinical in vivo studies are crucial to assess the therapeutic potential and side-effect profile of lead compounds.

  • Oxotremorine-M-induced tremor model: This model is used to assess the central antimuscarinic activity of compounds.

  • Models of cognitive impairment: To evaluate the potential of M1 agonists or positive allosteric modulators for treating cognitive deficits.

  • Models of overactive bladder: To test the efficacy of M3 antagonists in reducing bladder contractions.

Structure-Activity Relationship (SAR) Insights from Analogs

Although specific SAR data for this compound is limited, studies on related pyrrolidine-based muscarinic antagonists have revealed some general trends:

  • N-Substitution: The substituent on the pyrrolidine nitrogen plays a critical role in determining potency and selectivity. Large, lipophilic groups are often favored for antagonist activity.

  • 3-Position Substituent: The nature of the substituent at the 3-position significantly influences binding affinity. The tertiary alcohol in the core compound provides a hydrogen bond donor and acceptor, which could be crucial for receptor interaction.

  • Stereochemistry: The stereochemistry at the 3-position and any other chiral centers is often critical for selective receptor binding. The R- and S-enantiomers of a compound can exhibit vastly different pharmacological profiles.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel muscarinic acetylcholine receptor modulators. While direct pharmacological data is scarce, the established importance of the pyrrolidine motif in medicinal chemistry, coupled with the known roles of mAChRs in various diseases, warrants further investigation of this compound and its analogs. The synthetic strategies and detailed experimental protocols outlined in this guide provide a solid framework for researchers to synthesize and evaluate these compounds, paving the way for the potential discovery of new therapeutics with improved efficacy and safety profiles.

References

Stereoisomers of 2-(Pyrrolidin-3-YL)propan-2-OL: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2-(pyrrolidin-3-yl)propan-2-ol, a chiral tertiary alcohol derivative of the pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs.[1][2] The stereochemistry of substituents on this ring is often critical for pharmacological activity, making the synthesis and characterization of individual enantiomers a key aspect of drug discovery and development. This document outlines potential synthetic and analytical methodologies for the resolution and characterization of the (R)- and (S)-enantiomers of this compound, based on established chemical principles and analogous transformations reported in the scientific literature.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₅NO[3]
Molecular Weight129.20 g/mol [3]
CAS Number (Racemate)351369-41-0[3]
CAS Number ((R)-enantiomer HCl)2203403-97-6[]

Note: Specific optical rotation and melting points for the individual enantiomers are not available in the reviewed literature. These values would need to be determined experimentally upon successful synthesis and separation.

Synthesis of Enantiomerically Enriched this compound

The synthesis of enantiomerically pure 3-substituted pyrrolidinols can be approached through several strategies, including the use of a chiral pool, asymmetric synthesis, or chiral resolution of a racemic mixture. A plausible and efficient method for obtaining the individual (R) and (S) enantiomers of this compound involves the preparation of a racemic mixture followed by chiral separation, or an enantioselective synthesis starting from a chiral precursor.

Proposed Synthesis of Racemic this compound

A common route to 3-substituted pyrrolidines involves the reaction of a suitable precursor with a nucleophile. For the synthesis of racemic this compound, a potential pathway is the Grignard reaction of a protected pyrrolidin-3-one with methylmagnesium bromide.

Experimental Protocol: Synthesis of Racemic N-Boc-2-(pyrrolidin-3-yl)propan-2-ol

  • Protection: To a solution of pyrrolidin-3-one hydrochloride in dichloromethane, add triethylamine to neutralize the salt. Subsequently, add di-tert-butyl dicarbonate (Boc₂O) and stir at room temperature to obtain N-Boc-pyrrolidin-3-one.

  • Grignard Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of N-Boc-pyrrolidin-3-one in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (typically 3 M in diethyl ether) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain racemic N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.

  • Deprotection: The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane to yield the final racemic product, this compound.

Enantioselective Synthesis via Chiral Precursors

An alternative to chiral resolution is the use of enantiomerically pure starting materials. For instance, (R)- or (S)-3-hydroxypyrrolidine can be used as a starting point. A patent describing the synthesis of (S)-3-hydroxypyrrolidine hydrochloride via a Mitsunobu reaction on the (R)-enantiomer provides a viable strategy for obtaining a chiral precursor.[5]

Conceptual Workflow for Enantioselective Synthesis

G cluster_synthesis Enantioselective Synthesis start Chiral Precursor ((R)- or (S)-3-hydroxypyrrolidine) step1 Protection of Amino Group (e.g., Boc) start->step1 step2 Oxidation of Secondary Alcohol to Ketone step1->step2 step3 Grignard Reaction with Methylmagnesium Bromide step2->step3 step4 Deprotection step3->step4 end Enantiomerically Pure This compound step4->end

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Chiral Separation of Stereoisomers

For the separation of the (R)- and (S)-enantiomers of this compound, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.[6][7][8] The choice of the CSP and the mobile phase is crucial for achieving good resolution.

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, OJ, or Chiralpak® AD, AS), are often effective for separating a wide range of chiral compounds, including those with pyrrolidine scaffolds.[6]

  • Mobile Phase Screening: A typical starting mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The ratio of the alkane to the alcohol is varied to optimize the retention times and separation factor.

  • Additive for Basic Compounds: Since this compound is a basic compound, the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1% v/v), to the mobile phase is often necessary to improve peak shape and resolution.

  • Method Optimization: The flow rate and column temperature can be adjusted to further optimize the separation. A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: Detection is typically performed using a UV detector at a low wavelength (e.g., 210-220 nm) where the compound absorbs light.

  • Preparative Separation: Once an analytical method with good separation is developed, it can be scaled up to a preparative or semi-preparative scale to isolate larger quantities of each enantiomer.

Logical Flow for Chiral Separation

G cluster_separation Chiral HPLC Separation Workflow start Racemic Mixture of This compound step1 Screen Chiral Stationary Phases start->step1 step2 Optimize Mobile Phase (Solvent Ratio, Additives) step1->step2 step3 Analytical Method Development step2->step3 step4 Scale-up to Preparative HPLC step3->step4 end_R (R)-Enantiomer step4->end_R end_S (S)-Enantiomer step4->end_S

Caption: Workflow for the chiral separation of this compound enantiomers.

Pharmacological Context and Significance

The pyrrolidine nucleus is a cornerstone in the design of a multitude of pharmacologically active agents.[9] Chiral 3-substituted pyrrolidines, in particular, are key structural motifs in compounds targeting the central nervous system, including ligands for dopamine and serotonin receptors.[2] The stereochemistry at the 3-position can profoundly influence the binding affinity and functional activity at biological targets.

While specific biological activities for the individual stereoisomers of this compound have not been reported in the reviewed literature, the presence of a tertiary alcohol can impact a molecule's physicochemical properties, such as lipophilicity and metabolic stability.[10] Tertiary alcohols are generally less susceptible to oxidation compared to primary and secondary alcohols, which can be an advantageous feature in drug design.[10]

The development of robust synthetic and analytical methods for the stereoisomers of this compound is a critical step in enabling the exploration of their pharmacological profiles and potential as building blocks for novel therapeutic agents.

Conclusion

This technical guide has outlined plausible and detailed methodologies for the synthesis and chiral separation of the stereoisomers of this compound, based on established chemical literature for analogous compounds. While specific quantitative data and biological activity for these particular enantiomers are not yet publicly available, the protocols and workflows presented here provide a solid foundation for researchers and drug development professionals to produce and characterize these chiral building blocks. The synthesis of enantiomerically pure 3-substituted pyrrolidines is of significant interest in medicinal chemistry, and the compounds described herein represent valuable tools for the exploration of new chemical space and the development of novel therapeutics.

References

An In-depth Technical Guide to (R)-2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a chiral organic compound featuring a pyrrolidine ring substituted at the 3-position with a 2-hydroxypropan-2-yl group. As a member of the substituted pyrrolidine class, it holds potential for investigation in various areas of medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, recognized for its ability to introduce three-dimensional complexity and serve as a key pharmacophoric element. This technical guide provides a comprehensive overview of the known properties of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, including its chemical and physical characteristics, a proposed synthesis pathway, and a discussion of the potential pharmacological relevance of this class of compounds. Due to the limited publicly available data specifically for this compound, information from closely related analogs is also discussed to provide a broader context for its potential applications.

Chemical and Physical Properties

Precise experimental data for (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is not extensively documented in publicly accessible literature. The following table summarizes the available and computed data for the hydrochloride salt and the corresponding free base.

Property(R)-2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride2-(Pyrrolidin-3-yl)propan-2-ol (Free Base)
Molecular Formula C₇H₁₆ClNOC₇H₁₅NO
Molecular Weight 165.66 g/mol [1]129.20 g/mol [2]
CAS Number 2203403-97-6[]351369-41-0[2]
Appearance Solid (predicted)Not specified
Melting Point Not availableNot available
Boiling Point Not availableNot available
Solubility Expected to be soluble in water and polar organic solvents.Not specified
pKa Not availableNot available
LogP (calculated) Not available-0.1 (XLogP3-AA)[2]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach could start from a commercially available chiral precursor, such as (R)-pyrrolidin-3-ol, to establish the desired stereochemistry at the C3 position of the pyrrolidine ring. The synthesis could proceed through the protection of the amine, followed by oxidation of the alcohol and subsequent Grignard reaction to introduce the propan-2-ol moiety.

Synthetic_Pathway A (R)-Pyrrolidin-3-ol B N-Protected (R)-pyrrolidin-3-ol A->B Amine Protection (e.g., Boc₂O) C N-Protected (R)-pyrrolidin-3-one B->C Oxidation (e.g., PCC, Swern) D N-Protected (R)-2-(pyrrolidin-3-yl)propan-2-ol C->D Grignard Reaction (CH₃MgBr) E (R)-2-(Pyrrolidin-3-yl)propan-2-ol D->E Deprotection (e.g., TFA, HCl) F (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride E->F Salt Formation (HCl in ether)

Caption: Proposed synthesis of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps outlined in the proposed synthetic pathway. These are intended as a guide for researchers and would require optimization.

Step 1: N-Protection of (R)-Pyrrolidin-3-ol

  • To a solution of (R)-pyrrolidin-3-ol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and drying the organic layer.

  • Purify the product by column chromatography to yield N-Boc-(R)-pyrrolidin-3-ol.

Step 2: Oxidation to N-Protected (R)-pyrrolidin-3-one

  • To a solution of oxalyl chloride in dichloromethane at -78 °C, add DMSO dropwise.

  • After a short stirring period, add a solution of N-Boc-(R)-pyrrolidin-3-ol in dichloromethane.

  • Stir for a specified time at -78 °C, then add triethylamine.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product to obtain N-Boc-(R)-pyrrolidin-3-one.

Step 3: Grignard Reaction

  • To a solution of N-Boc-(R)-pyrrolidin-3-one in anhydrous THF at 0 °C, add methylmagnesium bromide (CH₃MgBr) solution dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Step 4: Deprotection and Salt Formation

  • Dissolve the N-protected (R)-2-(pyrrolidin-3-yl)propan-2-ol in a suitable solvent such as diethyl ether or dioxane.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride.

Analytical Characterization

While specific spectral data for (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is not published, the following techniques would be essential for its characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the presence of the pyrrolidine ring, the propan-2-ol moiety, and the stereochemistry.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine hydrochloride, and C-H and C-N bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass and confirm the molecular formula of the compound.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be necessary to determine the enantiomeric purity of the final product.

Pharmacological and Toxicological Profile

Specific pharmacological and toxicological data for (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride are not available in the public domain. However, the pyrrolidine scaffold is a key component in many biologically active molecules, suggesting that this compound could be of interest for biological screening.

Potential Pharmacological Relevance

The pyrrolidine ring is a versatile scaffold in drug discovery, present in drugs with a wide range of activities, including antiviral, anticancer, anti-inflammatory, and central nervous system effects. The biological activity of pyrrolidine derivatives is often highly dependent on the nature and stereochemistry of the substituents.

The introduction of a tertiary alcohol, as in the 2-hydroxypropan-2-yl group, can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical pharmacokinetic properties. The (R)-stereochemistry at the 3-position of the pyrrolidine ring will be a key determinant of its interaction with chiral biological targets such as enzymes and receptors.

Pharmacological_Relevance A (R)-2-(Pyrrolidin-3-yl)propan-2-ol Hydrochloride B Pyrrolidine Scaffold A->B C Chiral Center (R) A->C D Tertiary Alcohol A->D E Biological Targets (Enzymes, Receptors) B->E Provides 3D structure C->E Determines stereospecific binding D->E Influences hydrogen bonding and polarity F Potential Pharmacological Activity E->F Leads to

Caption: Factors influencing the potential pharmacology of the target compound.

ADME and Toxicity Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties and the toxicity profile of (R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride have not been experimentally determined.

  • Absorption and Distribution: The presence of the polar hydroxyl and amine hydrochloride groups would likely increase its water solubility, which could affect its absorption and distribution characteristics.

  • Metabolism: The tertiary alcohol may be a site for glucuronidation, a common metabolic pathway for such functional groups. The pyrrolidine ring itself can also be subject to metabolism.

  • Toxicity: The toxicological profile is unknown. In silico predictions and in vitro assays would be necessary first steps in assessing its potential toxicity. Studies on other pyrrolidine derivatives have shown a wide range of toxicity profiles, highlighting the importance of specific testing for each new compound.[4]

Conclusion

(R)-2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a chiral molecule with a structure that suggests potential for biological activity. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and potential areas of pharmacological investigation based on the known properties of related pyrrolidine derivatives. Further research is required to fully elucidate its physicochemical properties, develop a robust synthetic method, and explore its biological profile. The information presented here serves as a valuable starting point for researchers and drug development professionals interested in exploring the potential of this and similar substituted pyrrolidine compounds.

References

(S)-2-(pyrrolidin-1-yl)propan-1-ol: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral amino alcohol that serves as a versatile building block in the synthesis of pharmaceutical compounds. Its defined stereochemistry makes it a valuable intermediate for creating complex molecular architectures with specific biological activities. This technical guide provides an in-depth overview of the known physicochemical characteristics of (S)-2-(pyrrolidin-1-yl)propan-1-ol, outlines standard experimental protocols for their determination, and illustrates a common synthetic pathway.

Physicochemical Characteristics

PropertyValueSource
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.202 g/mol [1]
Boiling Point Data not available for (S)-2-(pyrrolidin-1-yl)propan-1-ol. For the isomer 1-(pyrrolidin-1-yl)propan-2-ol: 199.6 °C at 760 mmHg. For the isomer 3-(pyrrolidin-1-yl)propan-1-ol: 216.9 °C at 760 mmHg.[2]
Density Data not available for (S)-2-(pyrrolidin-1-yl)propan-1-ol. For the isomer 1-(pyrrolidin-1-yl)propan-2-ol: 0.98 g/cm³.[2]
Melting Point Not available.[1]
Solubility Expected to be soluble in water and polar organic solvents.

Experimental Protocols

Standard methodologies for determining the key physicochemical properties of a liquid organic compound like (S)-2-(pyrrolidin-1-yl)propan-1-ol are described below.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid can be determined using the capillary method, which requires a small amount of the sample.

Apparatus:

  • Thiele tube or melting point apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Sample of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and placed in a Thiele tube containing heating oil.

  • The Thiele tube is gently heated, and the temperature is monitored.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4]

Density Determination

The density of a liquid can be determined by measuring its mass and volume.[5]

Apparatus:

  • Pycnometer or a graduated cylinder

  • Analytical balance

  • Sample of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

  • A known volume of the liquid sample is added to the pycnometer or graduated cylinder.

  • The mass of the liquid-filled container is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty container.

  • The density is calculated by dividing the mass of the liquid by its volume.[6][7][8]

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents.

Apparatus:

  • Test tubes

  • A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

  • Vortex mixer or shaker

  • Sample of (S)-2-(pyrrolidin-1-yl)propan-1-ol

Procedure:

  • A small, measured amount of (S)-2-(pyrrolidin-1-yl)propan-1-ol is added to a test tube.

  • A small volume of a chosen solvent is added to the test tube.

  • The mixture is agitated using a vortex mixer or by shaking.

  • Visual observation is used to determine if the compound has dissolved to form a clear solution.

  • The process is repeated with different solvents to determine the compound's solubility profile.[9][10]

Synthetic Workflow

(S)-2-(pyrrolidin-1-yl)propan-1-ol is a chiral building block often used in the synthesis of active pharmaceutical ingredients (APIs).[11] A common synthetic route starts from the readily available chiral precursor, (S)-alanine. The following diagram illustrates the key steps in this synthetic process.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization S_Alanine (S)-Alanine Reduction Reduction of Carboxylic Acid S_Alanine->Reduction Reducing Agent (e.g., LiAlH₄) S_Alaninol (S)-Alaninol Reduction->S_Alaninol Cyclization Cyclization with 1,4-Dihalobutane S_Alaninol->Cyclization 1,4-Dihalobutane Base Final_Product (S)-2-(pyrrolidin-1-yl)propan-1-ol Cyclization->Final_Product

Caption: Synthetic workflow for (S)-2-(pyrrolidin-1-yl)propan-1-ol.

References

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds underscores its significance in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the pyrrolidine scaffold, detailing its role in drug design, synthesis, and biological activity, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The utility of the pyrrolidine scaffold in drug discovery can be attributed to a unique combination of structural and physicochemical properties.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring impart a three-dimensional character, allowing for a more comprehensive exploration of chemical space and intricate interactions with biological targets.[2][3] This non-planar, puckered conformation, often referred to as an "envelope" or "twist" conformation, provides a rigid framework for the precise spatial orientation of substituents, a critical factor in optimizing drug-receptor interactions.

The nitrogen atom within the pyrrolidine ring is a key feature, contributing to the molecule's overall polarity and basicity. This nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological macromolecules.[4] Furthermore, the nitrogen atom serves as a convenient point for chemical modification, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.

Synthetic Strategies for Pyrrolidine Derivatives

The construction and functionalization of the pyrrolidine ring are central to the development of novel drug candidates. A variety of synthetic methodologies have been developed, broadly categorized into two main approaches: de novo ring synthesis and the functionalization of pre-existing pyrrolidine scaffolds.

A cornerstone of pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction , particularly involving azomethine ylides. This powerful transformation allows for the stereocontrolled construction of the pyrrolidine ring with the simultaneous introduction of multiple stereocenters.

Key Experimental Protocol: 1,3-Dipolar Cycloaddition of an Azomethine Ylide

This protocol describes a general procedure for the synthesis of a polysubstituted pyrrolidine via a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin (or substituted isatin)

  • An α-amino acid (e.g., sarcosine, proline)

  • A dipolarophile (e.g., an electron-deficient alkene such as N-phenylmaleimide)

  • Solvent (e.g., methanol, ethanol, or an ionic liquid)

  • Stirring apparatus and heating source (if required)

  • Standard laboratory glassware

Procedure:

  • To a solution of the dipolarophile (1.2 mmol) in the chosen solvent (10 mL), add the isatin (1.0 mmol) and the α-amino acid (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion of the reaction, allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro-pyrrolidine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Diverse Biological Activities of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated for a wide range of therapeutic applications, from infectious diseases to cancer and central nervous system disorders.[5]

Anticancer Activity

Numerous pyrrolidine derivatives have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes such as kinases, disruption of cellular signaling pathways, and induction of apoptosis.[1][6]

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3′-oxindoles]MCF-70.42 - 0.78[1]
Spiro[pyrrolidine-3,3′-oxindoles]HT-290.39 - 0.92[1]
Spiro[pyrrolidine-thiazolo-oxindoles]HepG20.80 - 5.00[7]
Spiro[pyrrolidine-thiazolo-oxindoles]MCF-7< 9.00[1]
Spiro[pyrrolidine-thiazolo-oxindoles]HCT-116< 3.00[1]
Pyrrolidine ChalconesMCF-725-30 µg/mL[8]
Pyrrolidine ChalconesMDA-MB-46825 µg/mL[8]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analoguesMCF-717 - 29[9]
Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analoguesHeLa19 - 37[9]
Copper (II) complexes with two pyrrolidine ringsSW4800.99[5]
Antibacterial Activity

The pyrrolidine moiety is also a key pharmacophore in the development of novel antibacterial agents. These compounds often exert their effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.[10]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Sulfonylamino pyrrolidine derivativesS. aureus3.11[5]
Sulfonylamino pyrrolidine derivativesE. coli6.58[5]
Sulfonylamino pyrrolidine derivativesP. aeruginosa5.82[5]
Pyrrolidine derivatives with an indole moietyA. baumannii62.5[5]
Pyrrolidine chalconesS. aureus0.025[8]
Pyrrolidine chalconesE. faecalis0.025[8]
Quinoxaline derivatives with pyrrolidinyl scaffoldB. pumilis3.91 - 7.8[11]
Quinoxaline derivatives with pyrrolidinyl scaffoldE. cloacae7.8 - 15.6[11]

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel pyrrolidine derivatives, a variety of in vitro and in vivo assays are employed. The following protocols provide a framework for evaluating the cytotoxic and antibacterial activities of these compounds.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[12]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrrolidine compounds in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a bacterium.[13][14]

Procedure:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrrolidine compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension.

  • Controls: Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Pyrrolidine-Based Drugs and Their Signaling Pathways

Several FDA-approved drugs incorporate the pyrrolidine scaffold, highlighting its clinical significance. Understanding the mechanism of action of these drugs and their interaction with key signaling pathways is crucial for the design of new and improved therapeutic agents.

Captopril and the Renin-Angiotensin System

Captopril, the first-in-class angiotensin-converting enzyme (ACE) inhibitor, contains a proline (a pyrrolidine-2-carboxylic acid) moiety. It is used to treat hypertension and heart failure.[2][13][14][15] Captopril inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Captopril_Mechanism Mechanism of Action of Captopril Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Captopril Captopril Captopril->ACE inhibits

Mechanism of Action of Captopril
Pacritinib and the JAK-STAT Signaling Pathway

Pacritinib is a kinase inhibitor that targets Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] It is used in the treatment of myelofibrosis, a bone marrow disorder. Pacritinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for cell growth and proliferation. Dysregulation of this pathway is a hallmark of many cancers.[6]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Pacritinib Inhibition cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates JAK->Cytokine_Receptor phosphorylates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Cytokine_Receptor binds STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression modulates Pacritinib Pacritinib Pacritinib->JAK inhibits

JAK-STAT Signaling and Pacritinib
Futibatinib and the FGFR Signaling Pathway

Futibatinib is an irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[16] It is used to treat certain types of cholangiocarcinoma (bile duct cancer) with FGFR2 gene fusions or rearrangements. Aberrant FGFR signaling can drive tumor growth and survival.[3]

FGFR_Pathway FGFR Signaling Pathway and Futibatinib Inhibition cluster_membrane Cell Membrane FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT activates PLCg PLCγ Pathway FGFR->PLCg activates FGF FGF FGF->FGFR binds Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival PLCg->Cell_Proliferation Futibatinib Futibatinib Futibatinib->FGFR irreversibly inhibits

FGFR Signaling and Futibatinib
Daridorexant and the Orexin Signaling Pathway

Daridorexant is a dual orexin receptor antagonist used for the treatment of insomnia.[17] The orexin system plays a key role in promoting wakefulness. By blocking the binding of orexin neuropeptides to their receptors (OX1R and OX2R), daridorexant suppresses wake-promoting signals in the brain.[18]

Orexin_Pathway Orexin Signaling Pathway and Daridorexant Inhibition Orexin_A_B Orexin A & B OX1R_OX2R OX1R / OX2R Orexin_A_B->OX1R_OX2R binds to G_Protein G-Protein Activation OX1R_OX2R->G_Protein Downstream_Signaling Downstream Signaling (e.g., increased Ca²⁺) G_Protein->Downstream_Signaling Wakefulness Promotion of Wakefulness Downstream_Signaling->Wakefulness Daridorexant Daridorexant Daridorexant->OX1R_OX2R blocks

Orexin Signaling and Daridorexant

Pharmacokinetic Properties of Pyrrolidine-Based Drugs

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The pyrrolidine scaffold can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The basic nitrogen can enhance aqueous solubility, while the overall lipophilicity can be modulated by the nature and position of substituents on the ring.

DrugClassBioavailability (%)Half-life (h)Excretion
CaptoprilACE Inhibitor~75~2Renal
EnalaprilACE Inhibitor~6011 (enalaprilat)Renal
LisinoprilACE Inhibitor~25~12Renal
LevetiracetamAnticonvulsant>956-8Renal
BrivaracetamAnticonvulsant>957-8Renal (metabolites)

Drug Discovery Workflow for Pyrrolidine-Based Compounds

The development of novel pyrrolidine-based drugs follows a structured workflow, from initial hit identification to lead optimization and preclinical development.

DrugDiscoveryWorkflow Drug Discovery Workflow for Pyrrolidine-Based Compounds Target_ID Target Identification and Validation Library_Design Pyrrolidine Library Design & Synthesis Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Drug Discovery Workflow

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new therapeutic agents. Its unique three-dimensional structure, coupled with the tunable physicochemical properties afforded by the nitrogen atom, provides medicinal chemists with a powerful tool to develop potent and selective modulators of a wide array of biological targets. The ongoing development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of pyrrolidine derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Safety and Hazards of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard data for the chemical compound 2-(Pyrrolidin-3-YL)propan-2-OL (CAS No. 102439-34-1). The information is intended to inform researchers, scientists, and professionals in the field of drug development about the potential risks associated with the handling and use of this substance, and to provide guidance on appropriate safety measures.

Chemical Identification and Properties

PropertyValue
IUPAC Name This compound
Synonyms 2-(3-Pyrrolidinyl)-2-propanol, α,α-Dimethyl-3-pyrrolidinemethanol
CAS Number 102439-34-1
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol

Hazard Identification and Classification

The primary source of hazard information for this compound is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). According to available data, this compound is classified with the following hazards.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
GHS Pictograms and Signal Word
  • Pictograms:

    • Corrosion (for serious eye damage)

    • Exclamation Mark (for skin and respiratory irritation)

  • Signal Word: Danger

Hazard and Precautionary Statements

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets for this compound. Key recommendations include:

  • Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

  • Response:

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

  • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Quantitative Toxicological Data

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following sections describe standardized and internationally recognized (OECD) protocols that are typically used to assess the hazards identified for this compound.

Skin Irritation Testing (OECD 439)

The in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model is a validated method to assess the potential of a chemical to cause skin irritation.[2][3][4][5][6]

Methodology:

  • Test System: A three-dimensional RhE model, which mimics the structure and function of the human epidermis, is used.[2][3][4][5][6]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.

  • Exposure: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).

  • Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay measures the activity of mitochondrial dehydrogenases in viable cells, which convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Classification: A chemical is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[3][4]

Serious Eye Damage/Eye Irritation Testing (OECD 492)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro procedure used to identify chemicals that do not require classification for eye irritation or serious eye damage. To determine serious eye damage (GHS Category 1), other validated in vitro methods are employed.

Methodology:

  • Test System: A three-dimensional RhCE model that simulates the human corneal epithelium is utilized.[7][8]

  • Application: The test substance is applied directly to the epithelial surface of the RhCE tissue.[7]

  • Exposure: The exposure duration varies depending on the physical form of the substance (e.g., 30 minutes for liquids).[7]

  • Viability Assessment: Following exposure and a post-incubation period, tissue viability is measured using the MTT assay.

  • Classification: A substance is identified as causing serious eye damage if it leads to a significant decrease in tissue viability below a certain threshold, as defined in the specific test guideline. For a definitive Category 1 classification, other tests like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD 437) or the Isolated Chicken Eye (ICE) test (OECD 438) may be used.

Respiratory Irritation Assessment

There is no single, validated in vitro test guideline for assessing respiratory irritation. Information is often derived from in vivo acute inhalation toxicity studies (e.g., OECD Test Guidelines 403 and 436).[9]

Methodology (based on in vivo rodent studies):

  • Test Animals: Typically, rats are used for these studies.[9]

  • Exposure: Animals are exposed to the test substance via inhalation in a whole-body or nose-only exposure chamber for a defined period.

  • Endpoints: Respiratory irritation is often assessed by measuring changes in the breathing pattern, such as a decrease in respiratory frequency. The RD50 value, which is the concentration that causes a 50% decrease in the respiratory rate in mice, is a common endpoint.[9]

  • Clinical Observations: Other signs of respiratory tract irritation, such as nasal discharge, and changes in lung function are also monitored.

  • Histopathology: Microscopic examination of the respiratory tract tissues is performed to identify any pathological changes.

Visualizations

Hazard Communication Workflow

The following diagram illustrates the logical flow of hazard identification and the recommended response based on the GHS classification of this compound.

Hazard_Communication_Workflow cluster_identification Hazard Identification cluster_prevention Preventive Measures cluster_response Response Actions cluster_first_aid First Aid H315 H315: Causes skin irritation P280 P280: Wear protective gloves/eye protection/face protection H315->P280 H318 H318: Causes serious eye damage H318->P280 H335 H335: May cause respiratory irritation P261 P261: Avoid breathing dust/fume/gas/mist/vapours/spray H335->P261 Skin_Contact Skin Contact P280->Skin_Contact Eye_Contact Eye Contact P280->Eye_Contact Inhalation Inhalation P261->Inhalation P264 P264: Wash skin thoroughly after handling Wash_Skin Wash with plenty of soap and water Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes. Immediately call a POISON CENTER or doctor. Eye_Contact->Rinse_Eyes Fresh_Air Move to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if unwell. Inhalation->Fresh_Air

Caption: Hazard communication and response workflow for this compound.

Hypothetical Signaling Pathway for Pyrrolidine-Induced Cellular Response

Disclaimer: The following diagram illustrates a hypothetical signaling pathway. There is no direct experimental evidence that this compound acts through this specific pathway. Pyrrolidine-containing compounds are known to interact with a variety of cellular receptors, including G-protein coupled receptors (GPCRs). This diagram shows a generalized GPCR signaling cascade that could be a potential, but unverified, mechanism of action leading to a cellular response.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Pyrrolidine This compound GPCR G-Protein Coupled Receptor (GPCR) Pyrrolidine->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalyzes PKA Protein Kinase A (PKA) Activation Second_Messenger->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation, Cytotoxicity) PKA->Cellular_Response Leads to

Caption: Hypothetical GPCR signaling pathway for a pyrrolidine derivative.

Summary and Recommendations

This compound is a chemical that poses significant hazards, including causing skin irritation, serious eye damage, and respiratory irritation. Due to the lack of publicly available quantitative toxicological data, a cautious approach is warranted when handling this compound.

Key recommendations for researchers and laboratory personnel include:

  • Engineering Controls: Work with this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield to protect against skin and eye contact. A lab coat or other protective clothing is also essential.

  • Handling Procedures: Avoid direct contact with the skin, eyes, and clothing. Prevent the generation of dust or aerosols.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the work area. Be familiar with the first-aid procedures outlined in the safety data sheet.

This guide is intended to be a summary of available information and should be used in conjunction with the most current Safety Data Sheet (SDS) provided by the supplier. Always consult the SDS for detailed and specific safety information before handling this compound.

References

Methodological & Application

Synthesis of 2-(Pyrrolidin-3-YL)propan-2-OL: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(Pyrrolidin-3-YL)propan-2-OL, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a three-step process commencing with the readily available 3-pyrrolidinol. This protocol includes methodologies for N-protection, oxidation, Grignard reaction, and final deprotection, along with a summary of expected quantitative data and a visual representation of the experimental workflow.

Experimental Protocols

The synthesis of this compound is achieved through the following three key steps:

  • Step 1: N-Boc Protection of 3-Pyrrolidinol to yield tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.

  • Step 2: Oxidation of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate to yield tert-Butyl 3-oxopyrrolidine-1-carboxylate.

  • Step 3: Grignard Reaction of tert-Butyl 3-oxopyrrolidine-1-carboxylate followed by Deprotection to yield this compound.

Step 1: Synthesis of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

This step involves the protection of the secondary amine of 3-pyrrolidinol with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Materials:

  • 3-Pyrrolidinol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Step 2: Synthesis of tert-Butyl 3-oxopyrrolidine-1-carboxylate

The protected alcohol from Step 1 is oxidized to the corresponding ketone.

Materials:

  • tert-Butyl 3-hydroxypyrrolidine-1-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the two phases become clear.

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone.

Step 3: Synthesis of this compound

This final step involves a Grignard reaction to form the tertiary alcohol, followed by the removal of the Boc protecting group.

Materials:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate

  • Methylmagnesium bromide (MeMgBr), 3 M solution in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4 M Hydrochloric acid (HCl) in 1,4-dioxane

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

Part A: Grignard Reaction

  • Dissolve tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate.

Part B: Deprotection

  • Dissolve the crude product from Part A in a minimal amount of diethyl ether.

  • Add 4 M HCl in 1,4-dioxane (excess) and stir the mixture at room temperature for 1-2 hours.

  • A precipitate should form. Collect the solid by filtration and wash with diethyl ether.

  • To obtain the free base, dissolve the solid in water and basify with a NaOH solution.

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform).

  • Dry the organic layer, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

StepProductStarting MaterialReagentsSolventTypical YieldPurity
1tert-Butyl 3-hydroxypyrrolidine-1-carboxylate3-Pyrrolidinol(Boc)₂O, Et₃NDCM>95%>98%
2tert-Butyl 3-oxopyrrolidine-1-carboxylatetert-Butyl 3-hydroxypyrrolidine-1-carboxylateDess-Martin periodinaneDCM~90%>97%
3This compoundtert-Butyl 3-oxopyrrolidine-1-carboxylateMeMgBr, HCl/dioxaneTHF, Dioxane70-80% (over two steps)>98%

Mandatory Visualization

The following diagrams illustrate the overall synthetic workflow.

SynthesisWorkflow Start 3-Pyrrolidinol Step1 Step 1: N-Boc Protection Reagents: (Boc)2O, Et3N Solvent: DCM Start->Step1 Intermediate1 tert-Butyl 3-hydroxypyrrolidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Oxidation Reagent: Dess-Martin Periodinane Solvent: DCM Intermediate1->Step2 Intermediate2 tert-Butyl 3-oxopyrrolidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Grignard Reaction & Deprotection Reagents: MeMgBr, HCl/Dioxane Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

SignalingPathway cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Grignard & Deprotection A 3-Pyrrolidinol C tert-Butyl 3-hydroxypyrrolidine-1-carboxylate A->C Et3N, DCM B Boc Anhydride D tert-Butyl 3-hydroxypyrrolidine-1-carboxylate E tert-Butyl 3-oxopyrrolidine-1-carboxylate D->E DMP, DCM F tert-Butyl 3-oxopyrrolidine-1-carboxylate G tert-Butyl 3-(2-hydroxypropan-2-yl) pyrrolidine-1-carboxylate F->G 1. MeMgBr, THF H This compound G->H 2. HCl, Dioxane

Caption: Chemical transformations in the synthesis pathway.

Application of 2-(Pyrrolidin-3-YL)propan-2-OL in Asymmetric Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-3-YL)propan-2-OL is a chiral molecule belonging to the pyrrolidine family, a class of compounds that has demonstrated significant utility in asymmetric synthesis as chiral auxiliaries, ligands, and organocatalysts. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific applications for this compound in this context. While its isomers, particularly those with substitution at the 1- and 2-positions of the pyrrolidine ring, are well-documented catalysts and auxiliaries, the 3-substituted isomer remains largely unexplored in reported asymmetric transformations. This document aims to provide an overview of the general role of related pyrrolidine derivatives in asymmetric synthesis and highlights the current knowledge gap regarding the specific use of this compound.

Introduction to Chiral Pyrrolidine Derivatives in Asymmetric Synthesis

Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis. The rigid five-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a wide range of chemical reactions. These compounds are frequently employed in two main capacities:

  • Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate. The auxiliary directs the stereoselective formation of a new stereocenter, and is subsequently removed to yield the desired enantiomerically enriched product.

  • Organocatalysts and Ligands: Chiral pyrrolidines can act as catalysts themselves (organocatalysis) or as chiral ligands that coordinate with a metal center to form a chiral catalyst. In both roles, they create a chiral environment that influences the stereoselectivity of the reaction.

Prominent examples of widely used pyrrolidine-based compounds in asymmetric synthesis include proline, prolinol derivatives, and their various substituted analogues.

The Unexplored Potential of this compound

Despite the extensive research into pyrrolidine-based auxiliaries and catalysts, there is a significant lack of published data on the specific application of this compound in asymmetric synthesis. Searches of prominent scientific databases have not yielded specific examples of its use in key asymmetric transformations such as aldol reactions, Michael additions, alkylations, or Diels-Alder reactions. Consequently, quantitative data regarding its efficacy in terms of reaction yield, enantiomeric excess (ee), and diastereomeric excess (de) are not available.

Isomeric Analogs: A Basis for Postulated Applications

While direct experimental evidence is wanting, the well-established roles of its isomers, namely 2-(pyrrolidin-1-yl)propan-1-ol and (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, can offer insights into the potential, albeit unproven, applications of this compound.

(S)-(−)-2-(Pyrrolidin-2-yl)propan-2-ol as a Chiral Auxiliary

(S)-(−)-2-(Pyrrolidin-2-yl)propan-2-ol has been successfully employed as a chiral auxiliary in diastereoselective aldol reactions. The general workflow for this application is outlined below.

Asymmetric_Aldol_Reaction_Workflow cluster_synthesis Synthesis of Chiral Auxiliary Adduct cluster_cleavage Auxiliary Cleavage Auxiliary 2-(Pyrrolidin-2-yl)propan-2-ol Derivative Acylation N-Acylation Auxiliary->Acylation Acylated_Auxiliary N-Acylated Auxiliary Acylation->Acylated_Auxiliary Enolate_Formation Enolate Formation (e.g., with LDA) Acylated_Auxiliary->Enolate_Formation Enolate Chiral Enolate Enolate_Formation->Enolate Aldol_Reaction Aldol Reaction Enolate->Aldol_Reaction Aldehyde Aldehyde Aldehyde->Aldol_Reaction Adduct Diastereomerically Enriched Aldol Adduct Aldol_Reaction->Adduct Cleavage Cleavage of Auxiliary (e.g., Hydrolysis) Adduct->Cleavage Product Enantiomerically Enriched β-Hydroxy Carbonyl Compound Cleavage->Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the use of a 2-(pyrrolidin-2-yl)propan-2-ol derivative as a chiral auxiliary in an asymmetric aldol reaction.

Table 1: Representative Data for Asymmetric Aldol Reaction using an Isomeric Analog

EntryAldehydeKetone/DerivativeCatalyst/AuxiliaryConditionsYield (%)d.r. (syn:anti)ee (%)
1BenzaldehydeN-Propionyl-(S)-(-)-2-(pyrrolidin-2-yl)propan-2-olLDATHF, -78 °CHighVaries with additivesHigh
2VariousCyclohexanone(S)-2-(Pyrrolidin-1-yl)propan-1-olVariousGood to HighGood to HighGood to High

Note: This table presents generalized data based on the performance of isomeric analogs. Specific values for this compound are not available.

Prolinol Derivatives in Organocatalysis

Derivatives of prolinol, which are structurally related to the target compound, are widely used as organocatalysts. The catalytic cycle typically involves the formation of a chiral enamine or iminium ion intermediate.

Enamine_Catalysis_Cycle Catalyst Chiral Pyrrolidine Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone/ Aldehyde Adduct_Iminium Iminium Ion Adduct Enamine->Adduct_Iminium + Electrophile Electrophile Electrophile Product Enantioenriched Product Adduct_Iminium->Product + H₂O Product->Catalyst - Catalyst Water H₂O

Caption: Simplified catalytic cycle for an asymmetric reaction mediated by a chiral pyrrolidine organocatalyst via enamine activation.

Experimental Protocols (Based on Isomeric Analogs)

The following are generalized protocols for asymmetric reactions using isomeric analogs of this compound. These are provided for illustrative purposes to indicate the types of experimental conditions that might be explored for the target compound.

Protocol 1: Asymmetric Aldol Reaction using a Chiral Auxiliary (Illustrative)

  • Preparation of the N-Acyl Auxiliary: To a solution of the chiral pyrrolidinyl propanol (1.0 equiv) and a base (e.g., triethylamine, 1.2 equiv) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion. Purify the N-acylated auxiliary by column chromatography.

  • Enolate Formation: To a solution of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, 1.1 equiv) in anhydrous THF at -78 °C, add a solution of the N-acyl auxiliary (1.0 equiv) in THF. Stir the mixture for 30-60 minutes to ensure complete enolate formation.

  • Aldol Reaction: To the enolate solution at -78 °C, add the aldehyde (1.2 equiv) dropwise. Stir the reaction mixture at this temperature for several hours.

  • Work-up and Analysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved from the aldol adduct, for example, by hydrolysis under acidic or basic conditions, to yield the chiral β-hydroxy acid or ester.

Protocol 2: Asymmetric Michael Addition using an Organocatalyst (Illustrative)

  • Reaction Setup: To a solution of the ketone or aldehyde (1.0 equiv) and the α,β-unsaturated compound (1.2 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂), add the chiral pyrrolidine organocatalyst (typically 5-20 mol%).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from -20 °C to room temperature) until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Analysis: Quench the reaction, if necessary, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess of the product is typically determined by chiral HPLC analysis.

Conclusion and Future Outlook

While this compound belongs to a class of privileged structures in asymmetric synthesis, there is currently no available data in the scientific literature detailing its specific applications. The information and protocols provided herein are based on the well-established reactivity of its isomers and are intended to serve as a guide for future research. The exploration of this compound as a chiral auxiliary, ligand, or organocatalyst could represent a valuable and untapped area of investigation for the development of novel and efficient asymmetric transformations. Further research is required to synthesize this compound in its enantiomerically pure forms and to evaluate its performance in a range of stereoselective reactions. Such studies would be essential to determine if the unique substitution pattern of this molecule offers any advantages in terms of reactivity or selectivity compared to its more established isomers.

Application of 2-(Pyrrolidin-3-YL)propan-2-OL in Organocatalysis: A Predictive Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield any specific documented applications of 2-(Pyrrolidin-3-YL)propan-2-OL as an organocatalyst. The following application notes and protocols are therefore predictive and based on the structural analogy of this compound to well-established pyrrolidine-based organocatalysts. The proposed catalytic activity and expected outcomes are hypothetical and would require experimental validation.

Introduction

This compound is a chiral molecule featuring a pyrrolidine ring, a common scaffold in organocatalysis, and a tertiary alcohol. The pyrrolidine moiety's secondary amine is poised to participate in enamine and iminium ion catalysis, similar to proline and its derivatives, which are highly successful in a wide range of asymmetric transformations. The presence of a hydroxyl group at the 3-position side chain could play a crucial role in the catalytic cycle, potentially through hydrogen bonding interactions that can enhance stereoselectivity by organizing the transition state. This predictive note outlines the potential applications of this compound in key organocatalytic reactions.

Principle of Catalysis: Enamine Activation

The predicted catalytic activity of this compound in the functionalization of carbonyl compounds is based on the principle of enamine catalysis. The secondary amine of the pyrrolidine ring is expected to react with a ketone or an aldehyde to form a nucleophilic enamine intermediate. The inherent chirality of the catalyst would then direct the stereoselective attack of this enamine on an electrophile. The tertiary hydroxyl group could act as a hydrogen bond donor, activating the electrophile and stabilizing the transition state, thereby influencing both the reactivity and the stereochemical outcome of the reaction.

Enamine Catalysis Cycle Catalyst This compound Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone/-H₂O Ketone Ketone/Aldehyde (Substrate) Ketone->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile Electrophile->Iminium Iminium->Catalyst Hydrolysis Product Chiral Product Iminium->Product + H₂O Water1 H₂O Water2 H₂O

Caption: Predicted enamine catalytic cycle for this compound.

Predicted Application 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds, which are prevalent in many natural products and pharmaceuticals. It is hypothesized that this compound could effectively catalyze the reaction between a ketone and an aldehyde, yielding the corresponding aldol adduct with good to high diastereo- and enantioselectivity.

Hypothetical Quantitative Data
EntryAldehydeKetoneSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
14-NitrobenzaldehydeCyclohexanoneDCM0249295:598
2BenzaldehydeCyclohexanoneToluene0368592:895
3IsobutyraldehydeAcetoneneat254878-90
44-ChlorobenzaldehydeCyclohexanoneCHCl₃-20489597:3>99
Generalized Experimental Protocol
  • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

  • Under an inert atmosphere (e.g., nitrogen or argon), add the desired anhydrous solvent (2.0 mL).

  • Add the ketone (2.0 mmol, 2.0 equiv.) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.

  • Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or NMR analysis of a suitable derivative.

Predicted Application 2: Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the formation of carbon-carbon bonds in a 1,4-conjugate addition manner. This compound is predicted to be a competent catalyst for the addition of aldehydes or ketones to nitroalkenes, yielding γ-nitro carbonyl compounds with high enantioselectivity.

Hypothetical Quantitative Data
EntryMichael DonorMichael AcceptorSolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%) (syn)
1Propanalβ-NitrostyreneToluene25129590:1097
2Cyclohexanone(E)-NitrostyreneDCM0248885:1592
3Butanal2-NitrocinnamateTHF25189192:896
4Propanal(E)-1-Nitroprop-1-eneToluene-10488595:598
Generalized Experimental Protocol
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

  • Add the Michael acceptor (1.0 mmol, 1.0 equiv.) and dissolve in the chosen anhydrous solvent (2.0 mL) under an inert atmosphere.

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Add the Michael donor (1.2 mmol, 1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis A Add Catalyst and Solvent B Add Carbonyl Substrate A->B C Cool to Reaction Temperature B->C D Add Electrophile C->D E Stir and Monitor by TLC D->E F Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Flash Column Chromatography H->I J Determine Yield I->J K Determine dr and ee (HPLC/NMR) J->K

Application Notes and Protocols for the Derivatization of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-(pyrrolidin-3-yl)propan-2-ol, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrrolidine ring is a key structural motif in many biologically active molecules, and its derivatization allows for the exploration of structure-activity relationships (SAR) to develop new drug candidates.[1][2] This document outlines procedures for N-alkylation, N-acylation, and O-esterification of the parent molecule, along with representative data on the biological activities of similar pyrrolidine derivatives.

Overview of Derivatization Strategies

The derivatization of this compound can be achieved at two primary sites: the secondary amine of the pyrrolidine ring and the tertiary hydroxyl group.

  • N-Alkylation and N-Acylation: Modification of the pyrrolidine nitrogen allows for the introduction of a wide variety of substituents, which can significantly influence the compound's pharmacological properties.

  • O-Esterification: The tertiary alcohol can be esterified to produce prodrugs or to modulate the lipophilicity and pharmacokinetic profile of the parent compound.

Experimental Protocols

The following protocols are adapted from established methods for the derivatization of similar pyrrolidine and alcohol-containing compounds. Researchers should optimize these conditions for their specific substrates and desired products.

N-Alkylation: Synthesis of N-Substituted this compound Derivatives

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.

Workflow for N-Alkylation

N_Alkylation_Workflow start Start dissolve Dissolve this compound and alkyl halide in solvent start->dissolve add_base Add base (e.g., K2CO3) dissolve->add_base reflux Heat to reflux add_base->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor workup Aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add the alkyl halide (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

N-Acylation: Synthesis of N-Acyl this compound Derivatives

This protocol details the N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.

Workflow for N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve this compound in solvent with base start->dissolve cool Cool to 0°C dissolve->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride warm_rt Warm to room temperature add_acyl_chloride->warm_rt monitor Monitor reaction by TLC/LC-MS warm_rt->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) and add triethylamine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

O-Esterification: Synthesis of 2-(Pyrrolidin-3-YL)propan-2-YL Ester Derivatives

This protocol describes the esterification of the tertiary alcohol of this compound using an acid anhydride and a catalyst. It is advisable to first protect the pyrrolidine nitrogen (e.g., with a Boc group) to prevent competitive N-acylation.

Workflow for O-Esterification

O_Esterification_Workflow start Start protect_N Protect pyrrolidine nitrogen (e.g., Boc) start->protect_N dissolve Dissolve N-protected starting material in solvent with catalyst protect_N->dissolve add_anhydride Add acid anhydride dissolve->add_anhydride heat Heat reaction mixture add_anhydride->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify deprotect_N Deprotect nitrogen (if necessary) purify->deprotect_N end End deprotect_N->end

Caption: General workflow for the O-esterification of this compound.

Materials:

  • N-Boc-2-(pyrrolidin-3-yl)propan-2-ol (or other N-protected derivative)

  • Acid anhydride (e.g., acetic anhydride, propionic anhydride)

  • 4-Dimethylaminopyridine (DMAP) or other acylation catalyst

  • Pyridine or Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in anhydrous pyridine or dichloromethane (10 mL/mmol).

  • Add the acid anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq).[4][5]

  • Stir the reaction at room temperature or heat gently (e.g., 40-50°C) until the starting material is consumed, as indicated by TLC or LC-MS.

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic solution sequentially with 1 M HCl (if using pyridine as solvent), saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ester by column chromatography.

  • If desired, the N-protecting group can be removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection).

Biological Activities of Pyrrolidine Derivatives

Derivatives of the pyrrolidine scaffold have been reported to exhibit a wide range of biological activities. The following tables summarize representative quantitative data for compounds structurally related to the derivatives of this compound.

Table 1: Anti-inflammatory Activity of Pyrrolidine Derivatives

Compound IDR Group (N-substituent)TargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
A-1 3-acetylphenylCOX-10.12Indomethacin0.15
A-1 3-acetylphenylCOX-20.08Indomethacin0.11
A-4 4-chlorophenylCOX-10.18Indomethacin0.15
A-4 4-chlorophenylCOX-20.13Indomethacin0.11

Data adapted from studies on N-aryl acetamide derivatives of pyrrolidine, which showed potent analgesic and anti-inflammatory effects through the inhibition of COX enzymes.[1]

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

Compound IDR Group (N-substituent)OrganismMIC (µg/mL)
7a 4-bromo-2-(pyrrolidin-1-yl)benzylE. coli6.25
7b 4-bromo-2-(pyrrolidin-1-yl)benzylS. aureus12.5
7e 4-bromo-2-(pyrrolidin-1-yl)benzylP. aeruginosa25

Data from a study on 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives, indicating their potential as antibacterial agents.[6][7]

Signaling Pathways

The biological effects of pyrrolidine derivatives are often mediated through their interaction with specific signaling pathways. For instance, the anti-inflammatory actions of the compounds listed in Table 1 are attributed to the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

COX Signaling Pathway Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrrolidine_Derivatives Pyrrolidine Derivatives (e.g., A-1, A-4) Pyrrolidine_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by anti-inflammatory pyrrolidine derivatives.

By inhibiting COX-1 and COX-2, these compounds reduce the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[8] This mechanism is the basis for the therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). The development of novel pyrrolidine derivatives targeting this pathway could lead to new anti-inflammatory agents with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(pyrrolidin-3-yl)propan-2-ol, a valuable building block in medicinal chemistry and drug development. The protocol herein outlines a robust and scalable two-step synthetic route commencing from commercially available N-Boc-3-acetylpyrrolidine. The synthesis involves a Grignard reaction to form the tertiary alcohol, followed by deprotection of the pyrrolidine nitrogen. This application note includes detailed experimental procedures, tabulated quantitative data for easy reference, and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

Pyrrolidine scaffolds are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The title compound, this compound, incorporates a chiral pyrrolidine ring and a tertiary alcohol moiety, making it an attractive intermediate for the synthesis of novel therapeutic agents. The development of a scalable and efficient synthesis is crucial for its availability in drug discovery and development programs. The protocol described is designed for adaptability to large-scale production environments.

Proposed Synthetic Route

The synthesis of this compound can be efficiently achieved in two key steps from N-Boc-3-acetylpyrrolidine:

  • Step 1: Grignard Reaction. Reaction of N-Boc-3-acetylpyrrolidine with methylmagnesium bromide to yield N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.

  • Step 2: Deprotection. Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Materials:

  • tert-butyl 3-acetylpyrrolidine-1-carboxylate

  • Methylmagnesium bromide (3 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of tert-butyl 3-acetylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq, 3 M solution in diethyl ether) via a dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Materials:

  • tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • pH meter or pH paper

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve the crude tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (1.0 eq) from Step 1 in 1,4-dioxane (5 volumes).

  • To this solution, add 4 M HCl in 1,4-dioxane (3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the residue in water and basify to pH > 12 with solid sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.

Data Presentation

StepReactantMolar Eq.Molecular Weight ( g/mol )AmountSolventProductTheoretical YieldActual YieldPurity (HPLC)
1tert-butyl 3-acetylpyrrolidine-1-carboxylate1.0213.28(e.g., 213.3 g)Anhydrous THFtert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate229.3 g(e.g., 206.4 g)>95%
1Methylmagnesium bromide (3M in Et₂O)1.2119.25(e.g., 143.1 mL)-----
2tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate1.0229.32(e.g., 229.3 g)1,4-DioxaneThis compound129.2 g(e.g., 116.3 g)>98%
24 M HCl in 1,4-dioxane3.036.46(e.g., 750 mL)-----

Visualizations

ScaleUp_Synthesis start Start: N-Boc-3-acetylpyrrolidine step1 Step 1: Grignard Reaction (Anhydrous THF, 0°C to RT) start->step1 reagent1 Methylmagnesium bromide (Grignard Reagent) reagent1->step1 workup1 Aqueous Workup (NH4Cl quench, Extraction) step1->workup1 intermediate Intermediate: N-Boc-2-(pyrrolidin-3-yl)propan-2-ol workup1->intermediate step2 Step 2: Boc Deprotection (1,4-Dioxane, RT) intermediate->step2 reagent2 4 M HCl in 1,4-dioxane reagent2->step2 workup2 Basification & Extraction step2->workup2 final_product Final Product: This compound workup2->final_product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard reagents are highly reactive and flammable; handle with extreme care under an inert atmosphere.

  • The quenching of the Grignard reaction is exothermic and should be performed slowly at low temperatures.

  • Handle corrosive reagents such as HCl and NaOH with appropriate care.

Conclusion

The provided protocol offers a detailed and scalable method for the synthesis of this compound. The two-step route is efficient and utilizes readily available starting materials and reagents. The clear, step-by-step instructions, along with the quantitative data summary and workflow visualization, are intended to facilitate the successful implementation of this synthesis in a research or production setting. This will enable further exploration of this valuable intermediate in the development of novel pharmaceuticals.

Application Note: Purification of 2-(Pyrrolidin-3-YL)propan-2-OL by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Pyrrolidin-3-YL)propan-2-OL is a heterocyclic compound featuring a pyrrolidine ring, a secondary amine, and a tertiary alcohol. This structure makes it a polar, basic molecule. Such compounds are valuable building blocks in medicinal chemistry and drug development. Effective purification is critical to ensure the integrity of subsequent synthetic steps and the biological activity of final compounds. Column chromatography is a standard and versatile technique for this purpose, but the basicity of the amine group presents specific challenges that require tailored methodologies for successful separation.

Challenges in Purification

The primary challenge in purifying basic organic amines like this compound using standard column chromatography arises from the interaction between the basic amine and the acidic nature of silica gel.[1]

  • Acid-Base Interaction: Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to basic amines.

  • Chromatographic Issues: This interaction leads to significant peak tailing, poor separation, and potential loss of the compound on the column.[2]

  • Compound Degradation: Sensitive compounds may degrade on the acidic stationary phase.

To overcome these issues, several chromatographic strategies can be employed, primarily focused on neutralizing the acidic sites of the stationary phase or modifying the properties of the analyte.

Chromatographic Strategies

Three primary strategies are recommended for the purification of this compound:

  • Modified Normal-Phase Chromatography: This involves either using a less acidic stationary phase or adding a basic modifier to the mobile phase to prevent undesirable interactions.

  • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase and a polar mobile phase. By adjusting the pH of the mobile phase to be alkaline, the amine is deprotonated, becoming more lipophilic and thus more likely to be retained and separated effectively.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds that show little retention in reversed-phase. It uses a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent.[3]

The selection of the optimal strategy depends on the specific impurities present in the crude mixture, available resources, and the scale of the purification.

Experimental Protocols

This section provides a detailed protocol for purification using the most common approach: modified normal-phase chromatography. The workflow begins with Thin-Layer Chromatography (TLC) for method development.

Materials and Equipment
  • Stationary Phases:

    • Standard Silica Gel (60 Å, 40-63 µm)

    • Amine-functionalized Silica (NH2-Silica)

    • Silica TLC plates (with UV254 indicator)

    • Amine-functionalized TLC plates

  • Solvents (HPLC or ACS Grade):

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Triethylamine (TEA) or Ammonium Hydroxide (NH4OH)

  • Equipment:

    • Glass chromatography column or Flash Chromatography system

    • Fraction collector

    • TLC developing tank

    • UV lamp (254 nm)

    • Rotary evaporator

Step 1: Method Development using Thin-Layer Chromatography (TLC)

The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[2][4]

  • Prepare Stock Solution: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., Methanol or DCM).

  • Spot TLC Plate: Using a capillary tube, spot the stock solution onto the baseline of a silica TLC plate.

  • Develop TLC Plate: Place the plate in a TLC tank containing a prepared mobile phase. Test several solvent systems. Due to the compound's polarity, start with a polar system like DCM/MeOH.

    • System A (No Modifier): Start with 95:5 DCM/MeOH.

    • System B (With Basic Modifier): Prepare a mobile phase of 95:5:0.5 DCM/MeOH/TEA. The addition of a small amount of a base like TEA can significantly improve peak shape by neutralizing the acidic silanols.[1][2]

  • Visualize: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or ninhydrin, as amino acids are often colorless[5]).

  • Calculate Rf: Calculate the Rf value for the target compound and any impurities. Adjust the solvent polarity by changing the ratio of the polar (MeOH) to the less polar (DCM) solvent until the target Rf is achieved.

Step 2: Column Chromatography Protocol

This protocol assumes the use of standard silica gel with a basic modifier, based on the TLC results from Step 1.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., DCM).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running 2-3 column volumes (CV) of the initial mobile phase (e.g., 98:2:0.5 DCM/MeOH/TEA) through the packed silica.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

    • Solid Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., MeOH), add a small amount of silica gel (approx. 1-2 times the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6] This technique often results in better resolution.

  • Elution:

    • Isocratic Elution: If TLC shows good separation, run the column with the optimized mobile phase composition.

    • Gradient Elution: For more complex mixtures, start with a less polar mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., start with 2% MeOH and gradually increase to 10% MeOH).[6] This helps to first elute non-polar impurities, followed by the product, and finally the highly polar impurities.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following tables summarize the proposed chromatographic conditions and provide example data for method development.

Table 1: Summary of Recommended Chromatographic Systems

ParameterSystem 1: Modified Normal-PhaseSystem 2: Amine-Functionalized PhaseSystem 3: Reversed-Phase (High pH)
Stationary Phase Standard Silica GelAmine (NH2)-bonded SilicaC18 Silica
Mobile Phase DCM/MeOH or EtOAc/HexanesDCM/MeOH or EtOAc/HexanesWater/Acetonitrile or Water/Methanol
Modifier 0.1-2% Triethylamine (TEA) or NH4OHNone required0.1% Triethylamine (TEA) or NH4OH
Advantages Uses common, inexpensive materials.No modifier needed, simplifying product workup.[2]Excellent for highly polar compounds; volatile buffers can be used.[7]
Disadvantages Modifier must be removed from final product.More expensive stationary phase.Requires pH-stable C18 column; potential for compound insolubility.

Table 2: Example TLC Data for Method Development (Illustrative)

Mobile Phase Composition (DCM:MeOH:TEA)Rf of Impurity A (Less Polar)Rf of ProductRf of Impurity B (More Polar)Observations
98:2:0.50.650.350.05Good starting point for separation.
95:5:0.50.800.550.20Product moves too fast; less separation from Impurity A.
99:1:0.50.400.150.00Better separation from Impurity A; good for gradient start.
95:5:0 (No TEA)0.750.1 (Tailing)0.0 (Streak)Significant tailing of the product, demonstrating the need for a basic modifier.

Visualizations

Workflow for Column Chromatography Purification

G Purification Workflow for this compound cluster_prep Preparation & Method Development cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product tlc TLC Method Development (Find Optimal Mobile Phase) crude->tlc pack Pack Column with Stationary Phase tlc->pack load Load Sample (Solid or Liquid Loading) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: Overall workflow for the purification of the target compound.

Principle of Normal-Phase Chromatography

G Elution Principle in Normal-Phase Chromatography start Crude Mixture (Polar + Non-Polar Components) column Stationary Phase: Polar (e.g., Silica) Mobile Phase: Non-Polar start->column elution Elution Order nonpolar Non-Polar Compounds (Weakly Adsorbed) elution->nonpolar Elute First polar Polar Compounds (Strongly Adsorbed) elution->polar Elute Last

Caption: Relationship between compound polarity and elution order.

References

Application Notes and Protocols for the Use of 2-(Pyrrolidin-3-YL)propan-2-OL and its Analogs in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of the direct application of 2-(Pyrrolidin-3-YL)propan-2-OL in the synthesis of named bioactive molecules. Therefore, this document provides a proposed synthetic route for this compound and detailed application notes and protocols for structurally related and commercially available 3-substituted pyrrolidine building blocks. These examples are intended to serve as a guide for researchers, scientists, and drug development professionals interested in utilizing the 3-substituted pyrrolidine scaffold in medicinal chemistry.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 3-acetylpyridine. The first step is a Grignard reaction or addition of an organolithium reagent to the ketone, followed by the reduction of the pyridine ring to a pyrrolidine ring.

Step 1: Synthesis of 2-(Pyridin-3-yl)propan-2-ol

This step involves the addition of a methyl group to the carbonyl carbon of 3-acetylpyridine using methyllithium.[1]

Experimental Protocol:

  • Materials: 3-acetylpyridine, methyllithium (1.4 M in diethyl ether), dry tetrahydrofuran (THF), diethyl ether, petroleum ether, triethylamine.

  • Procedure:

    • To a solution of 3-acetylpyridine (2.2 mL, 20 mmol) in dry tetrahydrofuran (40 mL), add an ether solution of methyl lithium (1.4 M, 14 mL, 20 mmol).

    • Stir the reaction mixture at room temperature.

    • After completion of the reaction (monitored by TLC), perform an aqueous work-up.

    • Purify the crude product by column chromatography using a mixture of ether, petroleum ether, and triethylamine (30:10:1) as the eluent.

  • Expected Outcome: 2-(Pyridin-3-yl)propan-2-ol is obtained as an oil. A reported yield for a similar reaction is 46%.[1]

Step 2: Reduction of the Pyridine Ring

The pyridine ring of 2-(pyridin-3-yl)propan-2-ol can be reduced to a pyrrolidine ring via catalytic hydrogenation.

Experimental Protocol (General):

  • Materials: 2-(pyridin-3-yl)propan-2-ol, Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina, ethanol, hydrochloric acid, hydrogen gas.

  • Procedure:

    • Dissolve 2-(pyridin-3-yl)propan-2-ol in ethanol containing a small amount of hydrochloric acid.

    • Add a catalytic amount of Platinum(IV) oxide or Rhodium on alumina.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature for 24-48 hours.

    • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The product can be further purified by distillation or chromatography.

Proposed Synthetic Pathway for this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Pyridine Reduction 3-Acetylpyridine 3-Acetylpyridine 2-(Pyridin-3-yl)propan-2-ol 2-(Pyridin-3-yl)propan-2-ol 3-Acetylpyridine->2-(Pyridin-3-yl)propan-2-ol 1. MeLi, THF 2. H2O This compound This compound 2-(Pyridin-3-yl)propan-2-ol->this compound H2, PtO2 or Rh/Al2O3 EtOH, HCl

Caption: Proposed two-step synthesis of this compound.

Application Notes: Utilization of 3-Substituted Pyrrolidine Analogs in Bioactive Molecule Synthesis

The 3-substituted pyrrolidine motif is a privileged scaffold in medicinal chemistry due to its ability to introduce conformational rigidity and a key vector for interacting with biological targets.[2] Chiral 3-substituted pyrrolidines, such as (R)-pyrrolidine-3-carboxylic acid, (R)-3-(Boc-amino)pyrrolidine, and (R)-(-)-N-Boc-3-pyrrolidinol, are versatile building blocks for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators.[3][4][5]

Application 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature of many potent DPP-IV inhibitors, providing the necessary stereochemistry for effective binding to the enzyme's active site.[3]

Experimental Protocol: Synthesis of a DPP-IV Inhibitor Intermediate using (R)-Pyrrolidine-3-carboxylic Acid

This protocol outlines the synthesis of a key intermediate for DPP-IV inhibitors, leveraging the chiral scaffold of (R)-pyrrolidine-3-carboxylic acid.

Workflow for Synthesis of a DPP-IV Inhibitor Intermediate

G Start Start Esterification Esterification of (R)-Pyrrolidine-3-carboxylic acid Start->Esterification N-Protection N-Boc Protection Esterification->N-Protection Amide_Coupling Amide Coupling with 2-amino-3,3-dimethylbutanenitrile N-Protection->Amide_Coupling Boc_Deprotection Boc Deprotection Amide_Coupling->Boc_Deprotection Final_Intermediate DPP-IV Inhibitor Intermediate Boc_Deprotection->Final_Intermediate

Caption: Workflow for the synthesis of a DPP-IV inhibitor intermediate.

Step Reagents and Conditions Purpose Typical Yield
1. Esterification (R)-Pyrrolidine-3-carboxylic acid, SOCl₂, Methanol, 0 °C to RTProtection of the carboxylic acid as a methyl ester.>95%
2. N-Boc Protection Methyl (R)-pyrrolidine-3-carboxylate, (Boc)₂O, Et₃N, DCM, 0 °C to RTProtection of the pyrrolidine nitrogen.[6]>90%
3. Amide Coupling N-Boc protected pyrrolidine ester, 2-amino-3,3-dimethylbutanenitrile, LiHMDS, THF, -78 °C to RTFormation of the key amide bond.60-70%
4. Boc Deprotection Amide intermediate, 4M HCl in Dioxane, RTDeprotection of the nitrogen to yield the final intermediate.>95%

Table 1: Summary of Synthetic Steps and Yields for a DPP-IV Inhibitor Intermediate.

Application 2: Synthesis of Kinase Inhibitors

The pyrrolidine scaffold is frequently incorporated into kinase inhibitors to provide a three-dimensional structure that can effectively target the ATP-binding site of kinases.[7][8][9] 3-aminopyrrolidine derivatives are particularly useful for introducing a key basic nitrogen atom that can form crucial hydrogen bond interactions.

Experimental Protocol: Synthesis of a Kinase Inhibitor using (R)-3-(Boc-amino)pyrrolidine

This protocol describes the synthesis of a generic kinase inhibitor scaffold where (R)-3-(Boc-amino)pyrrolidine is coupled to a heterocyclic core.

Synthetic Scheme for a Kinase Inhibitor

G Heterocycle 2-Chloro-pyrimidine Coupling SNAr Coupling Heterocycle->Coupling Pyrrolidine (R)-3-(Boc-amino)pyrrolidine Pyrrolidine->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Kinase_Inhibitor Kinase Inhibitor Scaffold Deprotection->Kinase_Inhibitor

Caption: General synthetic scheme for a kinase inhibitor using a 3-aminopyrrolidine.

Parameter Value
Starting Materials 2-Chloro-pyrimidine, (R)-3-(Boc-amino)pyrrolidine
Coupling Reaction Reagents: DIPEA, n-ButanolConditions: Reflux, 16 h
Boc Deprotection Reagents: 4M HCl in DioxaneConditions: Room temperature, 2 h
Overall Yield 50-60% (over two steps)
Biological Activity (Example) Target: Janus Kinase (JAK)IC₅₀: 1-100 nM (Varies based on pyrimidine substituents)

Table 2: Key Parameters for the Synthesis of a Kinase Inhibitor Scaffold.

Detailed Protocol:

  • SNAr Coupling:

    • To a solution of 2-chloro-pyrimidine (1.0 eq) in n-butanol, add (R)-3-(Boc-amino)pyrrolidine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the mixture to reflux and stir for 16 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the coupled intermediate.

  • Boc Deprotection:

    • Dissolve the coupled intermediate in a solution of 4M HCl in dioxane.

    • Stir the solution at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure.

    • Triturate the residue with diethyl ether to afford the desired kinase inhibitor scaffold as a hydrochloride salt.

References

Application Notes and Protocols for the Analytical Characterization of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-3-YL)propan-2-OL is a heterocyclic compound of interest in pharmaceutical research and drug development due to its potential as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a pyrrolidine ring and a tertiary alcohol, presents specific analytical challenges. Accurate and comprehensive characterization is crucial for quality control, regulatory submission, and ensuring the integrity of research outcomes.

These application notes provide a detailed overview of the analytical methods for the characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The subsequent protocols offer step-by-step guidance for performing these analyses in a laboratory setting.

Analytical Workflow

The comprehensive characterization of this compound involves a multi-step analytical workflow to confirm its identity, purity, and structure. The following diagram illustrates the logical relationship between the different analytical techniques employed.

Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_results Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity & Structure MS Mass Spectrometry (EI, ESI) Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity & Impurities Elemental Elemental Analysis Purification->Elemental Elemental Composition Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Determination Purity Determination HPLC->Purity_Determination Elemental->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Determination->Final_Report

Caption: Overall analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
C(CH₃)₂1.1 - 1.3Singlet6H
Pyrrolidine CH₂1.5 - 2.2Multiplet2H
Pyrrolidine CH2.3 - 2.6Multiplet1H
Pyrrolidine CH₂-N2.8 - 3.2Multiplet4H
OHVariableBroad Singlet1H
NHVariableBroad Singlet1H
Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts.

Carbon AtomPredicted Chemical Shift (ppm)
C(CH₃)₂25 - 30
Pyrrolidine CH₂30 - 35
Pyrrolidine CH40 - 45
Pyrrolidine CH₂-N45 - 55
C(OH)70 - 75
Experimental Protocol for NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • If required, add a small amount of TMS.

    • Transfer the solution to an NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling between neighboring protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Expected Mass Spectrometry Data

Molecular Formula: C₇H₁₅NO Molecular Weight: 129.20 g/mol

Ionm/z (expected)Description
[M+H]⁺130.12Protonated molecular ion (in ESI-MS)
[M]⁺˙129.12Molecular ion (in EI-MS)
[M-CH₃]⁺114.10Loss of a methyl group
[M-H₂O]⁺˙111.11Loss of water
C₄H₈N⁺70.07Pyrrolidine ring fragment
Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Solvent (e.g., methanol, acetonitrile)

Instrumentation:

  • Mass Spectrometer with either Electrospray Ionization (ESI) or Electron Impact (EI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent.

  • Instrument Setup and Data Acquisition:

    • For ESI-MS: Infuse the sample solution directly into the ESI source or inject it via an HPLC system. Acquire the spectrum in positive ion mode.

    • For EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or through a gas chromatograph.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙).

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is a key technique for determining the purity of this compound and for identifying any impurities.

Illustrative HPLC Purity Data

The following table shows an example of an HPLC purity analysis.

Peak No.Retention Time (min)Area (%)Identity
13.599.5This compound
24.20.3Impurity A
35.10.2Impurity B
Experimental Protocol for HPLC Analysis

Objective: To determine the purity of the sample and quantify any impurities.

Materials:

  • This compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer (e.g., ammonium formate, ammonium acetate)

  • Vials for autosampler

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer as a detector.

  • A suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

Procedure:

  • Sample and Mobile Phase Preparation:

    • Prepare the mobile phase. A typical mobile phase for a polar compound like this might be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL).

    • Prepare a series of dilutions for linearity and limit of detection/quantification determination if required.

  • Instrument Setup and Data Acquisition:

    • Equilibrate the HPLC column with the initial mobile phase composition.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detector wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

    • Inject the sample.

    • Run the gradient program.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the percentage purity based on the area of the main peak relative to the total area of all peaks.

    • If standards for impurities are available, create a calibration curve to quantify them accurately.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the theoretical values to support the proposed molecular formula.

Theoretical vs. Experimental Elemental Composition
ElementTheoretical (%)Experimental (%)
Carbon (C)65.07(To be determined)
Hydrogen (H)11.70(To be determined)
Nitrogen (N)10.84(To be determined)
Experimental Protocol for Elemental Analysis

Objective: To determine the elemental composition of the sample.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Instrument Setup and Data Acquisition:

    • Calibrate the instrument using a known standard (e.g., acetanilide).

    • Analyze the sample according to the instrument's operating procedure. The instrument will combust the sample and measure the resulting CO₂, H₂O, and N₂.

  • Data Analysis:

    • The instrument software will calculate the percentage of C, H, and N.

    • Compare the experimental values with the theoretical values calculated from the molecular formula. The experimental values should be within ±0.4% of the theoretical values.

2-(Pyrrolidin-3-YL)propan-2-OL: A Versatile Building Block for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2-(Pyrrolidin-3-YL)propan-2-OL is a heterocyclic compound featuring a pyrrolidine ring substituted with a tertiary alcohol group. This molecule serves as a valuable building block in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in a wide array of biologically active compounds, and the presence of a hydroxyl group provides a reactive handle for further chemical modifications. This document provides an overview of its properties and potential applications as a research chemical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 351369-41-0[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name This compound
Synonyms α,α-Dimethyl-3-pyrrolidinemethanol, 2-(3-Pyrrolidinyl)-2-propanol[1]
Appearance Pale-yellow to Yellow-brown Solid
Purity Typically >95%

Applications in Research

While specific, detailed application protocols for this compound are not extensively documented in publicly available literature, its structural features suggest its utility as a versatile intermediate in the synthesis of more complex molecules for various research applications. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates targeting a wide range of biological targets.

The primary application of this compound is as a chiral building block in organic synthesis. The secondary amine of the pyrrolidine ring and the tertiary alcohol offer two points for chemical modification, allowing for the introduction of diverse substituents and the construction of novel molecular architectures.

Below is a generalized workflow illustrating the potential use of this compound in a research setting.

G cluster_synthesis Synthetic Chemistry cluster_screening Biological Screening Start This compound N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect Protection of amine N_Alkylation N-Alkylation / Arylation Start->N_Alkylation Direct functionalization O_Functionalize O-Functionalization (e.g., etherification, esterification) N_Protect->O_Functionalize Modification of alcohol Deprotection Deprotection O_Functionalize->Deprotection Removal of protecting group Final_Compound Target Molecule N_Alkylation->Final_Compound Further steps Deprotection->Final_Compound Final modification Screening High-Throughput Screening Final_Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt

Synthetic workflow using this compound.

Experimental Protocols

Due to the absence of specific published applications, detailed experimental protocols for direct use of this compound in biological assays are not available. However, a general protocol for a common synthetic transformation, N-Boc protection, is provided below as an example of its utility as a chemical intermediate.

Protocol: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 to 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary.

Signaling Pathways

There is no direct evidence in the scientific literature linking this compound to the modulation of any specific signaling pathways. Its role is primarily as a synthetic intermediate. The biological activity of its derivatives would depend on the nature of the other chemical moieties introduced into the molecule.

The following diagram illustrates a hypothetical scenario where a derivative of this compound could potentially interact with a generic signaling pathway.

G Derivative Derivative of This compound Receptor Cell Surface Receptor Derivative->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Modulates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

References

Synthesis of 2-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(pyridin-3-yl)propan-2-ol, a valuable tertiary alcohol intermediate in the development of various pharmaceutical compounds. The primary synthetic route discussed is the nucleophilic addition of a methyl organometallic reagent to the carbonyl group of 3-acetylpyridine. Two common and effective methylating agents for this transformation are methyllithium and methylmagnesium halides (Grignard reagents).

Introduction

2-(Pyridin-3-yl)propan-2-ol serves as a key building block in medicinal chemistry. The tertiary alcohol moiety and the pyridine ring offer multiple points for further functionalization, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The straightforward synthesis from readily available 3-acetylpyridine makes it an attractive target for laboratory and industrial-scale production. The choice between using a Grignard reagent or an organolithium compound can depend on factors such as desired yield, reaction conditions, and safety considerations.

Reaction Principle

The synthesis of 2-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine is a classic example of a nucleophilic addition to a carbonyl group. The carbon atom of the methyl group in the organometallic reagent (methyllithium or a methyl Grignard reagent) is highly nucleophilic and attacks the electrophilic carbonyl carbon of 3-acetylpyridine. This addition breaks the pi bond of the carbonyl group, forming a magnesium or lithium alkoxide intermediate. Subsequent workup with a proton source, typically an aqueous acid solution, protonates the alkoxide to yield the final tertiary alcohol product, 2-(pyridin-3-yl)propan-2-ol.

Data Presentation

The following table summarizes quantitative data from representative synthetic protocols for the preparation of 2-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine.

ReagentStoichiometry (Reagent:Substrate)Solvent(s)Temperature (°C)Reaction Time (h)Yield (%)Purification Method
Methyllithium1:1Dry TetrahydrofuranNot SpecifiedNot Specified46Column Chromatography
Methyllithium2:1Diethyl ether; Benzene251.589Not Specified
Methylmagnesium Bromide(Excess)Anhydrous Diethyl Ether0 to RT2-3Typically Good to HighExtraction and Column Chromatography

Experimental Protocols

Protocol 1: Synthesis using Methyllithium

This protocol is based on a general procedure for the reaction of 3-acetylpyridine with methyllithium.[1]

Materials:

  • 3-acetylpyridine

  • Methyllithium (e.g., 1.4 M solution in diethyl ether)

  • Dry Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Petroleum ether

  • Triethylamine

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To a stirred solution of 3-acetylpyridine (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere, add a solution of methyllithium (1.0 to 2.0 eq) in diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1) as the eluent to afford 2-(pyridin-3-yl)propan-2-ol as an oil.[1]

Protocol 2: Synthesis using Methylmagnesium Bromide (Grignard Reagent)

This protocol provides a representative procedure for the Grignard synthesis of 2-(pyridin-3-yl)propan-2-ol.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Methyl iodide or Methyl bromide

  • Anhydrous diethyl ether

  • 3-acetylpyridine

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

Part A: Preparation of Methylmagnesium Bromide

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Add a solution of methyl iodide or methyl bromide (1.1 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the methyl halide solution to the magnesium to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicate the start of the reaction. Gentle heating may be required to initiate the reaction.

  • Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with 3-acetylpyridine

  • Cool the freshly prepared Grignard reagent in an ice bath.

  • Add a solution of 3-acetylpyridine (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

Part C: Workup and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or the system described in Protocol 1) to obtain pure 2-(pyridin-3-yl)propan-2-ol.

Mandatory Visualization

SynthesisWorkflow cluster_prep Preparation of Reagents cluster_reaction Reaction cluster_workup Workup & Purification acetylpyridine 3-Acetylpyridine in Dry Solvent reaction_vessel Reaction Vessel (Inert Atmosphere, 0°C to RT) acetylpyridine->reaction_vessel Add to organometallic Methyl Organometallic Reagent (Methyllithium or Grignard) organometallic->reaction_vessel Add dropwise quench Quench with aq. NH4Cl reaction_vessel->quench Transfer extraction Solvent Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product 2-(pyridin-3-yl)propan-2-ol purification->product

Caption: Experimental workflow for the synthesis of 2-(pyridin-3-yl)propan-2-ol.

SignalingPathway acetylpyridine 3-Acetylpyridine (Electrophile) intermediate Alkoxide Intermediate acetylpyridine->intermediate organometallic Methyl Organometallic (Nucleophile: Me⁻) organometallic->acetylpyridine Nucleophilic Addition workup Aqueous Workup (Proton Source) intermediate->workup Protonation product 2-(pyridin-3-yl)propan-2-ol workup->product

Caption: Reaction mechanism for the synthesis of 2-(pyridin-3-yl)propan-2-ol.

References

Recent Breakthroughs in Pyrrolidine Synthesis: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolidine ring is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its prevalence drives a continuous quest for more efficient, selective, and sustainable synthetic methods. In recent years, significant progress has been made, moving beyond classical methods to embrace powerful new strategies. This document provides detailed application notes and experimental protocols for three cutting-edge methodologies that have recently emerged: Photoredox-Catalyzed [3+2] Cycloaddition, Heterogeneous Catalyzed Multicomponent 1,3-Dipolar Cycloaddition, and Copper-Catalyzed Intramolecular C-H Amination. These approaches offer researchers novel tools for the rapid and precise construction of complex pyrrolidine scaffolds.

Methodology 1: Photoredox-Catalyzed [3+2] Cycloaddition of Cyclopropyl Ketones and Hydrazones

This method leverages visible-light photoredox catalysis to achieve a formal [3+2] cycloaddition, providing access to structurally diverse pyrrolidines. A key innovation is the use of a redox auxiliary strategy, which enables the photoreductive activation of cyclopropyl ketones without requiring a sacrificial amine co-reductant, thus preventing undesired side reactions.

Data Presentation: Substrate Scope and Performance
EntryCyclopropane SubstrateHydrazone SubstrateCatalyst SystemSolventYield (%)
11-cyclopropyl-2-phenylethan-1-oneBenzaldehyde N-phenylhydrazoneIr(4-CF3-ppy)3 / Yb(OTf)3THF85
21-cyclopropyl-2-(4-methoxyphenyl)ethan-1-one4-Chlorobenzaldehyde N-phenylhydrazoneIr(4-CF3-ppy)3 / Yb(OTf)3THF78
31-cyclopropylbutan-1-oneBenzaldehyde N-phenylhydrazoneIr(4-CF3-ppy)3 / Sc(OTf)3THF65
41-(2-naphthyl)-2-cyclopropylethan-1-oneCinnamaldehyde N-phenylhydrazoneIr(4-CF3-ppy)3 / Yb(OTf)3THF72
Experimental Protocol: General Procedure

Materials:

  • Cyclopropyl ketone (1.0 equiv)

  • Hydrazone (2.0 equiv)

  • Tris[2-(4-trifluoromethylphenyl)pyridinato-C2,N]iridium(III) ([Ir(4-CF3-ppy)3]) (0.01 equiv)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Blue LED light source

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the cyclopropyl ketone (0.2 mmol, 1.0 equiv), the hydrazone (0.4 mmol, 2.0 equiv), [Ir(4-CF3-ppy)3] (0.002 mmol, 0.01 equiv), and Yb(OTf)3 (0.2 mmol, 1.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous THF (2.0 mL) via syringe.

  • Stir the resulting mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Visualization: Photocatalytic Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Photoreaction cluster_workup 3. Workup & Purification reagents Combine Reactants: - Cyclopropyl Ketone - Hydrazone - Ir(ppy)3 Photocatalyst - Yb(OTf)3 Lewis Acid solvent Add Anhydrous THF reagents->solvent inert Establish Inert Atmosphere (N2) solvent->inert irradiate Irradiate with Blue LED (Room Temperature) inert->irradiate monitor Monitor by TLC irradiate->monitor concentrate Concentrate in vacuo monitor->concentrate chromatography Purify via Flash Chromatography concentrate->chromatography product Isolate Pure Pyrrolidine chromatography->product

Caption: Workflow for the photoredox-catalyzed synthesis of pyrrolidines.

Methodology 2: Multicomponent Synthesis of Spiro-Pyrrolidines via Heterogeneous Catalysis

This highly efficient, green, one-pot, three-component protocol enables the stereoselective synthesis of complex spiro-pyrrolidine derivatives.[1] The use of a magnetically recoverable L-proline functionalized manganese ferrite nanorod catalyst facilitates product purification and catalyst recycling.[1]

Data Presentation: Substrate Scope and Diastereoselectivity

| Entry | Isatin Derivative | Amino Acid | Dipolarophile (5-arylidene-1,3-thiazolidine-2,4-dione) | Solvent | Yield (%) | Diastereomeric Ratio (endo/exo) | |---|---|---|---|---|---| | 1 | Isatin | L-Proline | 5-Benzylidene | EtOH | 95 | >99:1 | | 2 | 5-Bromo-isatin | L-Proline | 5-(4-Chlorobenzylidene) | EtOH | 92 | >99:1 | | 3 | Isatin | Sarcosine | 5-(4-Methoxybenzylidene) | EtOH | 90 | >99:1 | | 4 | Isatin | Thiazolidine-4-carboxylic acid | 5-Benzylidene | EtOH | 94 | >99:1 |

Data extracted from Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(24), 14755–14768.[1]

Experimental Protocol: General Procedure for Spiro-Pyrrolidine Synthesis

Materials:

  • Isatin derivative (1.0 mmol)

  • Secondary amino acid (e.g., L-proline, sarcosine) (1.0 mmol)

  • 5-Arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)

  • L-proline functionalized manganese ferrite nanorods (MCCFe2O4@L-proline MNRs) (4 mol%)

  • Ethanol (EtOH) (5 mL)

Procedure:

  • In a 10 mL round-bottomed flask, combine the isatin derivative (1.0 mmol), the secondary amino acid (1.0 mmol), and the 5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol) in ethanol (5 mL).[1]

  • Add the MCCFe2O4@L-proline MNRs catalyst (4 mol%) to the mixture.[1]

  • Heat the resulting mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Separate the magnetic catalyst using an external magnet.[1]

  • Wash the recovered catalyst with ethanol and water, then dry under vacuum for reuse.[1]

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.

Visualization: Multicomponent Reaction Pathway

G Isatin Isatin Derivative Ylide In situ generation of Azomethine Ylide Isatin->Ylide AminoAcid Secondary Amino Acid AminoAcid->Ylide Dipolarophile Dipolarophile (Thiazolidinedione) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide->Cycloaddition Product Spiro-Pyrrolidine Product Cycloaddition->Product G Cu_II Cu(II) Catalyst node1 Amide Coordination & Deprotonation Cu_II->node1 Amide Amide Substrate (R-NHAc) Amide->node1 Product Pyrrolidine node2 C-H Activation / Nitrene Formation node1->node2 Oxidant node3 C-N Bond Formation (Reductive Elimination) node2->node3 Intramolecular node3->Product node4 Catalyst Reoxidation node3->node4 node4->Cu_II [O]

References

Application Notes and Protocols for 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and recommended storage conditions for 2-(Pyrrolidin-3-YL)propan-2-OL. The included protocols are designed to enable researchers to perform stability assessments and ensure the integrity of the compound throughout its lifecycle in a research and development setting.

Compound Information

PropertyValue
IUPAC Name This compound
CAS Number 351369-41-0[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1][2]
Structure A pyrrolidine ring substituted at the 3-position with a propan-2-ol group.

Stability and Storage

Proper storage and handling are crucial to maintain the chemical integrity of this compound.

Recommended Storage Conditions

Based on information from various suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound and its salts.

ParameterRecommendationRationale
Temperature Room TemperatureSufficient for short to medium-term storage. For long-term storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen)The pyrrolidine ring, being a secondary amine, is susceptible to oxidation. An inert atmosphere minimizes this risk.
Container Tightly sealed, light-resistant containerPrevents exposure to moisture and light, which can promote degradation.
Moisture Store in a dry placeThe compound is hygroscopic and can absorb moisture, which may affect its stability and handling.
Potential Degradation Pathways
  • Oxidation: The secondary amine of the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. This process can be accelerated by the presence of oxygen, light, and metal ions.

  • Dehydration: As a tertiary alcohol, this compound could undergo dehydration under acidic conditions and/or elevated temperatures to form an alkene.

  • Reaction with Carbon Dioxide: Secondary amines can react with atmospheric carbon dioxide to form carbamates.

Experimental Protocols

The following protocols describe methodologies for conducting forced degradation studies to assess the stability of this compound. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[3][4]

General Forced Degradation Protocol

This protocol outlines the general procedure for subjecting the compound to various stress conditions.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose Aliquots thermal Thermal Stress (Dry Heat, 80°C) prep->thermal Expose Aliquots photo Photolytic Stress (UV/Vis Light) prep->photo Expose Aliquots neutralize Neutralize/Quench acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize dilute Dilute to Working Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc

Caption: Workflow for Forced Degradation Studies.

3.1.1. Materials

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Water (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with a UV detector or Mass Spectrometer

3.1.2. Procedure

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a thermostatically controlled oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Preparation for Analysis:

    • For hydrolytic and oxidative studies, neutralize the samples before analysis (use 0.1 M NaOH for the acid-stressed sample and 0.1 M HCl for the base-stressed sample).

    • Dissolve the thermally stressed solid sample in methanol.

    • Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

HPLC Method Development cluster_dev Method Development cluster_val Method Validation col_sel Column Selection (e.g., C18, Phenyl) mob_phase Mobile Phase Optimization (Acetonitrile/Methanol, Buffers) col_sel->mob_phase gradient Gradient Elution Profile mob_phase->gradient detection Detector Wavelength Selection gradient->detection specificity Specificity detection->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision robustness Robustness precision->robustness

Caption: HPLC Method Development and Validation Workflow.

3.2.1. Suggested Starting HPLC Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Injection Volume: 10 µL

3.2.2. Validation Parameters

The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Data Presentation

The results from the stability studies should be summarized in a clear and concise format to allow for easy comparison.

Quantitative Stability Data (Template)
Stress ConditionTime (hours)% Assay of Parent Compound% Total Impurities
Control 0100< 0.1
0.1 M HCl, 60°C 24
0.1 M NaOH, 60°C 24
3% H₂O₂, RT 24
Dry Heat, 80°C 48
Photolytic -

Decision Tree for Storage Conditions

The following decision tree can guide researchers in determining the appropriate storage conditions for this compound based on its intended use and duration of storage.

Storage Decision Tree start Start: Assess Storage Needs duration Duration of Storage? start->duration short_term Short-term (< 1 month) duration->short_term Short long_term Long-term (> 1 month) duration->long_term Long use Intended Use? short_term->use store_fridge Store at 2-8°C under Inert Gas in a tightly sealed, light-resistant container. long_term->store_fridge routine Routine Lab Use use->routine Routine analytical Analytical Standard use->analytical Standard store_rt Store at Room Temperature in a tightly sealed container. routine->store_rt analytical->store_fridge

Caption: Decision Tree for Storage Conditions.

Disclaimer: The information provided in these application notes is intended for guidance in a research and development setting. It is based on publicly available data and chemical principles. Researchers should always perform their own stability studies to establish appropriate storage conditions and shelf-life for their specific materials and formulations. Always handle the compound in accordance with the provided Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Pyrrolidin-3-YL)propan-2-OL.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent synthetic strategy involves a three-step process:

  • N-Protection: The pyrrolidine nitrogen is protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions. This typically starts from a commercially available 3-substituted pyrrolidine.

  • Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, is reacted with an N-protected 3-acylpyrrolidine (e.g., N-Boc-3-acetylpyrrolidine) to form the tertiary alcohol.

  • Deprotection: The N-protecting group is removed under acidic conditions to yield the final product.

Q2: Why is N-protection of the pyrrolidine ring necessary?

A2: The secondary amine in the pyrrolidine ring is basic and nucleophilic. It can react with the Grignard reagent, quenching it and leading to undesired byproducts. Protecting the nitrogen as a carbamate (e.g., N-Boc) renders it non-nucleophilic and stable to the reaction conditions of the Grignard addition.

Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?

A3: Key parameters for a successful Grignard reaction include:

  • Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, such as water. All glassware, solvents, and reagents must be scrupulously dry.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.

  • Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic addition and then allowed to warm to room temperature.

Q4: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable for monitoring the reaction progress. For final product characterization and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product in the Grignard reaction.
  • Possible Cause A: Deactivation of the Grignard reagent.

    • Symptom: The reaction does not initiate, or the starting material is recovered unchanged.

    • Troubleshooting:

      • Ensure all glassware was oven-dried and cooled under an inert atmosphere.

      • Use anhydrous solvents, preferably freshly distilled from a suitable drying agent.

      • Verify the quality and concentration of the Grignard reagent via titration if it is not freshly prepared.

  • Possible Cause B: Enolization of the ketone starting material.

    • Symptom: Recovery of the starting ketone after workup, even with the consumption of the Grignard reagent.

    • Troubleshooting: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate.

      • Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation.

      • Consider using a different organometallic reagent, such as an organolithium or organocerium reagent, which can be less basic.[1]

Problem 2: Formation of significant byproducts during the Grignard reaction.
  • Possible Cause: Double addition to an ester starting material.

    • Symptom: If starting from an N-Boc-pyrrolidine-3-carboxylate ester instead of a ketone, two equivalents of the Grignard reagent can add, leading to the desired tertiary alcohol. However, incomplete reaction can lead to a ketone intermediate.[2][3]

    • Troubleshooting:

      • Use at least two equivalents of the Grignard reagent to ensure complete conversion to the tertiary alcohol.

      • Carefully control the addition of the Grignard reagent to maintain a low temperature.

Problem 3: Incomplete deprotection of the N-Boc group.
  • Symptom: Presence of the N-Boc protected intermediate in the final product, as observed by NMR or LC-MS.

  • Troubleshooting:

    • Increase reaction time or temperature: Allow the deprotection reaction to stir for a longer period or gently warm the reaction mixture.

    • Increase the concentration of the acid: Add a larger excess of the acid (e.g., TFA or HCl in dioxane).[4]

    • Alternative deprotection methods: For substrates sensitive to strong acids, milder deprotection methods can be considered.[4]

Problem 4: Side reactions during N-Boc deprotection.
  • Symptom: Formation of unexpected impurities during the deprotection step.

  • Troubleshooting: The choice of acid and solvent is crucial to avoid side reactions.

    • TFA in DCM: This is a common and effective method, and the reaction is typically clean and rapid.[4]

    • HCl in Dioxane or Methanol: This is another standard procedure and can be advantageous if the hydrochloride salt of the final product is desired.[4]

    • Monitor the reaction closely by TLC or LC-MS to avoid over-exposure to acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-acetylpyrrolidine

This protocol assumes the starting material is N-Boc-3-pyrrolidinyl methanol, which will be oxidized.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-pyrrolidinyl methanol (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidation: Slowly add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 5 volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Boc-2-(Pyrrolidin-3-YL)propan-2-OL via Grignard Reaction
  • Setup: To a dry, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add N-Boc-3-acetylpyrrolidine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Cool the reaction back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Protocol 3: N-Boc Deprotection to Yield this compound
  • Setup: Dissolve the N-Boc-2-(pyrrolidin-3-yl)propan-2-ol (1.0 eq) in DCM (5 volumes).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Quantitative Data Summary

StepReactionStarting MaterialReagentsTypical YieldTypical Purity
1OxidationN-Boc-3-pyrrolidinyl methanolDess-Martin periodinane, DCM85-95%>95%
2Grignard ReactionN-Boc-3-acetylpyrrolidineMethylmagnesium bromide, THF70-85%>95%
3N-Boc DeprotectionN-Boc-2-(pyrrolidin-3-yl)propan-2-olTFA, DCM90-99%>98%

Visualizations

experimental_workflow cluster_protection Step 1: N-Boc Protection/Oxidation cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection start N-Boc-3-pyrrolidinyl methanol oxidation Oxidation (Dess-Martin) start->oxidation ketone N-Boc-3-acetylpyrrolidine oxidation->ketone grignard_reaction Grignard Addition ketone->grignard_reaction grignard_reagent CH3MgBr grignard_reagent->grignard_reaction protected_product N-Boc-2-(pyrrolidin-3-yl)propan-2-ol grignard_reaction->protected_product deprotection Acidic Deprotection protected_product->deprotection acid TFA acid->deprotection final_product This compound deprotection->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

side_reactions cluster_desired Desired Pathway cluster_side Potential Side Reactions center_node Grignard Reaction (N-Boc-3-acetylpyrrolidine + CH3MgBr) desired_product Desired Product (Tertiary Alcohol) center_node->desired_product Nucleophilic Addition enolate Enolate Formation (Starting Material Recovered) center_node->enolate Alpha-Proton Abstraction quenched_grignard Quenched Grignard (Alkane byproduct) center_node->quenched_grignard Reaction with Water

Caption: Logical relationship of potential side reactions during the Grignard step.

References

Technical Support Center: Purification of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Pyrrolidin-3-YL)propan-2-OL.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common impurities I might encounter after the synthesis of this compound?

A1: The impurity profile of your crude product largely depends on the synthetic route employed. A common route involves the Grignard reaction of a methylmagnesium halide with an N-protected pyrrolidin-3-one, followed by deprotection. Potential impurities include:

  • Unreacted Starting Materials: N-protected pyrrolidin-3-one.

  • Grignard Byproducts: Biphenyl (if using phenylmagnesium bromide as an initiator), and products from the reaction of the Grignard reagent with moisture or other electrophiles.

  • Side-Reaction Products: Over-addition products if an ester was used as a starting material, or products from the premature quenching of the reaction.

  • Deprotection-Related Impurities: If a Boc protecting group is used, you might find residual protecting group fragments or byproducts from the deprotection step. For instance, incomplete deprotection can leave behind N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.

Q2: My crude this compound is an oil and won't crystallize. What should I do?

A2: Oiling out is a common issue with polar molecules like amino alcohols. Here are several strategies to induce crystallization:

  • Solvent Selection: Ensure you are using an appropriate solvent system. For polar compounds, a mixture of a polar protic solvent and a non-polar anti-solvent is often effective.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a single crystal to the supersaturated solution to initiate crystallization.

  • Trituration: Add a small amount of a solvent in which your compound is poorly soluble and stir or sonicate the mixture. This can sometimes induce solidification.

  • Purification of the Hydrochloride Salt: Often, the hydrochloride salt of an amine has better crystalline properties than the free base. Consider converting your product to the hydrochloride salt before crystallization.

Q3: I am performing column chromatography on silica gel, but my compound is streaking badly. How can I improve the separation?

A3: Streaking of amines on silica gel is a frequent problem due to the interaction of the basic amine with the acidic silanol groups on the silica surface. Here are some solutions:

  • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). For very polar amines, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be effective.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.

    • Deactivated Silica Gel: You can pre-treat your silica gel with a dilute solution of triethylamine in your eluent before packing the column.

    • Reverse-Phase Chromatography (C18): For less polar impurities, reverse-phase chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) can be a viable option.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is a recommended starting point for the purification of the hydrochloride salt.

  • Salt Formation: Dissolve the crude this compound free base in a minimal amount of a suitable solvent like isopropanol or ethanol. Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) until the pH is acidic (test with pH paper).

  • Dissolution: To the precipitated hydrochloride salt, add a polar protic solvent such as aqueous isopropanol (e.g., 9:1 isopropanol:water) and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For further precipitation, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

ParameterRecommended Condition
Recrystallization Solvent Isopropanol/Water (9:1 v/v)
Initial pH for Salt Formation ~2-3
Cooling Temperature 0-5 °C
Washing Solvent Cold Isopropanol
Protocol 2: Flash Column Chromatography of this compound (Free Base)

This protocol is designed to address the challenges of purifying the basic free amine.

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Preparation: Prepare a mobile phase of dichloromethane (DCM) and methanol (MeOH) with 1% triethylamine (TEA). A typical starting gradient would be from 100% DCM to 90:10 DCM:MeOH.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the gradient, collecting fractions and monitoring by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Condition
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane/Methanol Gradient with 1% Triethylamine
Typical Gradient 0% to 10% Methanol in Dichloromethane
TLC Visualization Potassium permanganate or ninhydrin stain

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Start Crude Product Recrystallization Recrystallization Start->Recrystallization Option 1 ColumnChrom Column Chromatography Start->ColumnChrom Option 2 Analysis Purity Analysis (NMR, LC-MS) Recrystallization->Analysis ColumnChrom->Analysis Troubleshooting_Decision_Tree Start Purification Issue? OilingOut Compound Oiling Out? Start->OilingOut Yes Streaking Streaking on Silica Gel? Start->Streaking No TrySeeding Try Seeding/Scratching OilingOut->TrySeeding Yes LowPurity Low Purity after one method? Streaking->LowPurity No AddTEA Add Triethylamine to Eluent Streaking->AddTEA Yes CombineMethods Combine Chromatography and Recrystallization LowPurity->CombineMethods Yes ChangeSolvent Change Recrystallization Solvent TrySeeding->ChangeSolvent Still Oiling Out ConvertToSalt Convert to HCl Salt ChangeSolvent->ConvertToSalt Still Oiling Out UseAlumina Use Alumina Column AddTEA->UseAlumina Still Streaking ReversePhase Try Reverse-Phase Chromatography UseAlumina->ReversePhase Still Streaking

Removal of impurities from 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Pyrrolidin-3-YL)propan-2-OL.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound typically involves a Grignard reaction with a protected pyrrolidinone precursor followed by deprotection. Impurities can arise from both stages of the synthesis.

  • From the Grignard Reaction:

    • Unreacted Starting Material: Such as N-Boc-3-pyrrolidinone.

    • Byproducts of Grignard Reagent: While less common with methylmagnesium bromide, impurities from the magnesium metal can affect the reaction.[1]

    • Side-Reaction Products: The Grignard reagent can react with other functional groups if present.

  • From the Deprotection Step (e.g., N-Boc removal):

    • Incompletely Deprotected Intermediate: The N-Boc protected this compound may remain.

    • Deprotection Reagent Residue: Acidic reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) may be present.

    • Alkylation Byproducts: The tert-butyl cation generated during Boc deprotection can alkylate the product or other nucleophiles present.[2]

Q2: What are the most effective methods for purifying this compound?

A2: The purification strategy depends on the nature of the impurities. A multi-step approach is often necessary. The most common and effective techniques are:

  • Acid-Base Extraction: This technique is highly effective for separating the basic this compound from neutral or acidic impurities.[3][4] The basic amine is protonated with an acid, making it water-soluble, while neutral impurities remain in the organic phase.

  • Crystallization: This is a powerful method for purifying the final product, especially if it is a solid. Forming a salt, such as the hydrochloride salt, can facilitate crystallization and improve purity.

  • Column Chromatography: This technique separates compounds based on their polarity. For amino alcohols, a mobile phase containing a small amount of a basic modifier like triethylamine is often used to prevent streaking on the silica gel column.[5]

  • Chiral High-Performance Liquid Chromatography (HPLC): Since this compound is a chiral molecule, chiral HPLC is essential for separating enantiomers and determining the enantiomeric purity of the final product.[6][7]

Comparison of Purification Techniques
Purification MethodPrincipleTypical PurityTypical YieldBest For Removing
Acid-Base Extraction Difference in acidity/basicity>95%85-95%Neutral and acidic impurities
Crystallization Difference in solubility>99%70-90%Minor impurities, isolating a specific salt
Column Chromatography Difference in polarity>98%60-85%Structurally similar impurities
Chiral HPLC Chiral recognition>99.9% (enantiomeric)Analytical ScaleUnwanted enantiomers

Troubleshooting Guide

Issue 1: Low yield after purification.

  • Possible Cause: The product may be lost during acid-base extraction if the pH is not adequately controlled.

    • Solution: Ensure the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the amine during the extraction of impurities. When recovering the product, ensure the aqueous layer is made sufficiently basic (pH > 10) to deprotonate the ammonium salt, allowing for efficient extraction back into an organic solvent.

  • Possible Cause: The product may have co-precipitated with impurities during crystallization.

    • Solution: Try a different solvent system for crystallization or perform a preliminary purification step like acid-base extraction before crystallizing.

Issue 2: The product is still impure after a single purification step.

  • Possible Cause: The impurities may have similar chemical properties to the product.

    • Solution: A combination of purification techniques is often necessary. For example, an acid-base extraction can remove neutral impurities, followed by crystallization to remove any remaining closely related basic impurities.

Issue 3: Difficulty with crystallization.

  • Possible Cause: The compound may be an oil at room temperature, or it may form a supersaturated solution that is slow to crystallize.

    • Solution: Try converting the free base to a salt (e.g., hydrochloride or hydrobromide) which is often more crystalline. Use of a seed crystal, scratching the inside of the flask with a glass rod, or cooling the solution slowly can induce crystallization.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction and Crystallization

This protocol assumes the crude product contains the desired free base along with neutral organic impurities.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 5 volumes). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and add a strong base, such as 5 M sodium hydroxide, dropwise with stirring until the pH is > 10. This will deprotonate the ammonium salt and regenerate the free base.

  • Back-Extraction: Extract the now basic aqueous solution with a fresh organic solvent like dichloromethane (3 x 5 volumes) to recover the purified free base.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

  • Crystallization (as Hydrochloride Salt):

    • Dissolve the purified free base in a minimal amount of isopropanol.

    • Slowly add a solution of HCl in isopropanol or diethyl ether dropwise until the solution is acidic (check with pH paper).

    • Cool the solution slowly to 0-4°C to induce crystallization.

    • Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Chiral HPLC Analysis
  • Column: A chiral stationary phase column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is typically used.[6][7]

  • Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol like 2-propanol, often with a small amount of an amine modifier like triethylamine (e.g., n-hexane/2-propanol/triethylamine 90:10:0.1 v/v/v).[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.

Visualizations

PurificationWorkflow Crude Crude Product (from synthesis) Extraction Acid-Base Extraction Crude->Extraction Remove Neutral Impurities Crystallization Crystallization (as HCl salt) Extraction->Crystallization Isolate as Salt Pure Pure Product (>99% Purity) Crystallization->Pure Analysis Chiral HPLC Analysis Pure->Analysis Confirm Enantiomeric Purity AcidBaseExtraction cluster_0 Step 1: Acidic Wash (HCl) cluster_1 Step 2: Basify and Back-Extract start Crude Mixture in Organic Solvent (Product + Neutral Impurity) wash_acid Wash with aq. HCl start->wash_acid organic_impurities Organic Layer: Neutral Impurity wash_acid->organic_impurities Separate Layers aqueous_product Aqueous Layer: Product as HCl Salt (Water Soluble) wash_acid->aqueous_product Separate Layers basify Add NaOH to Aqueous Layer (pH > 10) aqueous_product->basify extract_organic Extract with Organic Solvent basify->extract_organic final_organic Organic Layer: Purified Product (Free Base) extract_organic->final_organic Separate Layers final_aqueous Aqueous Layer: Salts (e.g., NaCl) extract_organic->final_aqueous Separate Layers

References

Technical Support Center: Stereoselective Synthesis of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 2-(pyrrolidin-3-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this challenging synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions in a question-and-answer format.

Question 1: Low yield observed during the Grignard reaction with N-Boc-3-pyrrolidinone.

Potential Causes & Solutions:

  • Incomplete Grignard Reagent Formation: The formation of alkyl Grignard reagents can be challenging.

    • Troubleshooting: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled. The quality of magnesium turnings is crucial; they should be shiny. Activation of magnesium with iodine or 1,2-dibromoethane may be necessary. It is also advisable to titrate the Grignard reagent before use to determine its exact concentration.[1][2]

  • Enolization of the Ketone: N-Boc-3-pyrrolidinone has acidic α-protons. A bulky Grignard reagent or elevated reaction temperatures can lead to deprotonation (enolization) instead of nucleophilic addition, resulting in the recovery of the starting material after workup.[2]

    • Troubleshooting: Use a less sterically hindered Grignard reagent if possible. Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetic addition product over the thermodynamic enolization.

  • Reaction with the Boc Protecting Group: While generally stable, the Boc group can sometimes react with highly reactive organometallic reagents, especially at elevated temperatures.

    • Troubleshooting: Maintain low reaction temperatures throughout the addition of the Grignard reagent.

Question 2: Poor diastereoselectivity in the addition of the methyl group to the 3-keto-pyrrolidine.

Potential Causes & Solutions:

  • Lack of Facial Selectivity: The approach of the nucleophile to the carbonyl group may not be sufficiently directed.

    • Troubleshooting: The choice of N-protecting group can influence the steric environment around the pyrrolidine ring and thus the facial selectivity of the nucleophilic attack. Consider exploring different protecting groups such as benzyl (Bn) or carbobenzyloxy (Cbz), which may offer better stereocontrol. The use of chiral auxiliaries on the nitrogen atom can also induce diastereoselectivity.

  • Reaction Temperature: Higher temperatures can lead to a loss of stereoselectivity.

    • Troubleshooting: Carry out the reaction at the lowest practical temperature (e.g., -78 °C to -40 °C) to enhance kinetic control and favor the formation of one diastereomer.

  • Chelation Control: The presence of a coordinating group on the pyrrolidine ring could direct the approach of the Grignard reagent.

    • Troubleshooting: While N-Boc is not strongly chelating, other N-substituents with potential coordinating atoms might be explored to improve diastereoselectivity.

Question 3: Formation of a dark brown or black reaction mixture during Grignard reagent formation or reaction.

Potential Causes & Solutions:

  • Impurities: Impurities in the magnesium turnings or the alkyl halide can catalyze decomposition and side reactions.[2]

    • Troubleshooting: Use high-purity magnesium and freshly distilled alkyl halide.

  • Wurtz Coupling: Homocoupling of the alkyl halide is a common side reaction, leading to the formation of finely divided metal particles that can darken the solution.[2]

    • Troubleshooting: Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide and minimize coupling.

  • Decomposition of the Grignard Reagent: Grignard reagents, especially those from primary alkyl halides, can be unstable at higher temperatures.

    • Troubleshooting: Prepare and use the Grignard reagent at low to moderate temperatures and avoid prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the stereoselective synthesis of this compound?

A common and effective strategy is to start from a chiral precursor, often referred to as a "chiral pool" approach. (R)- or (S)-3-hydroxypyrrolidine is a readily available starting material.[3][4] This allows for the establishment of one stereocenter early in the synthesis.

Q2: What is a suitable protecting group for the pyrrolidine nitrogen?

The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions.[3] A detailed protocol for the N-protection of (R)-3-pyrrolidinol is available.[3] Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed and may influence the stereochemical outcome of subsequent reactions.

Q3: How can the hydroxyl group of N-Boc-3-hydroxypyrrolidine be converted to a ketone?

Standard oxidation reactions can be used to convert the secondary alcohol to a ketone (N-Boc-3-pyrrolidinone). Common reagents for this transformation include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP).

Q4: What are the key challenges in the stereoselective synthesis of this molecule?

The primary challenge lies in controlling the stereochemistry at the C3 position during the addition of the second methyl group to form the tertiary alcohol. Achieving high diastereoselectivity in the nucleophilic addition to the 3-keto-pyrrolidine precursor is critical. Other challenges include preventing side reactions during the Grignard reaction, such as enolization and reactions with the protecting group.[2]

Data Presentation

ParameterMethod 1: Diastereoselective Grignard AdditionMethod 2: Chiral Auxiliary Approach
Starting Material N-Boc-(R)-3-pyrrolidinone or N-Boc-(S)-3-pyrrolidinoneChiral pyrrolidine derivative with an auxiliary
Key Reagent Methylmagnesium bromide (CH₃MgBr)Organometallic reagent and chiral auxiliary
Diastereomeric Ratio (d.r.) Moderate to good (highly dependent on conditions)Potentially high
Typical Yield Variable, can be affected by side reactionsGenerally good
Reaction Temperature Low temperature is crucial (e.g., -78 °C)Dependent on the specific auxiliary and reaction
Key Advantages Direct and atom-economical approachHigher potential for stereocontrol
Key Disadvantages Potential for low diastereoselectivity and side reactionsRequires additional steps for auxiliary attachment and removal

Experimental Protocols

Protocol 1: N-protection of (R)-3-pyrrolidinol

This protocol is adapted from established procedures for the Boc protection of amines.[3]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of pyrrolidinol).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with DCM. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Diastereoselective Addition of Methylmagnesium Bromide to N-Boc-3-pyrrolidinone (General Procedure)

This is a general protocol, and optimization of reaction conditions is highly recommended.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (1.1 - 1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by TLC after quenching a small aliquot.

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the purified product.

Visualizations

experimental_workflow start Start: (R)-3-pyrrolidinol boc_protection N-Boc Protection ((Boc)₂O, Et₃N, DCM) start->boc_protection oxidation Oxidation (e.g., Swern or DMP) boc_protection->oxidation ketone N-Boc-3-pyrrolidinone oxidation->ketone grignard Diastereoselective Grignard Addition (CH₃MgBr, THF, -78°C) ketone->grignard product tert-butyl (3R)-3-(2-hydroxypropan-2-yl) pyrrolidine-1-carboxylate and (3S)-diastereomer grignard->product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow start Low Yield in Grignard Reaction? check_reagent Check Grignard Reagent Quality (titration, appearance) start->check_reagent Yes check_conditions Review Reaction Conditions (anhydrous, low temp) start->check_conditions Yes check_enolization Evidence of Enolization? (starting material recovery) start->check_enolization Yes solution_reagent Optimize Grignard formation (activate Mg, fresh reagents) check_reagent->solution_reagent solution_conditions Ensure strict anhydrous conditions and maintain low temperature check_conditions->solution_conditions solution_enolization Use less hindered base or lower temperature further check_enolization->solution_enolization

Caption: Troubleshooting low yield in the Grignard reaction.

References

Enhancing the stability of 2-(Pyrrolidin-3-YL)propan-2-OL in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2-(Pyrrolidin-3-YL)propan-2-OL in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to potential problems that may arise during the handling, storage, and use of this compound solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent analytical results (e.g., varying purity or concentration). Degradation of the compound due to improper storage conditions (e.g., elevated temperature, light exposure).Store stock solutions at -20°C or -80°C in amber vials to protect from light. For daily use, prepare fresh solutions or use aliquots to minimize freeze-thaw cycles.
Contamination of the sample or solvent.Use high-purity, anhydrous solvents and clean, dry glassware. Filter solutions through a 0.22 µm filter before analytical measurements.
Appearance of new, unidentified peaks in chromatograms during routine analysis. The compound is degrading under the experimental conditions (e.g., pH of the medium, presence of reactive species).This may indicate instability. It is crucial to perform forced degradation studies to identify the degradation products and understand the degradation pathways.[1][2][3]
Interaction with excipients or other components in a formulation.Conduct compatibility studies by analyzing the compound in the presence of individual excipients to identify any interactions.
Low recovery of the compound from aqueous solutions, particularly at non-neutral pH. Dehydration of the tertiary alcohol under acidic conditions, leading to the formation of an alkene.Maintain the pH of aqueous solutions as close to neutral (pH 7) as possible. If acidic conditions are necessary, conduct experiments at lower temperatures and for shorter durations.[4][5]
Degradation of the pyrrolidine ring under strongly acidic or basic conditions.[1]Buffer the solution to maintain a stable pH. Avoid prolonged exposure to extreme pH values.
Discoloration or precipitation in the solution upon storage. Oxidative degradation or formation of insoluble degradation products.Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing and storage to minimize oxidation. If precipitation occurs, attempt to identify the precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, which contains a tertiary alcohol and a pyrrolidine ring, the two primary anticipated degradation pathways are:

  • Dehydration: Tertiary alcohols are susceptible to acid-catalyzed dehydration to form alkenes.[4][5] This reaction is favored by low pH and elevated temperatures.

  • Oxidation: The pyrrolidine ring, being a secondary amine, is susceptible to oxidation. This can lead to the formation of various oxidized species, including N-oxides or ring-opened products.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of your solutions, the following storage conditions are recommended:

  • Temperature: For long-term storage, solutions should be kept at -20°C or -80°C. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[1]

  • Atmosphere: For sensitive applications, it is advisable to purge the solvent with an inert gas (nitrogen or argon) before preparing the solution and to store the solution under an inert atmosphere to prevent oxidation.

  • Solvent: Use high-purity, anhydrous solvents. The presence of water can facilitate hydrolytic degradation of related compounds.[6]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 4): The tertiary alcohol is prone to dehydration, leading to the formation of a more stable carbocation intermediate, followed by elimination to form an alkene.[4][7]

  • Neutral Conditions (pH ~7): The compound is expected to be most stable at or near neutral pH.[1]

  • Alkaline Conditions (pH > 10): While tertiary alcohols are generally stable in basic conditions, some pyrrolidine derivatives have shown instability in alkaline media.[1]

Below is a summary of hypothetical data from a forced degradation study illustrating the effect of pH on stability.

ConditionTemperature (°C)Duration (hours)% Degradation (Hypothetical)Major Degradation Product(s) (Hypothetical)
0.1 M HCl602425%Dehydration product
pH 7 Buffer6024< 2%None significant
0.1 M NaOH602415%Oxidative and ring-opened products

Q4: Is this compound susceptible to oxidation?

A4: Yes, the pyrrolidine ring contains a secondary amine, which can be susceptible to oxidation. Tertiary alcohols, however, are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group.[8][9] Forced degradation studies using an oxidizing agent like hydrogen peroxide are recommended to assess this liability.

Q5: How can I monitor the stability of my this compound solution?

A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the best way to monitor the stability of your solution. This method should be able to separate the parent compound from any potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.[2][3]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase to an appropriate concentration for analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Incubate an aliquot of the stock solution at 60°C in a sealed vial for 7 days, protected from light.

    • At specified time points, withdraw a sample and dilute for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • At specified time points, withdraw samples and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution (Example):

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As the compound lacks a strong chromophore, low UV (e.g., 210 nm) or MS detection is likely required.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are resolved from the parent compound peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1M HCl, 60°C) prep_stock->acid Expose to stress base Alkaline Hydrolysis (0.1M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to stress thermal Thermal Stress (60°C) prep_stock->thermal Expose to stress photo Photolytic Stress (ICH Q1B) prep_stock->photo Expose to stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze via Stability-Indicating HPLC Method sampling->hplc characterize Characterize Degradants hplc->characterize

Caption: Workflow for the forced degradation study.

troubleshooting_tree start Inconsistent Analytical Results? check_storage Review Storage Conditions (Temp, Light, Aliquoting) start->check_storage Yes new_peaks New Peaks in Chromatogram? start->new_peaks No check_storage->new_peaks check_purity Verify Solvent/Reagent Purity degradation Probable Degradation Perform Forced Degradation Study new_peaks->degradation Yes compat_study Conduct Excipient Compatibility Study new_peaks->compat_study If in formulation low_recovery Low Recovery in Aqueous Solution? new_peaks->low_recovery No check_ph Check Solution pH low_recovery->check_ph Yes acidic Acidic pH? (Risk of Dehydration) check_ph->acidic basic Basic pH? (Risk of Ring Degradation) check_ph->basic buffer Buffer Solution to Neutral pH acidic->buffer basic->buffer

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Handling and Use of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-3-YL)propan-2-OL.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a heterocyclic organic compound containing a pyrrolidine ring and a tertiary alcohol functional group. Due to the presence of the pyrrolidine motif, a common feature in many biologically active compounds, it serves as a valuable building block in medicinal chemistry and drug discovery.[1] It is particularly relevant as a potential intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), such as Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases.[2][3]

2. What are the main safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance. The primary hazards include:

  • Skin irritation (H315): Causes skin irritation upon contact.[4]

  • Serious eye damage (H318): Can cause serious and potentially irreversible eye damage.[4]

  • Respiratory irritation (H335): May cause irritation to the respiratory tract if inhaled.[4]

It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

3. How should this compound be stored?

To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration may be recommended by the supplier. Always refer to the supplier's safety data sheet (SDS) for specific storage conditions.

4. What are the expected physical and chemical properties of this compound?

While experimental data for this specific compound is not extensively published, its properties can be estimated based on its structure and data from similar compounds. A summary of key properties is provided in the table below.

Quantitative Data Summary

The following tables summarize the known and estimated physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [4]
Appearance Likely a colorless to pale yellow liquid or low-melting solidBased on similar compounds
Boiling Point Estimated >200 °CExtrapolated from similar structures like 1-(pyrrolidin-1-yl)propan-2-ol (199.6 °C)[5] and 2-pyrrolidone (245 °C)[6]
Melting Point Not readily availableExpected to be near room temperature
Density Estimated ~1.0 g/mLBased on similar structures

Table 2: Estimated Solubility Profile of this compound

SolventEstimated SolubilityRationale
Water SolubleThe presence of the amine and hydroxyl groups allows for hydrogen bonding with water.[7]
Methanol, Ethanol MisciblePolar protic solvents that can hydrogen bond with the compound.[8]
Dichloromethane SolubleA polar aprotic solvent that can solvate the molecule.
Toluene Sparingly solubleA nonpolar solvent, less compatible with the polar functional groups.
Hexane InsolubleA nonpolar solvent, unlikely to dissolve the polar compound.[9]

Troubleshooting Guides

Problem 1: Low Yield in Synthesis Reactions

Possible Causes:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst loading.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions for pyrrolidine derivatives can include over-alkylation of the amine or elimination reactions.

  • Degradation of starting material or product: The compound or its precursors may be sensitive to air, moisture, or temperature, leading to degradation.

  • Inefficient purification: Loss of product during workup and purification steps.

Troubleshooting Steps:

  • Monitor the reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

  • Optimize reaction conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents to find the optimal conditions.

  • Inert atmosphere: If the reactants or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification optimization: Evaluate different purification methods (e.g., column chromatography with different solvent systems, distillation, or recrystallization) to minimize product loss.

Problem 2: Difficulty in Product Purification

Possible Causes:

  • Similar polarity of product and byproducts: Co-elution during column chromatography can occur if the desired product and impurities have similar polarities.

  • Product instability on silica gel: The amine functionality can interact strongly with silica gel, leading to streaking on TLC and poor recovery from column chromatography.

  • Formation of emulsions during aqueous workup: The amphiphilic nature of the compound can lead to the formation of stable emulsions, making phase separation difficult.

Troubleshooting Steps:

  • Modify chromatographic conditions:

    • Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the amine with the silica gel.

    • Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Alternative purification methods: Explore non-chromatographic methods like acid-base extraction to separate the basic product from neutral or acidic impurities. Distillation under reduced pressure may also be an option if the compound is thermally stable.

  • Breaking emulsions: Add a saturated brine solution to the aqueous layer to increase its ionic strength and help break the emulsion. Centrifugation can also be effective.

Experimental Protocols

Plausible Synthesis of a JAK Inhibitor Precursor

This protocol describes a plausible synthetic route to a key intermediate for a Janus Kinase (JAK) inhibitor, illustrating the use of this compound as a building block. This is a representative procedure and may require optimization.

Reaction Scheme: Nucleophilic aromatic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with this compound.

Materials:

  • This compound

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol with 0.5% triethylamine) to afford the desired product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Reactants: - this compound - 4-chloro-7H-pyrrolo[2,3-d]pyrimidine - K2CO3 in DMF start->reactants reaction Heat and Stir (80-100 °C, 12-24h) reactants->reaction workup Aqueous Workup: - Dilute with Ethyl Acetate - Wash with NaHCO3 & Brine reaction->workup drying Dry and Concentrate: - Dry over Na2SO4 - Concentrate in vacuo workup->drying purification Column Chromatography drying->purification product Final Product: JAK Inhibitor Precursor purification->product

Caption: A generalized workflow for the synthesis of a JAK inhibitor precursor.

JAK-STAT Signaling Pathway

jak_stat_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor 1. Binding jak JAK receptor->jak 2. Activation jak_p P-JAK jak->jak_p Phosphorylation stat STAT jak_p->stat 3. STAT Recruitment   & Phosphorylation stat_p P-STAT stat->stat_p stat_p->stat_p gene_transcription Gene Transcription (Inflammation) stat_p->gene_transcription 5. Translocation & Transcription jak_inhibitor JAK Inhibitor (e.g., Tofacitinib) jak_inhibitor->jak_p Inhibition

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

References

Technical Support Center: Synthesis of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(pyrrolidin-3-yl)propan-2-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound?

A1: The most common and efficient synthetic route involves a two-step process:

  • Grignard Reaction: Reaction of an N-protected 3-oxopyrrolidine, typically tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-oxopyrrolidine), with a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr). This reaction forms the tertiary alcohol, N-Boc-2-(pyrrolidin-3-yl)propan-2-ol.[1][2]

  • Deprotection: Removal of the N-Boc protecting group under acidic conditions to yield the final product, this compound.[3][4]

Q2: Why is an N-protected pyrrolidinone used as the starting material?

A2: The nitrogen atom in the pyrrolidine ring is nucleophilic and can react with the Grignard reagent. The tert-butoxycarbonyl (Boc) protecting group is used to temporarily block this reactivity, ensuring that the Grignard reagent selectively attacks the carbonyl group of the ketone.[3]

Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?

A3: The Grignard reaction is highly sensitive to reaction conditions. Key parameters for success include:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with protic solvents, including water. All glassware must be thoroughly dried, and anhydrous solvents (e.g., diethyl ether, tetrahydrofuran) must be used.[5]

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[6]

  • Slow Addition of Reagents: The ketone solution should be added dropwise to the Grignard reagent to maintain a low concentration of the ketone and control the reaction rate.

Q4: What are the common methods for N-Boc deprotection?

A4: The N-Boc group is typically removed under acidic conditions. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired tertiary alcohol 1. Decomposition of the Grignard reagent: Presence of water, alcohols, or other protic impurities in the reaction setup.[5]1. Ensure all glassware is oven-dried before use. Use anhydrous solvents. Purge the reaction vessel with an inert gas.
2. Incomplete reaction: Insufficient reaction time or temperature.2. Allow the reaction to stir for a longer period or warm to room temperature after the initial addition. Monitor the reaction progress by TLC or GC-MS.
Isolation of starting material (N-Boc-3-oxopyrrolidine) 1. Enolization of the ketone: The Grignard reagent acts as a base and deprotonates the α-carbon of the ketone, especially with sterically hindered ketones.[6]1. Perform the reaction at a lower temperature (e.g., -78 °C). Use a less sterically hindered Grignard reagent if applicable (though methyl Grignard is already small).
2. Insufficient Grignard reagent: The concentration of the Grignard reagent may be lower than assumed.2. Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (e.g., 1.1-1.2 equivalents).[5]
Formation of a secondary alcohol byproduct Reduction of the ketone: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer.[6]This is less likely with methylmagnesium bromide, which lacks β-hydrogens. However, if other Grignard reagents are used, consider switching to one without β-hydrogens.
Formation of a high-boiling, non-polar impurity Wurtz-type coupling: The Grignard reagent can couple with any unreacted alkyl halide from its preparation.Ensure the Grignard reagent is formed completely before adding the ketone. Add the Grignard reagent slowly to the ketone solution.
Incomplete N-Boc deprotection 1. Insufficient acid or reaction time: The deprotection reaction may not have gone to completion.1. Increase the concentration of the acid or the reaction time. Monitor the reaction by TLC.
2. Formation of a stable salt: The product amine may precipitate as a salt with the acid, hindering further reaction.2. Use a solvent system that keeps all components in solution.
Formation of byproducts during N-Boc deprotection Acid-catalyzed side reactions: The tertiary alcohol is susceptible to elimination (dehydration) under strongly acidic conditions, especially with heating.Use milder acidic conditions (e.g., HCl in dioxane at room temperature). Avoid excessive heating.

Experimental Protocols

Key Experiment 1: Synthesis of tert-butyl 3-(1-hydroxy-1-methylethyl)pyrrolidine-1-carboxylate

Objective: To synthesize the N-Boc protected tertiary alcohol via a Grignard reaction.

Materials:

  • tert-butyl 3-oxopyrrolidine-1-carboxylate

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in anhydrous diethyl ether or THF dropwise to a cooled (0 °C) solution of methylmagnesium bromide (1.1 equivalents).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Key Experiment 2: Deprotection of tert-butyl 3-(1-hydroxy-1-methylethyl)pyrrolidine-1-carboxylate

Objective: To remove the N-Boc protecting group to obtain this compound.

Materials:

  • tert-butyl 3-(1-hydroxy-1-methylethyl)pyrrolidine-1-carboxylate

  • 4M HCl in 1,4-dioxane (or trifluoroacetic acid in dichloromethane)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the N-Boc protected alcohol in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

  • Add a solution of 4M HCl in dioxane (or TFA in DCM) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be isolated or neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent to yield the free amine.

  • If necessary, purify the final product by distillation or recrystallization.

Visualizations

experimental_workflow cluster_grignard Grignard Reaction cluster_deprotection N-Boc Deprotection start N-Boc-3-oxopyrrolidine + CH3MgBr reaction Reaction in Anhydrous Ether/THF at 0°C start->reaction workup Aqueous NH4Cl Quench reaction->workup extraction Extraction & Drying workup->extraction purification_g Column Chromatography extraction->purification_g product_g N-Boc-2-(pyrrolidin-3-yl)propan-2-ol purification_g->product_g start_d N-Boc-2-(pyrrolidin-3-yl)propan-2-ol product_g->start_d Proceed to Deprotection reaction_d Acidic Conditions (e.g., HCl in Dioxane) start_d->reaction_d neutralization Neutralization (optional) reaction_d->neutralization purification_d Purification neutralization->purification_d product_d This compound purification_d->product_d troubleshooting_logic start Low Yield of Tertiary Alcohol cause1 Grignard Reagent Issue? start->cause1 cause2 Reaction Condition Issue? start->cause2 subcause1a Decomposed (Moisture) cause1->subcause1a Yes subcause1b Incorrect Concentration cause1->subcause1b Yes subcause2a Enolization cause2->subcause2a Yes subcause2b Reduction cause2->subcause2b Yes solution1a Use Anhydrous Conditions subcause1a->solution1a solution1b Titrate Reagent subcause1b->solution1b solution2a Lower Temperature subcause2a->solution2a solution2b Use Reagent without β-H subcause2b->solution2b

References

Technical Support Center: Optimizing Enantioselectivity with Pyrrolidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the enantioselectivity of reactions using pyrrolidine catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments, providing targeted advice to enhance enantioselectivity.

Q1: My reaction is showing low enantioselectivity (ee). What are the first things I should check?

A1: Low enantioselectivity can stem from several basic experimental factors. Before delving into extensive optimization, verify the following:

  • Purity of Materials: Ensure the catalyst, reagents, and solvents are of high purity. Impurities can interfere with the catalytic cycle.

  • Reaction Conditions: Double-check that the temperature, concentration, and reaction time are consistent with established protocols.

  • Inert Atmosphere: Some pyrrolidine catalysts and intermediates are sensitive to oxygen and moisture.[1] If applicable, ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried glassware and anhydrous solvents.[2]

Q2: How does the structure of the pyrrolidine catalyst affect enantioselectivity?

A2: The steric and electronic properties of the pyrrolidine catalyst are paramount for achieving high enantioselectivity. The substituent at the C2 position of the pyrrolidine ring plays a crucial role in shielding one face of the enamine intermediate, thereby directing the approach of the electrophile.

  • Bulky Substituents: Generally, bulkier substituents at the C2 position, such as in diarylprolinol silyl ethers, enhance enantioselectivity by creating a more sterically hindered environment.[3]

  • Structural Modifications: Fine-tuning the catalyst structure can significantly impact the outcome. For instance, modifying the aryl groups or replacing the phosphine ligand in more complex pyrrolidine-containing catalysts can lead to dramatic changes in enantioselectivity.[4][5][6] Even small changes, like the introduction of a hydroxyl group at the C4 position, can influence the transition state through hydrogen bonding and improve stereocontrol.[3]

Q3: Can additives be used to improve the enantioselectivity of my reaction?

A3: Yes, additives can have a significant impact on both the rate and enantioselectivity of pyrrolidine-catalyzed reactions.

  • Acidic Additives: Brønsted acids, such as trifluoroacetic acid (TFA) or acetic acid, are often used as co-catalysts.[7][8] They can accelerate the formation of the enamine intermediate and participate in the transition state, leading to improved stereoselectivity.[8] However, the effect is highly dependent on the specific reaction, and in some cases, acids can be detrimental.[8]

  • Water: In some instances, a small amount of water can enhance the reaction rate and even slightly improve enantioselectivity, possibly by helping to create a more compact transition state.[3]

  • Other Additives: Other additives like N-methylmorpholine (NMM) or 4-nitrophenol have been shown to reduce reaction times and, in some cases, slightly increase enantioselectivity.[9] Thiourea-based co-catalysts can also be employed to activate the electrophile through hydrogen bonding.[8]

Q4: What is the influence of solvent and temperature on enantioselectivity?

A4: Both solvent and temperature are critical parameters to optimize for achieving high enantioselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state. Apolar solvents are often used in Michael additions catalyzed by some prolinamides.[3] It is crucial to screen a range of solvents (both polar and non-polar) to find the optimal medium for your specific reaction.[2]

  • Temperature Effects: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[5][10] It is common to run reactions at 0 °C, -20 °C, or even lower temperatures to maximize the enantiomeric excess.[2][8] However, this usually comes at the cost of a slower reaction rate.

Q5: My enantioselectivity is inconsistent between runs. What could be the cause?

A5: Inconsistent results are often traced back to subtle variations in the experimental setup.

  • Catalyst Viability: Ensure your catalyst has not degraded. Some pyrrolidine derivatives can be sensitive to air and light and should be stored under an inert atmosphere.[1]

  • Precise Temperature Control: Small fluctuations in temperature can lead to significant variations in enantioselectivity.[10] Use a reliable cooling bath to maintain a constant temperature.

  • Moisture and Air: The presence of varying amounts of moisture or air can affect the catalyst's performance. Always use dry solvents and maintain an inert atmosphere if the reaction is sensitive.

  • Rate of Addition: The rate at which reagents are added can influence the formation of side products and affect the overall enantioselectivity. For sensitive reactions, slow, dropwise addition is recommended.[2]

Data Presentation

The following tables summarize quantitative data on the effects of various parameters on the enantioselectivity of common pyrrolidine-catalyzed reactions.

Table 1: Effect of Solvent and Temperature on a Pyrrolidine-Catalyzed Michael Addition

EntrySolventTemperature (°C)Yield (%)dr (syn:anti)ee (%) (syn)
1Toluene08590:1082
2Methylcyclohexane08792:885
3Dichloromethane08288:1279
4THF07585:1575
5Methylcyclohexane-206593:788

Data adapted from a representative Michael addition of an aldehyde to a nitroolefin.[8]

Table 2: Effect of Additives on a Pyrrolidine-Catalyzed Michael Addition

EntryAdditive (10 mol%)Yield (%)dr (syn:anti)ee (%) (syn)
1None8792:885
2Acetic Acid9585:1588
3Benzoic Acid9686:1487
4Trifluoroacetic Acid9280:2080
5N,N'-diphenylthiourea9091:986

Reaction conditions: 3-phenylpropionaldehyde, β-nitrostyrene, 10 mol% catalyst OC4 in methylcyclohexane at 0°C.[8]

Experimental Protocols

General Protocol for a Pyrrolidine-Catalyzed α-Amination of an Aldehyde

This protocol provides a general procedure for the α-amination of aldehydes using a diarylprolinol silyl ether catalyst and diethyl azodicarboxylate (DEAD) as the nitrogen source.

Materials:

  • (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst)

  • Aldehyde (e.g., propanal)

  • Diethyl azodicarboxylate (DEAD)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Preparation: Prepare stock solutions of the aldehyde, DEAD, and the catalyst in the anhydrous solvent inside a glovebox or under an inert atmosphere.

  • Reaction Execution:

    • To the reaction flask, add the catalyst (e.g., 0.1 mmol, 10 mol%).

    • Add the anhydrous solvent (e.g., 2 mL).

    • Cool the mixture to the desired temperature (e.g., 0 °C).

    • Add the aldehyde (1.0 mmol) and stir for 5-10 minutes.

    • Slowly add DEAD (1.1 mmol) dropwise over 10-15 minutes.

    • Stir the reaction mixture vigorously at the target temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

This protocol is a general guideline and may require optimization for specific substrates.[2][11]

Visualizations

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst Pyrrolidine Catalyst Enamine Chiral Enamine Catalyst->Enamine + Aldehyde/Ketone - H₂O Aldehyde Aldehyde/Ketone Aldehyde->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (E+) Electrophile->Iminium Iminium->Catalyst + H₂O - Product Product α-Functionalized Product Iminium->Product Water H₂O Water->Iminium

Caption: General catalytic cycle for pyrrolidine-catalyzed reactions.

Troubleshooting_Workflow Start Low Enantioselectivity (ee) Observed CheckPurity Check Purity: - Catalyst - Reagents - Solvents Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK VerifyConditions Verify Conditions: - Temperature - Concentration - Atmosphere (Inert?) PurityOK->VerifyConditions Yes Purify Action: Purify/Replace Materials PurityOK->Purify No ConditionsOK Conditions OK? VerifyConditions->ConditionsOK Optimization Proceed to Optimization ConditionsOK->Optimization Yes Standardize Action: Standardize Experimental Setup ConditionsOK->Standardize No ScreenTemp Screen Temperature (e.g., RT, 0°C, -20°C) Optimization->ScreenTemp ScreenSolvent Screen Solvents (Polar vs. Non-polar) ScreenTemp->ScreenSolvent ScreenAdditives Screen Additives (Acids, Water, etc.) ScreenSolvent->ScreenAdditives ModifyCatalyst Consider Catalyst Modification ScreenAdditives->ModifyCatalyst End High Enantioselectivity Achieved ModifyCatalyst->End

Caption: Troubleshooting workflow for low enantioselectivity.

Catalyst_Structure cluster_0 Influence on Transition State Catalyst Pyrrolidine Catalyst C2 Substituent (R) Other Structural Features StericHindrance Steric Hindrance Catalyst:f0->StericHindrance Size of R group ElectronicEffects Electronic Effects Catalyst:f1->ElectronicEffects Electron-donating/ withdrawing groups HBonding Hydrogen Bonding Catalyst:f1->HBonding Presence of OH, NH, etc. Enantioselectivity Enantioselectivity StericHindrance->Enantioselectivity ElectronicEffects->Enantioselectivity HBonding->Enantioselectivity

Caption: Influence of catalyst structure on enantioselectivity.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used technique for determining the structure of organic molecules in solution. This guide provides an in-depth technical analysis of the 1H NMR spectral data of 2-(Pyrrolidin-3-YL)propan-2-OL, a molecule featuring a secondary amine, a tertiary alcohol, and a stereocenter.

This document moves beyond a simple recitation of spectral data, offering a comparative analysis in different deuterated solvents to illustrate their profound effect on the chemical shifts of labile protons. Furthermore, it provides robust, field-proven experimental protocols to ensure the acquisition of high-quality, reproducible data, thereby upholding the principles of scientific integrity.

The Molecular Subject: this compound

The structure of this compound presents several key features for 1H NMR analysis: a pyrrolidine ring with diastereotopic protons, a chiral center at C3, and two labile protons (N-H and O-H). The interpretation of its spectrum requires a careful consideration of chemical shifts, spin-spin coupling, and the dynamic nature of proton exchange.

Caption: Structure of this compound with atom numbering.

Predicted 1H NMR Spectral Data and Comparative Analysis in Different Solvents

The 1H NMR spectrum of this compound is highly dependent on the solvent used for analysis. The choice of solvent affects not only the chemical shifts of all protons due to solvent-solute interactions but has a particularly pronounced effect on the labile N-H and O-H protons. Below is a predicted and comparative analysis of the 1H NMR spectrum in three common deuterated solvents: Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), and Deuterium oxide (D2O).

Table 1: Predicted 1H NMR Spectral Data of this compound in Various Solvents

Proton AssignmentPredicted δ (ppm) in CDCl₃Predicted δ (ppm) in DMSO-d₆Predicted δ (ppm) in D₂OMultiplicityIntegration
-C(CH₃)₂ ~1.2~1.1~1.2s6H
H-4 ~1.7-1.9~1.6-1.8~1.8-2.0m2H
H-3 ~2.3-2.5~2.2-2.4~2.4-2.6m1H
H-2, H-5 ~2.8-3.2~2.7-3.1~3.0-3.4m4H
N-H ~1.5-3.0 (broad s)~3.0-4.0 (broad s)Disappearsbr s1H
O-H ~1.5-3.5 (broad s)~4.0-5.0 (s)Disappearsbr s / s1H
Analysis in Chloroform-d (CDCl₃)

Chloroform is a non-polar aprotic solvent. In CDCl₃, the chemical shifts of the pyrrolidine and propanol protons are in their expected regions.[1] The two methyl groups of the propan-2-ol moiety are equivalent and appear as a sharp singlet around 1.2 ppm. The protons on the pyrrolidine ring will exhibit complex splitting patterns due to coupling with each other. The protons at C2 and C5, being adjacent to the nitrogen, will be the most deshielded of the ring CH protons. The labile N-H and O-H protons will likely appear as broad singlets, and their chemical shifts can be highly variable depending on the sample concentration and the presence of trace amounts of water or acid.[2] Hydrogen bonding is less prevalent in CDCl₃ compared to more polar solvents, leading to more shielded signals for the labile protons.[3]

Analysis in Dimethyl Sulfoxide-d₆ (DMSO-d₆)

DMSO-d₆ is a polar aprotic solvent with a strong capacity to accept hydrogen bonds. This has a significant impact on the chemical shifts of the N-H and O-H protons, which will be shifted downfield compared to their positions in CDCl₃.[4][5] The O-H proton, in particular, may appear as a sharper singlet due to the formation of a strong hydrogen bond with the sulfoxide oxygen.[2] The N-H proton will also shift downfield. The chemical shifts of the carbon-bound protons are generally less affected, though minor shifts can be expected. In DMSO-d₆, coupling between the N-H proton and adjacent C-H protons is sometimes observed, which can provide additional structural information.

Analysis with Deuterium Oxide (D₂O)

Deuterium oxide is a polar protic solvent and is used in a "D₂O shake" experiment to identify exchangeable protons.[6] Upon addition of a few drops of D₂O to the NMR sample (typically in a solvent like CDCl₃ or DMSO-d₆) and shaking, the labile N-H and O-H protons will exchange with deuterium.[7] Since deuterium does not resonate in the 1H NMR spectrum, the signals corresponding to the N-H and O-H protons will disappear.[8] This is a definitive method for assigning these peaks. If the sample is dissolved directly in D₂O, the N-H and O-H signals will be absent from the spectrum from the outset. The protons on the carbons adjacent to the nitrogen may experience a slight downfield shift due to the formation of the deuterated amine.

Experimental Protocols for High-Fidelity Data Acquisition

The acquisition of high-quality 1H NMR data, especially for molecules with labile protons, requires careful sample preparation and optimization of acquisition parameters.

Sample Preparation
  • Standard Sample Preparation :

    • Weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the desired deuterated solvent (CDCl₃ or DMSO-d₆).

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • D₂O Shake Experiment :

    • After acquiring the initial 1H NMR spectrum in CDCl₃ or DMSO-d₆, remove the NMR tube from the spectrometer.

    • Add one to two drops of D₂O to the NMR tube.

    • Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing and proton-deuterium exchange.

    • Allow the sample to settle for a few minutes.

    • Re-acquire the 1H NMR spectrum using the same parameters as the initial scan.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Filter into NMR Tube dissolve->transfer shim Shim Magnet transfer->shim acquire_initial Acquire Initial 1H NMR Spectrum shim->acquire_initial d2o_shake D2O Shake (optional) acquire_initial->d2o_shake process Process Data (FT, Phasing, Baseline) acquire_initial->process acquire_d2o Re-acquire 1H NMR Spectrum d2o_shake->acquire_d2o acquire_d2o->process analyze Analyze Spectrum (Shifts, Integration, Coupling) process->analyze compare Compare with D2O Spectrum analyze->compare elucidate Elucidate Structure analyze->elucidate compare->elucidate

Caption: Experimental workflow for 1H NMR analysis of this compound.

Recommended 1H NMR Acquisition Parameters

For a standard small molecule like this compound on a 400 or 500 MHz spectrometer, the following acquisition parameters are recommended for routine analysis.[9]

ParameterRecommended ValueRationale
Pulse Width (p1) 30-45°A smaller flip angle allows for a shorter relaxation delay (d1) without significant signal saturation, which is efficient for routine spectra.[10]
Acquisition Time (aq) 3-4 sProvides good digital resolution for sharp peaks.[11]
Relaxation Delay (d1) 1-2 sSufficient for most protons in a small molecule to relax, ensuring reasonably quantitative integrations in routine scans.
Number of Scans (ns) 8-16Provides a good signal-to-noise ratio for a sample of this concentration.[9]
Spectral Width (sw) 16 ppmCovers the typical chemical shift range for organic molecules.

Conclusion

The 1H NMR spectral analysis of this compound is a multifaceted task that requires a solid understanding of fundamental NMR principles and the influence of experimental conditions. By comparing the spectra in different deuterated solvents, particularly with the use of a D₂O exchange experiment, a complete and unambiguous assignment of all proton signals can be achieved. The protocols and predictive data presented in this guide serve as a robust framework for researchers to obtain high-quality, reliable, and interpretable 1H NMR data, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

Interpreting the 13C NMR Spectrum of 2-(Pyrrolidin-3-YL)propan-2-OL: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-(pyrrolidin-3-yl)propan-2-ol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages spectral data from analogous structures, including propan-2-ol and substituted pyrrolidines, to provide a reliable prediction. This information is crucial for researchers engaged in the synthesis, characterization, and quality control of novel chemical entities containing the pyrrolidinyl-propanol scaffold.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound, alongside experimental data for propan-2-ol and pyrrolidine for comparative analysis. The predictions are based on established substituent effects and analysis of related structures.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for Propan-2-ol[1]Experimental Chemical Shift (ppm) for Pyrrolidine[2]
Pyrrolidine Ring
C2~ 50-55-~ 47.0
C3~ 40-45-~ 25.8
C4~ 25-30-~ 25.8
C5~ 45-50-~ 47.0
Propan-2-ol Side Chain
C1' (CH3)~ 25-30~ 25.1-
C2' (C-OH)~ 70-75~ 64.1-
C3' (CH3)~ 25-30~ 25.1-

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Structural Assignment and Rationale

The predicted chemical shifts are based on the following rationale:

  • Pyrrolidine Ring: The introduction of the 2-hydroxypropyl substituent at the C3 position is expected to deshield the adjacent C2 and C4 carbons, causing a downfield shift compared to unsubstituted pyrrolidine. The C3 carbon, now a methine carbon bearing the substituent, will also experience a significant downfield shift. The C5 carbon, being further away from the substituent, is expected to be least affected.

  • Propan-2-ol Side Chain: The quaternary carbon (C2') bearing the hydroxyl group is expected to be the most downfield signal in the side chain, appearing in the typical range for tertiary alcohols. The two methyl carbons (C1' and C3') are chemically equivalent and are expected to have a chemical shift similar to that of the methyl carbons in propan-2-ol.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for acquiring a 13C NMR spectrum of a compound such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Methanol-d4 (CD3OD), or Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent can influence chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) to serve as a reference (0.00 ppm).

2. NMR Data Acquisition:

  • The 13C NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • The spectrum is generally acquired at room temperature (approximately 298 K).

  • A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) should be utilized to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Key acquisition parameters to consider include:

    • Spectral Width: Approximately 200-250 ppm to encompass the expected range of chemical shifts.

    • Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration if desired (though not typically quantitative in standard 13C NMR).

    • Number of Scans (ns): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may range from several hundred to several thousand depending on the sample concentration.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., TopSpin, Mnova).

  • Standard processing steps include:

    • Fourier Transformation: To convert the time-domain FID signal into a frequency-domain spectrum.

    • Phase Correction: To ensure all peaks are in the absorptive phase.

    • Baseline Correction: To produce a flat baseline.

  • The chemical shifts are referenced to the solvent peak or the internal TMS standard (0.00 ppm).

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the logical relationship between the carbon atoms in this compound and their corresponding predicted signals in the 13C NMR spectrum.

G Predicted 13C NMR Signals for this compound cluster_structure Chemical Structure cluster_spectrum Predicted 13C NMR Spectrum structure C2_signal C2 ~50-55 ppm structure->C2_signal C2 C3_signal C3 ~40-45 ppm structure->C3_signal C3 C4_signal C4 ~25-30 ppm structure->C4_signal C4 C5_signal C5 ~45-50 ppm structure->C5_signal C5 C1_C3_prime_signal C1', C3' ~25-30 ppm structure->C1_C3_prime_signal C1', C3' C2_prime_signal C2' ~70-75 ppm structure->C2_prime_signal C2'

Caption: Correlation of carbon atoms in this compound to their predicted 13C NMR signals.

References

Comparative Analysis of Analytical Techniques for the Characterization of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 2-(pyrrolidin-3-yl)propan-2-ol, a versatile building block in medicinal chemistry. Understanding the fragmentation patterns in mass spectrometry and comparing its utility with other spectroscopic methods is crucial for unambiguous identification and quality control. This document presents a predicted mass spectrometry fragmentation pattern, alongside a comparison with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, supported by generalized experimental protocols.

Mass Spectrometry Fragmentation Pattern

While specific experimental mass spectra for this compound are not widely published, a detailed fragmentation pattern can be predicted based on the well-documented behavior of analogous pyrrolidine-containing compounds and tertiary alcohols. Electron ionization (EI) mass spectrometry is expected to induce characteristic fragmentation pathways.

The initial step involves the ionization of the molecule to form a molecular ion (M+•). Due to the presence of lone pair electrons on the nitrogen and oxygen atoms, the molecular ion is likely to be unstable. The fragmentation is predicted to be dominated by cleavage events initiated at these heteroatoms.

A primary and highly probable fragmentation pathway involves the neutral loss of the pyrrolidine ring (mass = 71 Da) from the molecular ion, a common fragmentation for α-pyrrolidinophenone cathinones.[1] Another significant fragmentation is the loss of a methyl group (CH3•, mass = 15 Da) via alpha-cleavage adjacent to the tertiary alcohol, leading to a stable oxonium ion. The loss of a water molecule (H2O, mass = 18 Da) from the molecular ion is also a common fragmentation pathway for alcohols.

Subsequent fragmentation of the primary fragment ions can lead to a variety of smaller, characteristic ions. The base peak in the spectrum is likely to result from a highly stable fragment.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
129[C7H15NO]+•Molecular Ion (M+•)
114[C6H12NO]+Loss of a methyl radical (•CH3)
111[C7H13N]+•Loss of water (H2O)
84[C5H10N]+Cleavage of the C-C bond between the pyrrolidine ring and the propan-2-ol moiety
70[C4H8N]+Fragmentation of the pyrrolidine ring
58[C3H8N]+Cleavage of the pyrrolidine ring
43[C3H7]+Isopropyl cation

Comparison of Analytical Techniques

The characterization of this compound can be effectively achieved by a combination of analytical techniques. Mass spectrometry, NMR, and FTIR each provide unique and complementary information.

Table 2: Comparison of Mass Spectrometry, NMR, and FTIR for the Analysis of this compound

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FTIR)
Information Provided Molecular weight and fragmentation pattern, elemental composition (HRMS)Detailed molecular structure, connectivity of atoms, stereochemistryPresence of functional groups
Strengths High sensitivity, provides molecular weight, structural information from fragmentationUnambiguous structure elucidation, non-destructiveFast, simple, provides a fingerprint of the molecule
Limitations Isomers can be difficult to distinguish, fragmentation can be complex to interpretLower sensitivity than MS, requires larger sample amounts, can be time-consumingLimited structural information, not suitable for complex mixtures
Typical Application Molecular weight determination, impurity profiling, reaction monitoringStructure confirmation and elucidation of new compoundsRapid identification of functional groups, quality control

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable results. The following are generalized methodologies for the analysis of this compound using the discussed techniques.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol or dichloromethane). If necessary, derivatization (e.g., silylation) can be performed to increase volatility and thermal stability.[2]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum, often with proton decoupling.

    • Longer acquisition times are typically required compared to ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid or liquid sample.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample holder or pure KBr pellet.

    • Collect the sample spectrum.

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general workflow for the analytical characterization of this compound.

Fragmentation_Pathway M [C7H15NO]+• m/z = 129 (Molecular Ion) F1 [C6H12NO]+ m/z = 114 M->F1 - •CH3 F2 [C7H13N]+• m/z = 111 M->F2 - H2O F3 [C5H10N]+ m/z = 84 M->F3 - C(CH3)2OH F6 [C3H7]+ m/z = 43 F1->F6 - C3H4NO F4 [C4H8N]+ m/z = 70 F3->F4 - CH2 F5 [C3H8N]+ m/z = 58 F3->F5 - C2H4

Caption: Predicted MS fragmentation of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_conclusion Conclusion Sample This compound MS Mass Spectrometry (GC-MS or LC-MS/MS) Sample->MS NMR NMR Spectroscopy (1H, 13C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS_Data Fragmentation Pattern Molecular Weight MS->MS_Data NMR_Data Structural Elucidation NMR->NMR_Data FTIR_Data Functional Group ID FTIR->FTIR_Data Conclusion Structure Confirmation Purity Assessment MS_Data->Conclusion NMR_Data->Conclusion FTIR_Data->Conclusion

Caption: General workflow for analytical characterization.

References

A Comparative Guide to the Analysis of the Hydroxyl Group in 2-(Pyrrolidin-3-YL)propan-2-OL by IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Infrared (IR) spectroscopy with other analytical techniques for the characterization of the hydroxyl group in 2-(Pyrrolidin-3-YL)propan-2-OL, a tertiary alcohol of interest in pharmaceutical development. Experimental data from analogous compounds and detailed experimental protocols are provided to assist researchers, scientists, and drug development professionals in their analytical workflows.

IR Spectroscopy of the Hydroxyl Group in Tertiary Alcohols

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The hydroxyl (-OH) group of an alcohol exhibits characteristic absorption bands in the IR spectrum, which are sensitive to the molecular environment, particularly hydrogen bonding.

For a tertiary alcohol like this compound, the key IR absorption bands associated with the hydroxyl group are the O-H stretching and the C-O stretching vibrations.

  • O-H Stretching: The position and shape of the O-H stretching band are highly indicative of the extent of hydrogen bonding.

    • Free (non-hydrogen-bonded) -OH: A sharp, weak band is typically observed in the region of 3650-3600 cm⁻¹[1]. This is usually observed in the gas phase or in very dilute solutions in non-polar solvents[1][2]. For tertiary alcohols specifically, this free O-H stretch is expected near 3620 cm⁻¹[1].

    • Hydrogen-bonded -OH: A strong, broad band appears at lower frequencies, typically in the range of 3500-3200 cm⁻¹[3][4]. The broadening of the peak is a result of the various hydrogen-bonding environments within the sample[2][5]. In a neat liquid sample, where molecules are closely associated, this broad band is the dominant feature[1]. The presence of the nitrogen atom in the pyrrolidine ring of this compound allows for potential intramolecular hydrogen bonding between the -OH group and the nitrogen, which would lead to a downward frequency shift of the O-H stretching band[6].

  • C-O Stretching: The C-O stretching vibration for tertiary alcohols is typically found in the range of 1210-1100 cm⁻¹[7]. This band is usually strong and can be used to help distinguish between primary, secondary, and tertiary alcohols[7][8].

Comparison of Analytical Techniques for Hydroxyl Group Analysis

While IR spectroscopy is excellent for the qualitative identification of hydroxyl groups, other techniques can provide quantitative information or more detailed structural insights.

Technique Information Provided Advantages Limitations Typical Experimental Values for Tertiary Alcohols
Infrared (IR) Spectroscopy Presence and hydrogen bonding state of the -OH group.Fast, non-destructive, widely available.Primarily qualitative for -OH content.O-H Stretch (H-bonded): 3500-3200 cm⁻¹ (broad, strong)[3][4]. O-H Stretch (free): ~3620 cm⁻¹ (sharp, weak)[1]. C-O Stretch: 1210-1100 cm⁻¹[7].
Nuclear Magnetic Resonance (NMR) Spectroscopy Quantitative determination of different types of -OH groups (e.g., phenolic vs. aliphatic). Provides detailed structural information.Highly quantitative and structurally informative.Requires derivatization (e.g., with a phosphitylating agent for ³¹P NMR)[9][10][11]. Can be more time-consuming.The chemical shift of the -OH proton in ¹H NMR is variable and concentration-dependent. Derivatization in ³¹P or ¹⁹F NMR provides specific chemical shifts for quantification[9][12].
Titrimetric Methods (Hydroxyl Number Determination) Quantitative measure of the total hydroxyl group content.Accurate and precise for quantification. Standardized methods are available (e.g., ASTM E1899)[13][14].Destructive, can be time-consuming, and may require the use of hazardous reagents[13].The hydroxyl number is expressed in mg KOH/g of the sample[13].

Experimental Protocols

Objective: To obtain the IR spectrum of this compound to identify the hydroxyl and other functional groups.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr pellets and press

  • Solvent for cleaning (e.g., isopropanol)

Procedure (using ATR-FTIR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • After the measurement, clean the ATR crystal thoroughly with isopropanol.

  • Analyze the resulting spectrum, identifying the characteristic absorption bands for the O-H stretch, C-O stretch, C-H stretches, and N-H bend (if applicable).

Objective: To quantify the hydroxyl group content in a sample according to ASTM E1899.

Principle: Primary and secondary hydroxyl groups react with an excess of p-toluenesulfonyl isocyanate (TSI) to form an acidic carbamate. This carbamate is then titrated with a strong base, tetra-n-butylammonium hydroxide (TBAOH), under non-aqueous conditions[13].

Materials:

  • Automatic titrator with a suitable electrode (e.g., Solvotrode)

  • p-toluenesulfonyl isocyanate (TSI) solution

  • Tetra-n-butylammonium hydroxide (TBAOH) titrant

  • Appropriate solvents (e.g., acetonitrile)

  • Sample of this compound

Procedure:

  • Accurately weigh a suitable amount of the sample into a titration vessel.

  • Add the TSI solution to the sample. The reaction with the hydroxyl groups to form the acidic carbamate is rapid at ambient temperature.

  • Titrate the resulting solution with a standardized solution of TBAOH.

  • The endpoint is determined potentiometrically. The amount of titrant consumed is used to calculate the hydroxyl number of the sample.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the analysis of the hydroxyl group in this compound.

G Workflow for Hydroxyl Group Analysis cluster_0 Qualitative Analysis cluster_1 Quantitative Analysis cluster_2 Data Interpretation and Reporting A Sample: this compound B IR Spectroscopy A->B D Titrimetric Analysis (Hydroxyl Number) A->D E NMR Spectroscopy (e.g., ³¹P NMR) A->E C Identify O-H and C-O Stretching Bands B->C G Compare IR Data with Literature Values C->G F Determine Hydroxyl Content D->F E->F H Correlate Quantitative Data with Purity/Structure F->H I Final Report G->I H->I

Caption: A logical workflow for the qualitative and quantitative analysis of the hydroxyl group.

This guide provides a foundational understanding of how to approach the analysis of the hydroxyl group in this compound using IR spectroscopy and compares this technique with quantitative alternatives. The provided protocols and workflow diagrams are intended to aid researchers in designing and executing their analytical studies.

References

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(Pyrrolidin-3-YL)propan-2-OL is a critical step in the development of safe and effective therapeutics. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, supported by experimental protocols and data.

Introduction to this compound and its Potential Impurities

This compound is a key building block in organic synthesis. Its purity can be affected by starting materials, byproducts of the synthesis, and degradation products. Common impurities in related pyrrolidone derivatives can include unreacted starting materials and by-products from the manufacturing process.[1] For instance, in the synthesis of N-methyl-2-pyrrolidone (NMP), common impurities are N-methyl succinimide (NMS) and residual 2-pyrrolidone (2PYR).[2] Given the structure of this compound, potential impurities could include starting materials from its synthesis and byproducts from side reactions.

The compound also contains a chiral center, meaning it can exist as two enantiomers. The separation and quantification of these enantiomers are often crucial for pharmaceutical applications, as different enantiomers can have different pharmacological activities.

Core Analytical Techniques: HPLC vs. GC

The two most prevalent analytical techniques for determining the purity of organic compounds like this compound are HPLC and GC.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1] For amine-containing compounds, derivatization is sometimes employed to improve detection and separation.[3] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for separating enantiomers.[4]

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile and semi-volatile compounds.[1] For polar compounds like amines, derivatization may be necessary to increase volatility and improve peak shape. GC coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) is commonly used for purity analysis of related compounds like N-methyl-2-pyrrolidone.[5]

Comparative Data

The following table summarizes the key performance metrics for hypothetical HPLC and GC methods for the analysis of this compound.

ParameterHPLC MethodGC Method
Instrumentation HPLC with UV/Vis or MS DetectorGC with FID or NPD
Column Chiral Stationary Phase (e.g., polysaccharide-based)Capillary Column (e.g., DB-5ms)
Mobile Phase/Carrier Gas Isocratic or Gradient mixture of organic solvent and bufferHelium or Nitrogen
Analysis Time 10 - 30 minutes15 - 45 minutes
Detection Limit (LOD) Low ng/mL rangeLow µg/mL range
Quantification Limit (LOQ) Mid ng/mL rangeMid µg/mL range
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Preparation Dissolution in a suitable solventDerivatization may be required
Suitability for Enantiomeric Purity ExcellentNot suitable without chiral column/derivatization

Experimental Protocols

HPLC Method for Purity and Enantiomeric Purity Analysis

This protocol outlines a reversed-phase HPLC method for the simultaneous determination of purity and enantiomeric excess of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Materials:

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Sample Diluent: Mobile Phase A:Mobile Phase B (50:50, v/v).

  • Reference Standard: this compound of known purity.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (for DAD).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in 10 mL of the sample diluent to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main peak.

  • Determine the enantiomeric excess by calculating the relative peak areas of the two enantiomers.

GC Method for Purity Analysis

This protocol describes a GC method for the determination of the purity of this compound. Note that this method is not suitable for determining enantiomeric purity.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

Materials:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Derivatization Reagent (optional, if needed to improve peak shape): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Dichloromethane or other suitable solvent.

  • Reference Standard: this compound of known purity.

Chromatographic Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh about 20 mg of the sample into a vial.

  • Add 1 mL of dichloromethane and vortex to dissolve.

  • (If derivatization is required) Add 100 µL of BSTFA with 1% TMCS, cap the vial, and heat at 70°C for 30 minutes. Cool to room temperature before injection.

Data Analysis:

  • Calculate the purity of the sample using the area percent method.

Methodology Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter hplc Inject into HPLC filter->hplc separation Chromatographic Separation hplc->separation detection DAD/MS Detection separation->detection integration Peak Integration detection->integration calculation Purity & EE Calculation integration->calculation report Generate Report calculation->report caption Figure 1. Experimental workflow for HPLC analysis.

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of this compound. The choice between the two depends on the specific analytical requirements.

  • HPLC is the superior method when enantiomeric purity is a critical quality attribute, offering excellent separation of enantiomers on a chiral stationary phase. It is also well-suited for non-volatile impurities.

  • GC is a robust alternative for general purity assessment , particularly for volatile impurities. However, it may require derivatization for this polar analyte and is not suitable for chiral separations without specialized columns and methods.

For comprehensive characterization, especially in a drug development setting, employing both techniques can provide a more complete impurity profile. The validation of the chosen analytical method according to ICH guidelines is essential to ensure reliable and accurate results for quality control and regulatory purposes.

References

Unlocking Therapeutic Potential: A Comparative Analysis of 2-(Pyrrolidin-3-YL)propan-2-OL and Its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Its three-dimensional architecture allows for precise spatial orientation of functional groups, making it a privileged scaffold for designing targeted therapeutics. This guide delves into the biological activity of 2-(Pyrrolidin-3-YL)propan-2-OL and its analogs, with a particular focus on their roles as kinase inhibitors in oncology. While data on the parent compound is limited, its derivatives have shown significant promise, notably as inhibitors of Checkpoint Kinase 2 (CHK2) and as building blocks for Anaplastic Lymphoma Kinase (ALK) inhibitors.

Comparative Biological Activity

The biological activity of this compound derivatives is highlighted by their ability to target key kinases involved in cell cycle regulation and cancer progression. This section compares a potent CHK2 inhibitor with a scaffold for ALK inhibitors, both incorporating the core this compound structure.

Compound/ScaffoldTarget KinaseBiological ActivityTherapeutic Rationale
CCT241533 Checkpoint Kinase 2 (CHK2)IC50: 3 nM [1]Potentiates the cytotoxicity of PARP inhibitors in cancer cells by abrogating the DNA damage checkpoint.[2]
Benzimidazole Derivative Scaffold Anaplastic Lymphoma Kinase (ALK)Used as a key building block in the synthesis of potent ALK inhibitors.ALK fusions are oncogenic drivers in certain cancers, such as non-small cell lung cancer.

Case Study 1: CCT241533 - A Potent and Selective CHK2 Inhibitor

CCT241533 is a highly potent and selective ATP-competitive inhibitor of CHK2, a crucial serine/threonine kinase in the DNA damage response pathway.[1] Its discovery underscores the potential of the this compound scaffold in designing targeted cancer therapies.

CHK2 Signaling Pathway and Inhibition by CCT241533

Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and, in turn, phosphorylates and activates CHK2. Activated CHK2 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair, or to initiate apoptosis if the damage is irreparable. By inhibiting CHK2, CCT241533 prevents these downstream signaling events, leading to the accumulation of DNA damage and enhanced cancer cell death, particularly in combination with DNA-damaging agents like PARP inhibitors.

CHK2_Signaling_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates (activates) Downstream Downstream Effectors (e.g., p53, Cdc25A) CHK2->Downstream phosphorylates CCT241533 CCT241533 CCT241533->CHK2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest, DNA Repair, Apoptosis Downstream->Cell_Cycle_Arrest

Figure 1: CHK2 Signaling Pathway Inhibition by CCT241533.

Case Study 2: A Scaffold for Anaplastic Lymphoma Kinase (ALK) Inhibitors

The this compound moiety has also been utilized as a key synthetic intermediate in the development of benzimidazole and azabenzimidazole-based inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in several cancers, including non-small cell lung cancer.

While specific quantitative data for ALK inhibitors directly incorporating the unmodified this compound is not publicly available in the cited patent, the use of this fragment highlights its utility in constructing complex molecules with high affinity for the ALK kinase domain.

General ALK Signaling Pathway

As a receptor tyrosine kinase, ALK activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and JAK-STAT pathways, which promote cell proliferation, survival, and differentiation. ALK inhibitors block the kinase activity of the ALK fusion protein, thereby inhibiting these downstream signals and suppressing tumor growth.

ALK_Signaling_Pathway ALK_Inhibitor ALK Inhibitor (Scaffold) ALK ALK Fusion Protein ALK_Inhibitor->ALK inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF activates JAK_STAT JAK-STAT Pathway ALK->JAK_STAT activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation JAK_STAT->Proliferation

Figure 2: General ALK Signaling Pathway and Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of chemical compounds. Below are the methodologies for the key assays used to characterize the analogs discussed.

CHK2 Kinase Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of CHK2.

Objective: To determine the IC50 value of a test compound against CHK2 kinase.

Principle: The assay measures the phosphorylation of a synthetic peptide substrate by recombinant CHK2 enzyme in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ADP produced.

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., CCT241533) in DMSO.

    • Prepare a master mix containing kinase buffer, ATP, and a CHK2 peptide substrate (e.g., CHKtide).

  • Reaction Setup:

    • Add the test compound dilutions to a 96-well plate.

    • Add the master mix to all wells.

    • Initiate the reaction by adding recombinant CHK2 enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of CHK2 inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Test Compound Start->Prepare_Reagents Setup_Plate Add Compound, Master Mix (ATP, Substrate) to Plate Prepare_Reagents->Setup_Plate Initiate_Reaction Add Recombinant CHK2 Enzyme Setup_Plate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Detect Stop Reaction & Detect ADP Production Incubate->Detect Analyze Calculate % Inhibition & IC50 Value Detect->Analyze End End Analyze->End

Figure 3: Workflow for an In Vitro CHK2 Kinase Assay.
Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the effect of a compound on cell viability and proliferation.

Objective: To measure the growth inhibitory (GI50) or cytotoxic (IC50) concentration of a test compound on a cancer cell line.

Principle: The SRB assay is a colorimetric assay that measures the total cellular protein content. The amount of SRB dye that binds to cellular proteins is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates to remove the TCA and stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to an untreated control.

    • Determine the GI50 or IC50 value from the dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The successful development of the CHK2 inhibitor CCT241533 demonstrates the potential of this chemical moiety to interact with the ATP-binding pocket of kinases with high affinity. Furthermore, its use as a building block for ALK inhibitors highlights its versatility in generating structurally diverse molecules with therapeutic potential. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full potential in the development of novel targeted therapies for cancer and other diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of the biological activities of this promising class of compounds.

References

2-(Pyrrolidin-3-YL)propan-2-OL vs other pyrrolidine derivatives in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount to achieving high efficacy and stereoselectivity in asymmetric synthesis. Pyrrolidine-based organocatalysts have emerged as a powerful and versatile class of molecules in this domain. This guide provides a comparative analysis of 2-(Pyrrolidin-3-YL)propan-2-OL and other key pyrrolidine derivatives in catalysis, supported by experimental data and detailed protocols for seminal reactions.

While direct experimental data on the catalytic performance of this compound is not extensively documented in publicly available literature, its structural features—a pyrrolidine ring substituted at the 3-position with a tertiary alcohol—suggest its potential as an organocatalyst. By examining the performance of structurally analogous and widely studied pyrrolidine derivatives, we can infer its likely catalytic behavior and compare it to established alternatives. This guide will focus on the catalytic prowess of L-Proline, (S)-3-Pyrrolidinol, and Diarylprolinol Silyl Ethers in cornerstone asymmetric reactions, namely the Aldol and Michael additions.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex chiral molecules. The catalytic efficiency of various pyrrolidine derivatives in this reaction is summarized below.

CatalystElectrophileNucleophileSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
L-Proline4-NitrobenzaldehydeAcetoneDMSO202468-76
L-Proline4-NitrobenzaldehydeCyclohexanoneMeOH/H₂O10199584:16 (anti/syn)99 (anti)[1]
(2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid4-NitrobenzaldehydeCyclohexanoneCH₂Cl₂20248625:1>99[2]
Pyrrolidine4-NitrobenzaldehydeMethyl KetonesH₂O30-High--

Performance in Asymmetric Michael Additions

The Michael addition, or conjugate addition, is another vital reaction for the stereoselective formation of carbon-carbon bonds. The performance of pyrrolidine-based catalysts in this transformation is highlighted in the following table.

CatalystMichael AcceptorMichael DonorSolventCatalyst Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
(S)-Diphenylprolinol Silyl Ethertrans-β-NitrostyrenePropanalToluene1029895:5 (syn/anti)99 (syn)[3]
Diarylprolinol Silyl Ether Salttrans-β-Nitrostyrenen-PentanalH₂O3248594:6 (syn/anti)98[3]
PS-Supported PyrrolidineNitroolefinsKetonesH₂O10-HighHighHigh[4]
3-Decyl-β-prolineβ-NitrostyreneCyclohexanoneH₂O1-65High-

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction

To a stirred solution of the aldehyde (0.25 mmol) and acetone (1.25 mmol) in the specified solvent (e.g., DCM), the proline-based organocatalyst (10-20 mol%) and an additive (e.g., benzoic acid, 10 mol%) are added at a controlled temperature (e.g., 2 °C).[5] The reaction mixture is stirred for a period of 24–72 hours.[5] Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate.[5] The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired aldol product.[5] The enantiomeric excess is determined by chiral HPLC analysis.[5]

General Procedure for Diarylprolinol Silyl Ether-Catalyzed Asymmetric Michael Addition

In a reaction vessel, the aldehyde (2 equivalents) is dissolved in the chosen solvent (e.g., water, 0.5 mL).[3] The diarylprolinol silyl ether catalyst (e.g., catalyst 2, 3 mol%) and an acid additive (e.g., benzoic acid) are then added.[3] The Michael acceptor (e.g., trans-β-nitrostyrene, 0.5 mmol) is subsequently introduced, and the heterogeneous mixture is stirred at room temperature for the specified time.[3] After the reaction is complete, the product can often be isolated by simple phase separation without the need for an organic solvent in the workup.[3] The yield, diastereomeric ratio (determined by ¹H NMR), and enantiomeric excess (determined by chiral HPLC) of the purified product are then determined.[3]

Mechanistic Insights and Comparative Analysis

The catalytic activity of proline and its derivatives in these reactions is generally understood to proceed through the formation of a nucleophilic enamine intermediate between the catalyst and the carbonyl donor. The stereochemical outcome is then directed by the chiral environment of the catalyst.

Enamine_Catalysis_Cycle Ketone Ketone/Aldehyde (Donor) Enamine Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Pyrrolidine Catalyst Adduct Aldol Adduct Enamine->Adduct + Aldehyde Aldehyde Aldehyde (Acceptor) Adduct->Catalyst + H₂O Water H₂O Catalyst_Comparison cluster_proline L-Proline cluster_pyrrolidinol (S)-3-Pyrrolidinol cluster_target This compound cluster_diarylprolinol Diarylprolinol Silyl Ether Proline L-Proline Carboxylic Acid Hydrogen Bond Donor Pyrrolidinol (S)-3-Pyrrolidinol Secondary Alcohol Hydrogen Bond Donor Proline->Pyrrolidinol Structural Analogy Diarylprolinol Diarylprolinol Silyl Ether Bulky Silyl Ether Steric Shielding Proline->Diarylprolinol Structural Modification Target This compound Tertiary Alcohol Potential H-Bond Donor Pyrrolidinol->Target Increased Steric Hindrance

References

A Comparative Guide to the Structural Elucidation of 2-(Pyrrolidin-3-YL)propan-2-OL Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of X-ray crystallography for the structural characterization of pyrrolidine derivatives, with a focus on analogs of 2-(Pyrrolidin-3-YL)propan-2-OL. Due to the limited availability of specific X-ray crystallographic data for this compound derivatives in the public domain, this guide leverages data from structurally related pyrrolidine compounds to offer a comprehensive comparison with alternative analytical techniques.

The pyrrolidine ring is a vital scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for rational drug design. While X-ray crystallography stands as the definitive method for elucidating three-dimensional molecular structures, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more readily accessible data for characterization.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for characterizing novel pyrrolidine derivatives depends on the specific information required, the nature of the sample, and the available resources.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.[2][3]Provides unambiguous and high-resolution structural data.[2]Requires a high-quality single crystal, which can be challenging to grow.[2] The solid-state conformation may differ from the solution conformation.
NMR Spectroscopy Detailed information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity of atoms (NOESY).[4][5]Provides rich structural information in solution, which is often more biologically relevant. Non-destructive.Does not directly provide a 3D structure. Complex spectra can be challenging to interpret for larger molecules.
Mass Spectrometry Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.[6]Highly sensitive, requiring minimal sample. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[7]Does not provide information on stereochemistry or the 3D arrangement of atoms.

X-ray Crystallography: A Closer Look

Single-crystal X-ray diffraction is a powerful technique that provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions.[2][3]

Illustrative Crystallographic Data for a Spiropyrrolidine Derivative

As a proxy for this compound derivatives, the following table presents crystallographic data for a synthesized spiropyrrolidine compound, highlighting the type of information obtained from an X-ray diffraction experiment.[8][9]

Parameter Value
Compound 3′-(4-bromobenzoyl)-5′-(4-hydroxybenzyl)-4′-ferrocenylspiro[indoline-3,2′-pyrrolidin]-2-one
Empirical Formula C₃₄H₂₇BrFeN₂O₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 16.7910(13) Å, b = 7.8298(6) Å, c = 23.1312(16) Å, β = 106.316(8)°
Volume 2919.9(4) ų
Z 4
Calculated Density 1.521 Mg/m³
Absorption Coefficient 2.169 mm⁻¹
R-factor R1 = 0.0517, wR2 = 0.1115

Data adapted from a study on ferrocenated spiropyrrolidines.[8]

The process of determining a crystal structure by X-ray diffraction involves several key steps, from crystal growth to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Pyrrolidine Derivative purification Purification (e.g., Chromatography) synthesis->purification solubility Solubility Screening purification->solubility growth Crystal Growth (e.g., Vapor Diffusion, Slow Evaporation) solubility->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation logical_relationship cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesized Pyrrolidine Derivative ms Mass Spectrometry (Molecular Formula) synthesis->ms Initial Confirmation nmr NMR Spectroscopy (Connectivity & Stereochemistry) synthesis->nmr Detailed Structural Analysis xray X-ray Crystallography (3D Structure) synthesis->xray Definitive 3D Structure nmr->xray Guides Crystallization & Confirms Solution Structure

References

Comparative Analysis of 2-(Pyrrolidin-3-YL)propan-2-OL and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of 2-(Pyrrolidin-3-YL)propan-2-OL, a versatile pyrrolidine-based research chemical, and its structural analogs. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate compounds for their studies.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) provides key quality control parameters for a chemical compound. While a comprehensive, batch-specific CoA for this compound is typically available upon purchase from a supplier, the general specifications are summarized below.

ParameterSpecification
Chemical Name This compound
CAS Number 351369-41-0[1][2]
Molecular Formula C₇H₁₅NO[1][2]
Molecular Weight 129.20 g/mol [1][2]
Appearance Typically a solid
Purity ≥95% (Varies by supplier)
Solubility Soluble in polar organic solvents

Performance Comparison with Alternative Pyrrolidine Derivatives

Antidiabetic Activity: α-Amylase and α-Glucosidase Inhibition

Pyrrolidine derivatives have been investigated for their potential to manage type-2 diabetes by inhibiting carbohydrate-metabolizing enzymes like α-amylase and α-glucosidase. A study on N-Boc-proline amides, which share the core pyrrolidine structure, demonstrated significant inhibitory activity.[3]

Table 1: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Selected Pyrrolidine Derivatives [3]

Compoundα-Amylase IC₅₀ (µg/mL)α-Glucosidase IC₅₀ (µg/mL)
3a 36.32-
3f -27.51
3g (4-methoxy analog) 26.2418.04
Acarbose (Standard) --
Metformin (Standard) --

Note: Data for this compound is not available in this study.

Anticancer Activity: Cytotoxicity Assays

The pyrrolidine scaffold is a common feature in many anticancer agents. The cytotoxicity of novel pyrrolidine derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 2: Representative Cytotoxicity Data for Pyrrolidine-Based Chalcones [4]

CompoundTarget Cell LineIC₅₀ (µM)
Compound 3 A549 (Nonsmall lung cancer)-
Acarbose (Reference) --

Note: Specific IC₅₀ values from the cited study are not provided in the abstract. This table illustrates the type of data that would be generated.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct their own comparative studies.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well microplate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[5]

  • Cell culture medium

  • Test compounds and control (vehicle)

  • Microplate reader

Procedure: [5][6][7][8]

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified CO₂ incubator.

  • Add various concentrations of the test compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[5]

α-Glucosidase Inhibition Assay

This assay is used to screen for potential antidiabetic agents.

Materials:

  • 96-well microplate

  • α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution

  • Test compounds and control (e.g., Acarbose)

  • Microplate reader

Procedure: [3][9][10][11][12]

  • Add 20 µL of the test compound at various concentrations to the wells of a 96-well plate.

  • Add 10 µL of α-glucosidase enzyme solution (1 U/mL) to each well and incubate for 20 minutes at 37°C.[3]

  • Add 20 µL of 1 mM pNPG substrate to initiate the reaction.[9]

  • Incubate the mixture for 30 minutes at 37°C.[3]

  • Stop the reaction by adding 50 µL of 0.1 N Na₂CO₃ solution.[3]

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds B->C D Incubate for desired period C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance (550-600 nm) G->H

MTT Assay Workflow Diagram

Alpha_Glucosidase_Inhibition_Assay_Workflow α-Glucosidase Inhibition Assay Workflow A Add test compounds to 96-well plate B Add α-Glucosidase solution Incubate for 20 min at 37°C A->B C Add pNPG substrate to start reaction B->C D Incubate for 30 min at 37°C C->D E Add Na2CO3 to stop reaction D->E F Measure absorbance at 405 nm E->F

α-Glucosidase Inhibition Assay Workflow

References

Pioneering Quantification: A Comparative Guide to Analytical Methods for 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of potential analytical strategies for the precise quantification of 2-(Pyrrolidin-3-YL)propan-2-OL, tailored for researchers, scientists, and drug development professionals.

This guide provides detailed potential experimental protocols and a comparative summary of expected performance characteristics to aid researchers in the development and validation of a robust analytical method for this compound.

Comparison of Potential Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparison of the two most viable techniques for the quantification of this compound.

ParameterHILIC-LC-MS/MSGC-MS
Principle Separation based on partitioning of the polar analyte between a polar stationary phase and a mobile phase with a high organic content. Detection is achieved by mass spectrometry.Separation of volatile analytes in the gas phase followed by detection by mass spectrometry. Derivatization may be required for polar analytes.
Selectivity Very high, due to the combination of chromatographic separation and specific mass-to-charge ratio detection.High, based on retention time and mass spectrum.
Sensitivity High, typically in the low ng/mL to pg/mL range.[1][2]Good, but may be lower than LC-MS/MS without derivatization.
Sample Throughput High, with rapid analysis times possible.[2]Moderate, sample preparation including derivatization can be time-consuming.
Matrix Effects Can be a challenge, but manageable with appropriate sample preparation and the use of an internal standard.[1]Less susceptible to matrix effects compared to ESI-LC-MS/MS, but still possible.
Derivatization Not typically required.Often necessary to improve volatility and chromatographic performance of polar analytes.
Instrumentation Requires a liquid chromatograph coupled to a tandem mass spectrometer.Requires a gas chromatograph coupled to a mass spectrometer.
Recommendation Highly recommended as the primary technique due to its high sensitivity, selectivity, and suitability for polar compounds without the need for derivatization.[3]A viable alternative, particularly if LC-MS/MS is unavailable or if matrix effects in LC-MS/MS are difficult to overcome.

Detailed Experimental Protocols

The following are proposed starting protocols for the quantification of this compound based on methods for similar compounds. Optimization will be necessary for method validation.

HILIC-LC-MS/MS Method

This method is adapted from a validated protocol for Pyrrolidin-3-ol and is expected to provide excellent retention and separation for the target analyte.[3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 400 µL of acetonitrile containing a suitable stable isotope-labeled internal standard (e.g., this compound-d5).

  • Vortex vigorously for 1 minute to precipitate proteins.[3]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial.[3]

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[3]

2. Liquid Chromatography (LC) Conditions

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 95% B to 50% B over 5 minutes, followed by a 2-minute re-equilibration at 95% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • Precursor Ion: [M+H]⁺ for this compound.

  • MRM Transitions: To be determined by direct infusion of a standard solution of the analyte.

GC-MS Method

This protocol is a potential approach for GC-MS analysis, likely requiring derivatization to improve the volatility and peak shape of the analyte.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tertiary-butyl ether).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

2. Gas Chromatography (GC) Conditions

  • Column: A mid-polarity capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.

Visualizing the Analytical Workflow

To provide a clear overview of the recommended analytical process, the following diagram illustrates the experimental workflow for the HILIC-LC-MS/MS method.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma Sample add_is Add Internal Standard & Acetonitrile sample->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hilic HILIC Separation injection->hilic ms_detection MS/MS Detection (MRM) hilic->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

References

A Comparative Guide to the Synthesis of 2-(Pyrrolidin-3-YL)propan-2-OL

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and scalable synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two potential synthetic routes to 2-(Pyrrolidin-3-YL)propan-2-OL, a heterocyclic alcohol with potential applications as a scaffold in medicinal chemistry. The routes are compared based on starting materials, key transformations, and potential yields, with detailed experimental protocols provided for each.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Grignard Addition to KetoneRoute B: Grignar Addition to Ester
Starting Material N-Boc-pyrrolidin-3-oneEthyl 1-Boc-pyrrolidine-3-carboxylate
Key Transformation Grignard reaction with a ketoneGrignard reaction with an ester
Number of Steps 2 (N-protection assumed)2 (N-protection assumed)
Key Reagents Methylmagnesium bromide, THFMethylmagnesium bromide, THF
Intermediate tert-Butyl 3-hydroxy-3-(propan-2-yl)pyrrolidine-1-carboxylateNot isolated
Deprotection Step Acid-mediated (e.g., TFA or HCl)Acid-mediated (e.g., TFA or HCl)
Reported/Expected Yield Good to high for Grignard stepModerate to good for Grignard step
Potential Challenges Availability of the starting ketone.Over-addition of Grignard reagent can be difficult to control.

Synthetic Route Diagrams

G cluster_A Route A: Grignard Addition to Ketone cluster_B Route B: Grignard Addition to Ester A1 N-Boc-pyrrolidin-3-one A2 tert-Butyl 3-hydroxy-3-(propan-2-yl)pyrrolidine-1-carboxylate A1->A2 1. MeMgBr, THF 2. H₂O workup A3 This compound A2->A3 TFA or HCl in DCM or Dioxane B1 Ethyl 1-Boc-pyrrolidine-3-carboxylate B2 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol B1->B2 1. excess MeMgBr, THF 2. H₂O workup B3 This compound B2->B3 TFA or HCl in DCM or Dioxane

Caption: Comparative workflow of two synthetic routes to this compound.

Experimental Protocols

Route A: Grignard Addition to N-Boc-pyrrolidin-3-one

This route involves the nucleophilic addition of a methyl Grignard reagent to the commercially available N-Boc-pyrrolidin-3-one, followed by deprotection of the Boc group.

Step 1: Synthesis of tert-Butyl 3-hydroxy-3-(propan-2-yl)pyrrolidine-1-carboxylate

To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, is added methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-hydroxy-3-(propan-2-yl)pyrrolidine-1-carboxylate. A similar synthesis of tert-butyl 4-hydroxy-4-methyl-2-phenyl-pyrrolidine-1-carboxylate reported a yield of 85%.[1]

Step 2: Synthesis of this compound (Deprotection)

To a solution of tert-butyl 3-hydroxy-3-(propan-2-yl)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) is added at 0 °C. The reaction mixture is stirred at room temperature for 1-3 hours, monitoring the reaction progress by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is dissolved in a minimal amount of DCM and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. Alternatively, a solution of 4M HCl in dioxane can be used for the deprotection.

Route B: Grignard Addition to Ethyl 1-Boc-pyrrolidine-3-carboxylate

This route utilizes the reaction of an excess of a methyl Grignard reagent with a commercially available pyrrolidine-3-carboxylate ester to form the tertiary alcohol in a single step, followed by N-deprotection.

Step 1: Synthesis of 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol

To a solution of ethyl 1-Boc-pyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added methylmagnesium bromide (2.5 eq, 3.0 M solution in diethyl ether) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is carefully quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol.

Step 2: Synthesis of this compound (Deprotection)

The deprotection of 2-(1-Boc-pyrrolidin-3-yl)propan-2-ol is carried out following the same procedure as described in Step 2 of Route A, using either TFA in DCM or 4M HCl in dioxane.

Discussion

Both routes offer a two-step sequence to the target molecule from commercially available starting materials, assuming the starting pyrrolidine is already N-protected.

Route A is advantageous as the Grignard addition to a ketone is typically a high-yielding and clean reaction. The stoichiometry is straightforward, requiring slightly more than one equivalent of the Grignard reagent. A potential limitation is the commercial availability and cost of N-Boc-pyrrolidin-3-one.

Route B starts from a potentially more accessible and less expensive starting material, the corresponding carboxylic acid ester. However, the reaction requires at least two equivalents of the Grignard reagent, and careful control of the reaction conditions is necessary to ensure complete reaction and avoid the formation of byproducts from the intermediate ketone.

The choice between these two routes will likely depend on the cost and availability of the starting materials, as well as the desired scale of the synthesis. For laboratory-scale synthesis, both routes are viable. For larger-scale production, a thorough cost analysis of the starting materials and reagents would be necessary to determine the most economical approach. The deprotection step is common to both routes and is generally efficient, although the acidic conditions may not be suitable for substrates with other acid-labile functional groups.

References

Comparative Guide to the Structure-Activity Relationship of 2-(Pyrrolidin-3-YL)propan-2-OL Derivatives as Muscarinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 2-(pyrrolidin-3-yl)propan-2-ol derivatives, focusing on their interactions with muscarinic acetylcholine receptors (mAChRs). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] Modifications to the this compound core can significantly influence binding affinity, receptor subtype selectivity, and functional activity, offering a pathway to novel therapeutics for various diseases.

Understanding the Core Scaffold and its Significance

The this compound moiety presents several key features for chemical modification: the pyrrolidine nitrogen, the tertiary alcohol, and the potential for stereoisomerism at the C3 position of the pyrrolidine ring. Each of these sites can be altered to probe the binding pocket of muscarinic receptors and optimize pharmacological properties. The pyrrolidine ring itself, being a five-membered nitrogen heterocycle, is a versatile scaffold in drug discovery due to its ability to explore pharmacophore space effectively.[1]

Structure-Activity Relationship Insights

Key Structural Modifications and Their Impact:

  • N-Substitution on the Pyrrolidine Ring: The nature of the substituent on the pyrrolidine nitrogen is a critical determinant of activity and selectivity.

    • Small Alkyl Groups (e.g., Methyl): Generally, N-methylation is well-tolerated and can lead to potent muscarinic agonists.

    • Bulky or Arylalkyl Groups: Introduction of larger, more complex groups can shift the pharmacological profile towards antagonism and may introduce selectivity for specific muscarinic receptor subtypes.

  • Stereochemistry at the C3 Position: The stereochemistry of the 3-substituent on the pyrrolidine ring significantly impacts receptor interaction. The (R) and (S) enantiomers of a given derivative often exhibit different affinities and efficacies, highlighting the importance of stereoselective synthesis and evaluation.

  • Modifications of the Propan-2-ol Moiety: Alterations to the tertiary alcohol group can influence hydrogen bonding interactions within the receptor binding site.

    • Esterification or Etherification: Converting the hydroxyl group to an ester or ether can modulate potency and pharmacokinetic properties.

    • Replacement with other Functional Groups: Substituting the hydroxyl group with other functionalities can drastically alter the binding mode and intrinsic activity.

Comparative Data on Related Pyrrolidine Derivatives

To illustrate the impact of structural modifications, the following table summarizes binding affinity data (Ki) for a series of 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives at the five human muscarinic receptor subtypes (M1-M5). While not the exact core structure of this guide, these compounds share the 3-substituted pyrrolidine motif and provide valuable insights into the SAR of muscarinic ligands.

CompoundStereoisomerM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Derivative A (2S, 5'R, 2'S)15080180120200
Derivative B (2R, 5'S, 2'R)250150300200350
Derivative C (2S, 5'S, 2'R)804010070120
Derivative D (2R, 5'R, 2'S)300200400250450

Data is hypothetical and for illustrative purposes to demonstrate how such data would be presented.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the interaction of novel ligands with muscarinic receptors.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtypes (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Test compounds (this compound derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgSO₄, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the radioligand in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays for Determining Agonist Potency (EC₅₀) and Efficacy (% of Max Response)

These assays measure the functional response of cells expressing muscarinic receptors upon stimulation by a test compound.

Example: Calcium Mobilization Assay (for M1, M3, and M5 receptors which couple to Gq/11)

Materials:

  • CHO or HEK293 cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Test compounds.

  • A full agonist (e.g., carbachol) as a positive control.

  • A fluorescent plate reader.

Procedure:

  • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells.

  • Measure the change in fluorescence intensity over time using a fluorescent plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Generate concentration-response curves and determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal response) and the Emax (the maximal response as a percentage of the response to a full agonist).

Signaling Pathways and Experimental Workflows

The interaction of this compound derivatives with muscarinic receptors initiates intracellular signaling cascades. The specific pathway activated depends on the receptor subtype.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist_Gq Agonist M_Gq M1/M3/M5 Receptor Agonist_Gq->M_Gq Binds Gq Gq/11 Protein M_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Agonist_Gi Agonist M_Gi M2/M4 Receptor Agonist_Gi->M_Gi Binds Gi Gi/o Protein M_Gi->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

The workflow for evaluating novel this compound derivatives typically follows a structured screening cascade.

experimental_workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Derivatives Primary_Binding Primary Screening: Radioligand Binding Assay (Ki) Synthesis->Primary_Binding Functional_Assay Functional Assays: Calcium Mobilization (EC₅₀, Emax) cAMP Assay Primary_Binding->Functional_Assay Selectivity_Panel Selectivity Profiling: Binding to other Receptors Functional_Assay->Selectivity_Panel SAR_Analysis SAR Analysis and Lead Optimization Selectivity_Panel->SAR_Analysis SAR_Analysis->Synthesis Iterative Design In_Vivo In Vivo Studies SAR_Analysis->In_Vivo

Caption: Experimental Workflow for SAR Studies.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel muscarinic receptor ligands. A systematic approach to modifying the pyrrolidine nitrogen, the stereochemistry at C3, and the propan-2-ol moiety, coupled with a robust in vitro testing cascade, is essential for elucidating a comprehensive structure-activity relationship. The data and protocols presented in this guide offer a framework for researchers to compare and evaluate new derivatives in the quest for potent and selective muscarinic modulators for therapeutic applications.

References

A Researcher's Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and the quality control of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the gold standard for this application, offering robust, reliable, and high-resolution separation of enantiomers.

This guide provides an objective comparison of common chiral HPLC methodologies, supported by experimental data, to assist in the selection and development of analytical methods for determining enantiomeric excess.

Comparison of Chiral Stationary Phase Performance

The success of a chiral separation is fundamentally dependent on the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely utilized due to their broad applicability and proven efficacy in resolving a vast array of chiral compounds.[1] The performance of a chiral separation is quantified by key parameters including the retention factor (k'), selectivity (α), and resolution (Rs). An ideal separation achieves baseline resolution (Rs ≥ 1.5) within a practical analysis time.

Below is a comparative summary of the performance of several widely used chiral columns for the separation of representative chiral compounds.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseRetention Factor (k'₁)Retention Factor (k'₂)Selectivity (α)Resolution (Rs)
Chiralpak® AD-H BINOLn-Hexane/Isopropanol (98:2)---1.73
Chiralcel® OD-H Hydroxyphenylglycine (HPG)n-Hexane/Isopropanol/TFA (90:10:0.1)2.53.381.351.8
Chiralpak® AD-H Hydroxyphenylglycine (HPG)n-Hexane/Ethanol/TFA (85:15:0.1)2.12.981.422.1
Lux® Cellulose-1 Fmoc-Val-OHAcetonitrile/0.1% TFA (60:40)--1.373.90
Chiralpak® IA BINOL Derivativen-Hexane/Isopropanol (80:20)tR1=7.13 mintR2=8.35 min--
Cyclobond I 2000 DM Fluoxetine----2.30

Note: "-" indicates data not explicitly provided in the cited sources. Retention times (tR) are provided for Chiralpak® IA as k' was not specified.

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal enantiomeric separation. The following protocols outline a general workflow for chiral HPLC analysis.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results.

  • Dissolution: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.[1] For compounds that are difficult to dissolve, a solvent with a lower polarity than the mobile phase should be considered, as highly polar solvents can sometimes diminish separation ability.

  • Filtration: To prevent column clogging and system contamination, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

HPLC Method Development and Optimization

Method development for chiral separations is often an empirical process that involves screening different columns and mobile phases.[3]

  • Initial Screening:

    • Columns: For a new chiral compound, it is recommended to start by screening on robust and versatile columns such as Chiralpak® AD-H and Chiralcel® OD-H.[4]

    • Mobile Phase: A common starting mobile phase for normal-phase chromatography is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 or 80:20 ratio.[1][5]

  • Optimization:

    • Mobile Phase Composition: The ratio of the alcohol modifier in the mobile phase significantly impacts retention and selectivity. Increasing the alcohol content generally reduces retention time but may also affect resolution.[1]

    • Additives: For basic analytes, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) can improve peak shape and reduce tailing.[6] For acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) can be beneficial.[7]

    • Flow Rate: A typical starting flow rate is 1.0 mL/min for a standard 4.6 mm internal diameter column.[1] Optimizing the flow rate can provide a balance between analysis time and resolution; lower flow rates can sometimes enhance separation.[7]

    • Temperature: Column temperature can influence selectivity. It is advisable to explore a range of temperatures during method development, typically between 20°C and 40°C.[7]

Typical Chromatographic Conditions
  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (e.g., 230 nm or 254 nm).[1]

  • Injection Volume: 10 µL

Data Analysis and Calculation of Enantiomeric Excess

Once the chromatogram is obtained, the enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

  • Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.

  • Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated using the following formula:

    ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizing the Workflow and Logical Relationships

To better understand the process of chiral HPLC analysis, the following diagrams illustrate the experimental workflow and the logical relationships in method development.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chiral Separation on Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate Result Result Calculate->Result Final ee% Result

A general workflow for Chiral HPLC analysis.

Method_Development_Logic cluster_screening Initial Screening cluster_optimization Optimization cluster_evaluation Evaluation Select_CSP Select CSPs (e.g., AD-H, OD-H) Adjust_Modifier Adjust % Alcohol Select_CSP->Adjust_Modifier Select_Mobile_Phase Select Initial Mobile Phase (e.g., Hexane/IPA) Select_Mobile_Phase->Adjust_Modifier Check_Resolution Resolution (Rs) >= 1.5? Adjust_Modifier->Check_Resolution Add_Modifier Add Acidic/Basic Modifier Check_Peak_Shape Acceptable Peak Shape? Add_Modifier->Check_Peak_Shape Vary_Temp Vary Temperature Vary_Temp->Check_Resolution Optimize_Flow Optimize Flow Rate Optimize_Flow->Check_Resolution Check_Resolution->Add_Modifier No Final_Method Final Method Check_Resolution->Final_Method Yes Check_Peak_Shape->Vary_Temp No Check_Peak_Shape->Final_Method Yes

Logical workflow for chiral HPLC method development.

Conclusion

Chiral HPLC is an indispensable technique for the determination of enantiomeric excess in the pharmaceutical industry and chemical research. The selection of an appropriate chiral stationary phase and the systematic optimization of chromatographic conditions are paramount for achieving accurate and reliable results. Polysaccharide-based CSPs offer broad versatility, and a structured approach to method development, as outlined in this guide, will facilitate the successful separation and quantification of enantiomers.

References

Safety Operating Guide

Proper Disposal of 2-(Pyrrolidin-3-YL)propan-2-OL: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(Pyrrolidin-3-YL)propan-2-OL, a compound that requires careful management due to its potential hazards.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.

Hazard ClassificationGHS CodeDescriptionRequired Personal Protective Equipment (PPE)
Skin IrritationH315Causes skin irritationProtective gloves, Protective clothing
Serious Eye Damage/IrritationH319Causes serious eye irritationEye protection, Face protection
Specific Target Organ ToxicityH335May cause respiratory irritationUse only outdoors or in a well-ventilated area

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with local and national regulations.

1. Waste Collection:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Container: Use a chemically resistant container that is in good condition and has a secure, tight-fitting lid. The original product container can be used if it is not compromised.

  • Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and the relevant hazard pictograms (e.g., irritant, health hazard).

2. Storage of Chemical Waste:

  • Location: Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[1][3] This area should be away from incompatible materials, heat, and sources of ignition.[1][3]

  • Containment: Ensure secondary containment is in place to prevent the spread of material in case of a spill.

  • Security: The storage area should be secure and accessible only to authorized personnel.[1]

3. Arrange for Professional Disposal:

  • Contact: Engage a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.

  • Documentation: Maintain a record of all disposed chemical waste, including the chemical name, quantity, and date of disposal.

4. Emergency Procedures in Case of a Spill:

  • Evacuate: If a spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[1] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect: Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety officer or department.

Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal process for this compound.

cluster_0 Preparation & Collection cluster_1 Temporary Storage cluster_2 Final Disposal cluster_3 Spill Emergency start Start: Unused or Waste Product ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe container Select a Designated, Labeled, and Sealed Hazardous Waste Container ppe->container transfer Carefully Transfer Waste into Container container->transfer storage Store in a Designated, Well-Ventilated, and Secure Hazardous Waste Area transfer->storage spill Spill Occurs! transfer->spill check_incompatibles Ensure Separation from Incompatible Materials storage->check_incompatibles contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Vendor check_incompatibles->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Vendor contact_ehs->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup documentation Complete all Necessary Waste Disposal Documentation schedule_pickup->documentation end End: Proper Disposal Complete documentation->end evacuate Evacuate Area spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect Collect and Containerize Spill Debris as Hazardous Waste contain->collect report Report to Safety Officer collect->report report->contact_ehs

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrrolidin-3-YL)propan-2-OL
Reactant of Route 2
2-(Pyrrolidin-3-YL)propan-2-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.